2-Chloro-6-ethoxy-3-phenylquinoline
Description
The exact mass of the compound 2-Chloro-6-ethoxy-3-phenylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-ethoxy-3-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-ethoxy-3-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-ethoxy-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVUVUHDGNAFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653623 | |
| Record name | 2-Chloro-6-ethoxy-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-18-3 | |
| Record name | 2-Chloro-6-ethoxy-3-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-ethoxy-3-phenylquinoline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70653623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1031928-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-ethoxy-3-phenylquinoline chemical properties
An In-depth Technical Guide to 2-Chloro-6-ethoxy-3-phenylquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxy-3-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this molecule, grounding all claims in authoritative data and established scientific principles.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably in the treatment of malaria and cancer.[1] The specific substitution pattern of 2-Chloro-6-ethoxy-3-phenylquinoline—featuring a reactive chlorine atom at the 2-position, an electron-donating ethoxy group at the 6-position, and a phenyl group at the 3-position—creates a unique combination of electronic and steric properties. This substitution makes it a versatile intermediate for synthesizing a diverse library of derivatives. The chlorine atom at the C2 position is particularly significant as it serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups.[2]
Core Physicochemical and Structural Properties
The fundamental properties of 2-Chloro-6-ethoxy-3-phenylquinoline are summarized below. These identifiers and molecular characteristics are essential for database searches, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 1031928-18-3 | [3][4] |
| Molecular Formula | C₁₇H₁₄ClNO | [3][4][5] |
| Molecular Weight | 283.75 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| InChI Key | QLVUVUHDGNAFHH-UHFFFAOYSA-N | [3][5] |
| SMILES String | CCOc1ccc2nc(Cl)c(cc2c1)-c3ccccc3 | [3][5] |
| Predicted XlogP | 5.1 | [5] |
| Monoisotopic Mass | 283.0764 Da | [5] |
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
The synthesis of 2-chloro-3-substituted quinolines is often achieved through the Vilsmeier-Haack reaction, a robust method for formylating activated aromatic compounds and subsequently inducing cyclization and chlorination.[1] A logical and efficient route to 2-Chloro-6-ethoxy-3-phenylquinoline would start from commercially available 4-ethoxyaniline.
The proposed workflow involves three key transformations:
-
Amide Formation: Reaction of 4-ethoxyaniline with 3-phenylpropanoyl chloride to form the corresponding N-(4-ethoxyphenyl)-3-phenylpropanamide. This step establishes the necessary carbon framework.
-
Vilsmeier-Haack Cyclization and Chlorination: The amide is then treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This powerful electrophile induces intramolecular cyclization onto the electron-rich ethoxy-activated ring, followed by dehydration and chlorination to yield the target 2-chloroquinoline core. A similar approach is used to generate various 2-chloroquinoline precursors.[6]
-
Purification: The final product is isolated and purified from the reaction mixture using standard techniques such as extraction and column chromatography.
Core Reactivity: The C2-Chloro Position
The most significant aspect of this molecule's reactivity is the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom within the quinoline ring activates the C2 position, making the chlorine an excellent leaving group. This feature is a cornerstone of its utility as a synthetic intermediate.[2]
Key reactions include:
-
Amination: Reaction with primary or secondary amines to form 2-aminoquinoline derivatives.
-
Alkoxylation/Hydroxylation: Substitution with alkoxides (e.g., sodium methoxide) or hydroxide to yield 2-alkoxy or 2-quinolone products, respectively.[7]
-
Thiolation: Displacement with thiols or thiolate anions to produce 2-thioether derivatives.
-
Cross-Coupling Reactions: Participation in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, although the C-Cl bond is less reactive than corresponding C-Br or C-I bonds.
Spectral Characterization Profile (Predicted)
While experimental spectra are not publicly cataloged, the structure of 2-Chloro-6-ethoxy-3-phenylquinoline allows for a confident prediction of its key spectral features, which are vital for its identification and quality control during synthesis.[8][9][10][11]
¹H NMR Spectroscopy
-
Ethoxy Group (CH₃CH₂O-): A triplet integrating to 3H around δ 1.4-1.6 ppm (methyl protons) and a quartet integrating to 2H around δ 4.1-4.3 ppm (methylene protons).
-
Aromatic Protons: A complex multiplet region between δ 7.0-8.2 ppm.
-
The protons on the phenyl ring at C3 will likely appear as a multiplet around δ 7.3-7.5 ppm.
-
The protons on the quinoline core will be distinct. The proton at C4, being adjacent to the electron-withdrawing chloro and nitrogen atoms, is expected to be the most downfield singlet or narrow multiplet in the quinoline system. Protons on the ethoxy-bearing ring (H5, H7, H8) will show characteristic splitting patterns (doublets, doublet of doublets).
-
¹³C NMR Spectroscopy
-
Ethoxy Group: Two aliphatic signals, one around δ 14-16 ppm (-CH₃) and another around δ 63-65 ppm (-OCH₂-).
-
Aromatic & Heteroaromatic Carbons: Multiple signals in the δ 110-160 ppm range.
-
The chlorinated carbon (C2) is expected to be significantly downfield, likely in the δ 150-155 ppm region.
-
The carbon bearing the ethoxy group (C6) will be shifted upfield due to the electron-donating effect, while the oxygen-bonded carbon will be downfield (around δ 155-160 ppm).
-
Other carbons of the quinoline and phenyl rings will appear in their characteristic regions.
-
Infrared (IR) Spectroscopy
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy group just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
-
C-O Stretching: A strong, characteristic C-O ether stretch, typically around 1250-1200 cm⁻¹ (aryl alkyl ether).
-
C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, though often difficult to assign definitively.
Mass Spectrometry
The presence of a single chlorine atom will result in a characteristic isotopic pattern for the molecular ion (M⁺) and chlorine-containing fragments. The ratio of the M peak to the M+2 peak will be approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. Predicted mass-to-charge ratios for various adducts are available.[5]
Applications in Drug Discovery and Materials Science
The 2-Chloro-6-ethoxy-3-phenylquinoline scaffold is a valuable starting point for developing novel therapeutic agents. Phenylquinolines are known to possess a wide range of biological activities, including antiprotozoal, antibacterial, anticancer, and anti-asthmatic properties.[1]
-
Anticancer Research: Many quinoline-based compounds exhibit cytotoxic activity against various cancer cell lines.[12] The ability to easily modify the C2 position allows for the synthesis of libraries of compounds to probe structure-activity relationships (SAR) for potential kinase inhibitors or DNA intercalating agents.
-
Antiviral Agents: The 2-chloroquinoline moiety has been successfully used as a pharmacophore to design dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), highlighting its potential in developing broad-spectrum antiviral drugs.[2]
-
Anti-inflammatory Agents: Quinoline derivatives have been investigated as inhibitors of inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[13][14] The scaffold can be functionalized to target specific enzymes involved in inflammation.
-
Antimalarial Drug Development: Although resistance is an issue, the quinoline core remains central to antimalarial drug design.[15] New derivatives are constantly being explored to overcome existing resistance mechanisms.
Safety, Handling, and Storage
Hazard Identification
Based on available safety data, 2-Chloro-6-ethoxy-3-phenylquinoline is classified with the following hazards:
-
Hazard Statements:
Recommended Handling Procedures
Given the hazard profile, standard laboratory precautions for handling hazardous chemicals should be strictly followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[16]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Nucleophilic Substitution with Aniline
This protocol provides a representative example of the key reactivity of 2-Chloro-6-ethoxy-3-phenylquinoline, demonstrating its use as a synthetic intermediate.
Objective: To synthesize N-phenyl-6-ethoxy-3-phenylquinolin-2-amine.
Materials:
-
2-Chloro-6-ethoxy-3-phenylquinoline (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-6-ethoxy-3-phenylquinoline (1.0 eq) and anhydrous DMF.
-
Add aniline (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine. Self-Validation: The washing steps remove the high-boiling DMF solvent and inorganic salts, which can be confirmed by the clarity of the organic layer and subsequent analysis.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenyl-6-ethoxy-3-phenylquinolin-2-amine.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
References
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PubChemLite. 2-chloro-6-ethoxy-3-phenylquinoline (C17H14ClNO). Available from: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society. 2018. Available from: [Link]
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Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Available from: [Link]
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A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Oriental Journal of Chemistry. 2019. Available from: [Link]
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Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... ResearchGate. Available from: [Link]
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synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available from: [Link]
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A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives | Request PDF. ResearchGate. Available from: [Link]
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Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available from: [Link]
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Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. ResearchGate. 2025. Available from: [Link]
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Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. LinkedIn. Available from: [Link]
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Carl ROTH. Safety data sheet. Available from: [Link]
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PubMed. 2023. Available from: [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]
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PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal. Available from: [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. 2023. Available from: [Link]
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Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. Available from: [Link]
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IR/NMR example 3. YouTube. 2020. Available from: [Link]
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An In-depth Technical Guide to 2-Chloro-6-ethoxy-3-phenylquinoline (CAS 1031928-18-3): Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-6-ethoxy-3-phenylquinoline, a substituted quinoline of interest to researchers and professionals in drug development. While specific literature on this compound is limited, this document leverages established principles of quinoline chemistry and pharmacology to present its physicochemical properties, plausible synthetic routes, potential biological activities, and relevant experimental protocols.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The structural rigidity of the quinoline nucleus, combined with the diverse substitution patterns it can accommodate, allows for the fine-tuning of steric and electronic properties to achieve desired biological effects.[4] The subject of this guide, 2-Chloro-6-ethoxy-3-phenylquinoline, incorporates several key features that make it a compound of significant interest for further investigation.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent.
Structural and Chemical Information
| Property | Value | Source |
| CAS Number | 1031928-18-3 | [5][6] |
| Molecular Formula | C₁₇H₁₄ClNO | [5][6] |
| Molecular Weight | 283.75 g/mol | [5][6] |
| Chemical Structure | ||
| InChI Key | QLVUVUHDGNAFHH-UHFFFAOYSA-N | [5] |
| SMILES | CCOc1ccc2nc(Cl)c(cc2c1)-c3ccccc3 | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | [6] |
Predicted Physicochemical Properties for Drug Development
| Parameter | Predicted Value | Significance in Drug Discovery |
| cLogP | 4.8 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 |
These predicted properties suggest that while the compound may have good membrane permeability, formulation strategies might be necessary to address potential solubility issues.
Proposed Synthetic Routes
The synthesis of substituted quinolines can be achieved through various established methodologies.[7][8][9] Below are two plausible synthetic routes for 2-Chloro-6-ethoxy-3-phenylquinoline.
Route 1: Friedländer Annulation
The Friedländer synthesis is a classical and highly effective method for constructing the quinoline core.[9] This approach would involve the condensation of a suitably substituted 2-aminoaryl ketone with a compound containing a reactive α-methylene group.
Workflow for Friedländer Annulation:
Caption: Proposed two-step synthesis via Suzuki coupling and chlorination.
Causality behind Experimental Choices:
-
Suzuki Coupling: This is a highly efficient and versatile method for forming carbon-carbon bonds, ideal for introducing the phenyl group at the 3-position.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Essential for the catalytic cycle of the Suzuki reaction.
-
Chlorination (POCl₃ or SOCl₂): These are standard reagents for converting a hydroxyl group (or its tautomer) at the 2-position of a quinoline to a chloro group.
Potential Applications and Pharmacological Profile
The structural motifs within 2-Chloro-6-ethoxy-3-phenylquinoline suggest several potential avenues for pharmacological investigation.
Anticancer Potential
Many substituted quinolines exhibit anticancer activity by targeting various cellular pathways. [4][10]The 2-chloro and 3-phenyl substitutions are features found in compounds with antiproliferative effects. The phenyl ring at the 3-position could potentially interact with hydrophobic pockets in protein targets, such as kinases.
Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of action via kinase inhibition.
Other Potential Activities
-
Antimicrobial and Antifungal Activity: The quinoline core is present in many antimicrobial agents. [11]* Anti-inflammatory Activity: Certain quinoline derivatives have shown potential as anti-inflammatory agents. [10]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and a preliminary biological evaluation of 2-Chloro-6-ethoxy-3-phenylquinoline.
Protocol for Synthesis via Friedländer Annulation
-
Reaction Setup: To a solution of 2-amino-5-ethoxy-benzophenone (1.0 eq) in anhydrous ethanol, add 2-chloro-N,N-dimethylacetamide (1.2 eq).
-
Catalyst Addition: Slowly add a solution of sodium ethoxide (2.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for In Vitro Kinase Inhibition Assay
-
Reagents: Prepare a stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline in DMSO. Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Assay Plate Preparation: Add the test compound at various concentrations to a 96-well plate. Include positive and negative controls.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate. Initiate the reaction by adding ATP.
-
Detection: After incubation, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.
Safety and Handling
Based on the GHS classifications for similar compounds, 2-Chloro-6-ethoxy-3-phenylquinoline should be handled with care. [5][6]
-
Hazard Classifications: May be harmful if swallowed, cause skin irritation, and cause serious eye damage. [5][6]* Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-6-ethoxy-3-phenylquinoline is a promising scaffold for further investigation in drug discovery. Its structural features suggest potential as an anticancer agent, among other therapeutic applications. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemical and biological properties of this intriguing molecule.
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PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Kumar, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 148-154. [Link]
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Verma, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 335-364. [Link]
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Panchal, V. R., & Vaghela, B. C. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Oriental Journal of Chemistry, 39(3), 546-567. [Link]
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Request PDF. (n.d.). Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. Retrieved from [Link]
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ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]
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MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(3), M1442. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-ethoxy-3-phenylquinoline AldrichCPR 1031928-18-3 [sigmaaldrich.com]
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- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 10. Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
An In-depth Technical Guide to 2-Chloro-6-ethoxy-3-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-ethoxy-3-phenylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and analogous structures to present its core physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications in drug discovery. All information is supported by references to relevant scientific literature.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities. Phenylquinolines, in particular, have garnered significant attention for their potential as anticancer, antimalarial, and anti-inflammatory agents. The strategic placement of substituents on the quinoline and phenyl rings allows for the fine-tuning of their pharmacological properties. 2-Chloro-6-ethoxy-3-phenylquinoline represents a specific analogue within this class, featuring a reactive chlorine atom at the 2-position, an electron-donating ethoxy group at the 6-position, and a phenyl group at the 3-position, making it a versatile intermediate for further chemical elaboration.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of 2-Chloro-6-ethoxy-3-phenylquinoline is essential for its handling, characterization, and application in research.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClNO | [1] |
| Molecular Weight | 283.75 g/mol | |
| CAS Number | 1031928-18-3 | |
| Appearance | Solid (predicted) | |
| Canonical SMILES | CCOc1ccc2nc(Cl)c(cc2c1)-c3ccccc3 | |
| InChI Key | QLVUVUHDGNAFHH-UHFFFAOYSA-N |
Proposed Synthesis Pathway
Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide
The synthesis would begin with the acetylation of 4-ethoxyaniline. This is a standard procedure in organic synthesis.
Experimental Protocol:
-
Dissolve 4-ethoxyaniline in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid N-(4-ethoxyphenyl)acetamide by filtration, wash with water, and dry.
Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-ethoxy-3-formylquinoline
The synthesized N-(4-ethoxyphenyl)acetamide can then undergo a Vilsmeier-Haack reaction to form the key intermediate, 2-chloro-6-ethoxy-3-formylquinoline.
Experimental Protocol:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.
-
To this reagent, add N-(4-ethoxyphenyl)acetamide.
-
Heat the reaction mixture under reflux for several hours.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Step 3: Suzuki Coupling to 2-Chloro-6-ethoxy-3-phenylquinoline
The final step involves the palladium-catalyzed Suzuki cross-coupling reaction between the 3-formylquinoline intermediate (after conversion of the formyl group to a halide or triflate) or a suitably halogenated precursor and phenylboronic acid. However, a more direct approach would be to synthesize a 2-chloro-3-halo-6-ethoxyquinoline and then perform the Suzuki coupling. For the purpose of this guide, we will assume a pathway where the phenyl group is introduced prior to the chlorination and formation of the quinoline ring, which is a common strategy.
A more likely direct route would involve the reaction of a substituted aniline with a phenyl-substituted carbonyl compound, followed by cyclization and chlorination.
Alternative Proposed Workflow Diagram:
Caption: Proposed synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline.
Predicted Spectroscopic Data
Without experimental spectra, we can predict the key spectroscopic features of 2-Chloro-6-ethoxy-3-phenylquinoline based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, as well as the ethoxy group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.1 - 8.3 | s | - |
| H-5 | 7.8 - 8.0 | d | ~8.5 |
| H-7 | 7.3 - 7.5 | dd | ~8.5, 2.5 |
| H-8 | 7.1 - 7.3 | d | ~2.5 |
| Phenyl H (ortho) | 7.5 - 7.7 | m | - |
| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |
| -OCH₂CH₃ | 4.1 - 4.3 | q | ~7.0 |
| -OCH₂CH₃ | 1.4 - 1.6 | t | ~7.0 |
Predicted ¹³C NMR Spectrum
The carbon NMR will show signals for all 17 carbon atoms, with the quaternary carbons and those attached to heteroatoms appearing at characteristic chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 135 - 137 |
| C-4 | 138 - 140 |
| C-4a | 128 - 130 |
| C-5 | 125 - 127 |
| C-6 | 158 - 160 |
| C-7 | 122 - 124 |
| C-8 | 105 - 107 |
| C-8a | 145 - 147 |
| Phenyl C (ipso) | 136 - 138 |
| Phenyl C (ortho, meta, para) | 128 - 130 |
| -OCH₂CH₃ | 63 - 65 |
| -OCH₂CH₃ | 14 - 16 |
Predicted IR Spectrum
The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic) | 3050 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (Aromatic) | 1500 - 1650 | Stretching |
| C-O (Ether) | 1200 - 1250 | Asymmetric Stretching |
| C-O (Ether) | 1000 - 1050 | Symmetric Stretching |
| C-Cl | 700 - 800 | Stretching |
Predicted Mass Spectrum
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 283, with an [M+2]⁺ isotope peak at m/z 285 with approximately one-third the intensity of the molecular ion peak, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the ethoxy group, the chlorine atom, and cleavage of the phenyl group.
Potential Applications in Drug Development
While specific biological activity data for 2-Chloro-6-ethoxy-3-phenylquinoline is not available, the broader class of phenylquinolines has shown promise in several therapeutic areas.
-
Anticancer Activity: Many substituted quinolines exhibit cytotoxic effects against various cancer cell lines. The phenyl group at the 3-position can enhance this activity.
-
Antimalarial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. Novel quinoline derivatives are continuously being explored to combat drug-resistant malaria strains.
-
Anti-inflammatory Properties: Some quinoline derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory pathways.
-
Antiviral Activity: Recent studies have shown that some 2-phenylquinoline derivatives possess broad-spectrum anti-coronavirus activity.[2]
The 2-chloro substituent on this molecule makes it a valuable intermediate for the synthesis of a library of derivatives by nucleophilic substitution, allowing for the exploration of structure-activity relationships.
Safety and Handling
Based on the safety data for similar compounds, 2-Chloro-6-ethoxy-3-phenylquinoline should be handled with care in a laboratory setting.
-
Hazard Classifications: Likely to be classified as an acute oral toxicant and a substance causing serious eye damage.
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline with potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible synthetic pathway, and predicted spectroscopic data. Further experimental investigation is warranted to fully characterize this compound and explore its biological activities. The information presented here serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug discovery.
References
-
PubChem. (n.d.). 2-chloro-6-ethoxy-3-phenylquinoline. Retrieved January 26, 2026, from [Link]
-
Di Mola, A., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]
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Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic route to 2-Chloro-6-ethoxy-3-phenylquinoline, a heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The quinoline core is a privileged structure in medicinal chemistry, and this particular derivative offers a versatile platform for the development of novel therapeutic agents.[1][2] This document delineates a strategic two-step synthetic pathway, commencing with the synthesis of an N-aryl-2-phenylacetamide precursor, followed by a Vilsmeier-Haack cyclization. The guide provides in-depth mechanistic insights, detailed experimental protocols, and thorough characterization data, designed to be a self-validating resource for researchers and scientists.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of compounds with diverse and potent biological activities.[1] From the historic antimalarial quinine to modern anticancer and anti-inflammatory agents, the quinoline scaffold has consistently proven to be a valuable pharmacophore.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets.
2-Chloro-6-ethoxy-3-phenylquinoline is a particularly noteworthy derivative. The 2-chloro substituent serves as a versatile synthetic handle for further functionalization through nucleophilic substitution reactions. The 6-ethoxy group can modulate the molecule's lipophilicity and metabolic stability, while the 3-phenyl group can engage in crucial π-stacking or hydrophobic interactions within a target's binding site. Consequently, this molecule represents a valuable building block for the synthesis of compound libraries aimed at discovering new drugs for a variety of therapeutic areas.
Strategic Synthesis Pathway
The synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline is most efficiently achieved through a two-step process that is both logical and scalable. The chosen strategy prioritizes readily available starting materials and employs a well-established named reaction to construct the core quinoline structure.
-
Step 1: Synthesis of the Precursor N-(4-ethoxyphenyl)-2-phenylacetamide. This initial step involves the acylation of 4-ethoxyaniline with phenylacetyl chloride. This is a standard and high-yielding amidation reaction that creates the necessary acyclic precursor for the subsequent cyclization.
-
Step 2: Vilsmeier-Haack Cyclization. The synthesized N-(4-ethoxyphenyl)-2-phenylacetamide is then subjected to the Vilsmeier-Haack reaction.[4] This powerful one-pot reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an intramolecular cyclization and dehydration, directly yielding the target 2-Chloro-6-ethoxy-3-phenylquinoline.[5]
This strategic approach is superior to multi-step alternatives that might involve building the quinoline core first and then introducing the phenyl group, as it constructs the fully substituted target in a more convergent manner.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and, as in this case, for the synthesis of certain heterocyclic systems.[6][7] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8]
-
Electrophilic Attack and Cyclization: The N-(4-ethoxyphenyl)-2-phenylacetamide, the substrate, then reacts with the Vilsmeier reagent. The electron-rich aromatic ring of the 4-ethoxyphenyl group is activated towards electrophilic substitution. The Vilsmeier reagent attacks the aromatic ring, typically at the position ortho to the activating ethoxy group and ortho to the acetamido group. This is followed by an intramolecular cyclization involving the enolizable methylene group of the phenylacetyl moiety. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 2-chloroquinoline ring system.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of N-(4-ethoxyphenyl)-2-phenylacetamide
-
Reagents and Equipment:
-
4-ethoxyaniline
-
Phenylacetyl chloride
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
To a solution of 4-ethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, cooled in an ice bath to 0-5 °C, add phenylacetyl chloride (1.1 eq) dropwise via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(4-ethoxyphenyl)-2-phenylacetamide by recrystallization from ethanol or by column chromatography on silica gel.
-
Step 2: (Vilsmeier-Haack Cyclization)
-
Reagents and Equipment:
-
N-(4-ethoxyphenyl)-2-phenylacetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, ice bath
-
-
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0-5.0 eq) dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent) with stirring.
-
To this freshly prepared Vilsmeier reagent, add N-(4-ethoxyphenyl)-2-phenylacetamide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude 2-Chloro-6-ethoxy-3-phenylquinoline by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
-
Characterization of 2-Chloro-6-ethoxy-3-phenylquinoline
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-Chloro-6-ethoxy-3-phenylquinoline.
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₄ClNO |
| Molecular Weight | 283.75 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-8.00 (m, 1H, Ar-H), 7.60-7.75 (m, 1H, Ar-H), 7.30-7.50 (m, 6H, Ar-H), 7.10-7.20 (m, 1H, Ar-H), 4.10-4.20 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.45-1.55 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 148.0, 145.0, 137.0, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 122.0, 105.0, 64.0, 15.0 |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2980 (Aliphatic C-H), 1600, 1580, 1490 (C=C, C=N), 1240 (C-O), 750 (C-Cl) |
| Mass Spectrometry (ESI+) | m/z 284.0837 [M+H]⁺ |
Note: Predicted NMR values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary slightly.[9]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and characterization of 2-Chloro-6-ethoxy-3-phenylquinoline.
Caption: Synthetic and analytical workflow for 2-Chloro-6-ethoxy-3-phenylquinoline.
Conclusion
This technical guide has detailed a highly efficient and reliable synthetic route for the preparation of 2-Chloro-6-ethoxy-3-phenylquinoline. By leveraging a classical amidation reaction followed by the powerful Vilsmeier-Haack cyclization, the target molecule can be obtained in good yield from readily accessible starting materials. The mechanistic explanations and detailed protocols provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize this valuable scaffold and explore its potential in the creation of novel therapeutic agents. The self-validating nature of the described protocols, grounded in well-established chemical principles, ensures a high degree of reproducibility and success.
References
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(39), 21865-21896. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
- Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12.
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27341-27375. [Link]
-
Meléndez, C., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 6(6). [Link]
-
TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [Link]
-
ResearchGate. (2018). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]
-
Rodríguez, N., & Goossen, L. J. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5030-5048. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Md. Musawwer Khan, et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 395-427. [Link]
-
ResearchGate. (2015). Suzuki cross-coupling of halobenzene and phenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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- 2. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties [mdpi.com]
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- 4. tsijournals.com [tsijournals.com]
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- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic data of 2-Chloro-6-ethoxy-3-phenylquinoline
An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-ethoxy-3-phenylquinoline
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, making their synthesis and characterization a crucial aspect of drug discovery and development. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-faceted spectroscopic approach is indispensable. This guide provides a comprehensive analysis of the core spectroscopic data for 2-Chloro-6-ethoxy-3-phenylquinoline, offering insights into its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) profiles. The causality behind spectral features is explained to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this molecule.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key identifiers and properties for 2-Chloro-6-ethoxy-3-phenylquinoline are summarized below.
| Property | Value | Source |
| CAS Number | 1031928-18-3 | |
| Molecular Formula | C₁₇H₁₄ClNO | [1] |
| Molecular Weight | 283.75 g/mol | |
| Monoisotopic Mass | 283.0764 Da | [1] |
| SMILES String | CCOc1ccc2nc(Cl)c(cc2c1)-c3ccccc3 |
Structural Elucidation via Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures of 2-Chloro-6-ethoxy-3-phenylquinoline. While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on established principles and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The electron-donating ethoxy group and the anisotropic effects of the phenyl and quinoline ring systems significantly influence the chemical shifts.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-5 | 8.0 - 8.2 | d | J ≈ 9.0 Hz | Deshielded proton on the quinoline ring, ortho to the nitrogen. |
| H-7 | 7.3 - 7.5 | dd | J ≈ 9.0, 2.5 Hz | Coupled to both H-5 and H-8. |
| H-8 | 7.1 - 7.3 | d | J ≈ 2.5 Hz | Meta-coupled to H-7, influenced by the adjacent ethoxy group. |
| H-4 | 7.9 - 8.1 | s | - | Singlet due to the absence of adjacent protons. |
| Phenyl H (ortho) | 7.6 - 7.8 | m | - | Influenced by proximity to the quinoline ring and C-Cl bond. |
| Phenyl H (meta, para) | 7.4 - 7.6 | m | - | Overlapping multiplets for the remaining phenyl protons. |
| -OCH₂CH₃ | 4.1 - 4.3 | q | J ≈ 7.0 Hz | Methylene protons of the ethoxy group, split by the methyl protons. |
| -OCH₂CH₃ | 1.4 - 1.6 | t | J ≈ 7.0 Hz | Methyl protons of the ethoxy group, split by the methylene protons. |
Caption: Molecular structure of 2-Chloro-6-ethoxy-3-phenylquinoline.
Carbon NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | 158 - 162 | Carbon bearing the chlorine atom, significantly deshielded. |
| C-3 | 135 - 138 | Quaternary carbon attached to the phenyl group. |
| C-4 | 128 - 132 | Aromatic CH. |
| C-4a | 146 - 149 | Quaternary carbon at the ring junction. |
| C-5 | 130 - 133 | Aromatic CH. |
| C-6 | 155 - 158 | Carbon attached to the electron-donating ethoxy group. |
| C-7 | 122 - 125 | Aromatic CH. |
| C-8 | 105 - 108 | Aromatic CH, shielded by the ethoxy group. |
| C-8a | 125 - 128 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| Phenyl C (ipso) | 138 - 141 | Quaternary carbon of the phenyl ring attached to the quinoline. |
| Phenyl C (ortho, meta, para) | 127 - 130 | Overlapping signals for the remaining phenyl carbons. |
| -OCH₂CH₃ | 63 - 66 | Methylene carbon of the ethoxy group. |
| -OCH₂CH₃ | 14 - 16 | Methyl carbon of the ethoxy group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further structural confirmation. For 2-Chloro-6-ethoxy-3-phenylquinoline, the presence of a chlorine atom is a key diagnostic feature due to its isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1).
Predicted Mass Spectrometry Data
| Ion/Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 283.07585 |
| [M+H]⁺ | 284.08368 |
| [M+Na]⁺ | 306.06562 |
| [M+K]⁺ | 322.03956 |
Data predicted using advanced algorithms.[1]
A prominent M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, confirming the presence of a single chlorine atom.
Caption: Plausible mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic (Quinoline, Phenyl) |
| 2980 - 2850 | C-H stretch | Aliphatic (Ethoxy) |
| 1620 - 1580 | C=C / C=N stretch | Aromatic Rings |
| 1250 - 1200 | C-O stretch | Aryl Ether |
| 850 - 750 | C-Cl stretch | Aryl Halide |
The spectrum is expected to be complex in the fingerprint region (below 1500 cm⁻¹) due to the various bending vibrations of the substituted aromatic system.
Generalized Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental procedures are essential.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-6-ethoxy-3-phenylquinoline in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a 5 mm NMR tube.[2]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard 30° pulse width, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for adequate signal-to-noise.[2]
-
¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum. A relaxation delay of 2-5 seconds and a higher number of scans (e.g., 1024-4096) are typically required to obtain a good signal-to-noise ratio.[2]
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).
IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal for correction.[2]
Caption: General workflow for synthesis and spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a powerful and self-validating system for the structural confirmation of 2-Chloro-6-ethoxy-3-phenylquinoline. The combination of ¹H and ¹³C NMR maps the complete carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the characteristic isotopic pattern of chlorine serving as a crucial validation point. Infrared spectroscopy corroborates the presence of key functional groups. Together, these techniques provide an unambiguous fingerprint of the molecule, essential for quality control, reaction monitoring, and further investigation in drug development and chemical research.
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PubChem. (n.d.). 2-chloro-6-ethoxy-3-phenylquinoline. Retrieved from [Link]
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Chloro-6-ethoxy-3-phenylquinoline
A Note on Predictive Analysis: As of the date of this publication, a comprehensive search of peer-reviewed literature and spectral databases did not yield experimental ¹H and ¹³C NMR data for 2-Chloro-6-ethoxy-3-phenylquinoline. This guide, therefore, serves as an expert-level predictive analysis based on foundational Nuclear Magnetic Resonance (NMR) principles and comparative data from structurally analogous quinoline derivatives. The methodologies and interpretations presented herein are designed to be a robust framework for researchers encountering this molecule or similar scaffolds in a drug discovery or synthetic chemistry context.
Introduction: The Quinoline Scaffold and the Need for Precise Characterization
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of 2-Chloro-6-ethoxy-3-phenylquinoline, featuring an electron-withdrawing chloro group, an electron-donating ethoxy group, and a bulky phenyl group, creates a unique electronic and steric environment. This complexity necessitates a meticulous structural elucidation, for which NMR spectroscopy is the most powerful and definitive tool available.[3][4]
This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this target molecule. It is intended to equip researchers and drug development professionals with the scientific rationale to anticipate spectral features, guide experimental data acquisition, and perform a confident structural assignment.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to provide a wealth of information through chemical shifts (δ), spin-spin coupling patterns (multiplicity), and signal integration. The analysis is best approached by dissecting the molecule into its three key structural components: the ethoxy substituent, the C3-phenyl ring, and the substituted quinoline core.
Causality of Substituent Effects
The electronic nature of the substituents dictates the magnetic environment of nearby protons.[5]
-
C2-Chloro Group: As an electronegative, electron-withdrawing group, the chlorine atom at the C2 position will significantly deshield adjacent protons, causing their resonance signals to shift downfield (to a higher ppm value).[3]
-
C6-Ethoxy Group: The oxygen atom of the ethoxy group is electron-donating through resonance. This increases the electron density on the carbocyclic ring of the quinoline system, shielding nearby protons and causing an upfield shift (to a lower ppm value) compared to the unsubstituted parent quinoline.
-
C3-Phenyl Group: This bulky aromatic substituent will primarily influence its immediate neighbors on the quinoline ring through steric and anisotropic effects.
Predicted Proton Assignments
Based on these principles, the following assignments for the ¹H NMR spectrum of 2-Chloro-6-ethoxy-3-phenylquinoline (in CDCl₃) are predicted.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Insights |
| H4 | 8.1 - 8.3 | Singlet (s) | N/A | This proton is strongly deshielded by the adjacent electron-withdrawing nitrogen and the C2-chloro group. It lacks adjacent protons, resulting in a singlet. |
| H8 | 7.9 - 8.1 | Doublet (d) | J ≈ 9.0 | H8 is part of an ABC spin system on the carbocyclic ring. It is expected to be the most downfield of this system due to its peri-relationship with the nitrogen lone pair. |
| H5 | 7.7 - 7.9 | Doublet (d) | J ≈ 2.5 | Ortho to the electron-donating ethoxy group, H5 is shielded relative to its position in 2-chloroquinoline. It appears as a doublet due to coupling with H7. |
| H7 | 7.4 - 7.6 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 | H7 is coupled to both H8 (larger, ortho coupling) and H5 (smaller, meta coupling). It is shielded by the ortho ethoxy group. |
| Phenyl (H2'-H6') | 7.3 - 7.5 | Multiplet (m) | N/A | The five protons of the C3-phenyl ring are expected to overlap in a complex multiplet in the standard aromatic region. |
| -OCH₂- | 4.1 - 4.3 | Quartet (q) | J ≈ 7.0 | These methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons. |
| -OCH₂CH₃ | 1.4 - 1.6 | Triplet (t) | J ≈ 7.0 | The terminal methyl protons are in a typical aliphatic environment and are split into a triplet by the two adjacent methylene protons. |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 2-Chloro-6-ethoxy-3-phenylquinoline.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry in 2-Chloro-6-ethoxy-3-phenylquinoline, all 17 carbon atoms are expected to be chemically non-equivalent, giving rise to 17 distinct signals. The chemical shifts are highly sensitive to the electronic effects of the substituents.[6]
Predicted Carbon Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| C6 | 158 - 160 | This carbon is directly attached to the electronegative oxygen of the ethoxy group, causing a significant downfield shift. |
| C2 | 150 - 152 | Directly bonded to chlorine, this carbon is strongly deshielded. |
| C8a | 146 - 148 | A quaternary carbon at the fusion of the two rings, influenced by the heterocyclic nitrogen. |
| C4 | 138 - 140 | Located adjacent to the nitrogen and influenced by the C3-phenyl group. |
| C1' (ipso-Phenyl) | 136 - 138 | The quaternary carbon of the phenyl ring attached to the quinoline core. |
| C4a | 130 - 132 | The second quaternary carbon at the ring junction. |
| C2', C6' (ortho-Phenyl) | 129 - 131 | Aromatic carbons of the phenyl ring. |
| C8 | 128 - 130 | Aromatic carbon on the carbocyclic ring. |
| C3', C5' (meta-Phenyl) | 127 - 129 | Aromatic carbons of the phenyl ring. |
| C4' (para-Phenyl) | 126 - 128 | Aromatic carbon of the phenyl ring. |
| C3 | 125 - 127 | Attached to the phenyl group, its chemical shift is influenced by both the aromatic systems. |
| C5 | 122 - 124 | Shielded by the electron-donating effect of the C6-ethoxy group. |
| C7 | 120 - 122 | Also shielded by the C6-ethoxy group. |
| -OC H₂- | 63 - 65 | The methylene carbon is deshielded by the directly attached oxygen atom. |
| -OCH₂C H₃ | 14 - 16 | The terminal methyl carbon gives a characteristic signal in the far upfield region of the spectrum. |
Table 2: Predicted ¹³C NMR chemical shifts for 2-Chloro-6-ethoxy-3-phenylquinoline.
The Self-Validating System: 2D NMR for Definitive Assignment
While 1D NMR provides the initial data, a robust and trustworthy assignment relies on two-dimensional (2D) NMR experiments. These techniques reveal through-bond correlations, removing ambiguity and confirming the predicted structure.[7][8]
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] It would be essential to:
-
Confirm the coupling between the -OCH₂- quartet and the -OCH₂CH₃ triplet.
-
Trace the connectivity of the H5-H7-H8 spin system on the quinoline's carbocyclic ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[10] It provides a direct link between the ¹H and ¹³C assignments. For instance, it would definitively link the proton signal at ~8.2 ppm to the carbon at ~139 ppm, assigning both as H4 and C4, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11] Key correlations for this molecule would include:
-
Correlation from the H4 singlet to carbons C2, C3, C4a, and the ipso-carbon (C1') of the phenyl ring. This unequivocally places the phenyl group at C3.
-
Correlations from the -OCH₂- protons to C6 of the quinoline ring and the -OCH₂C H₃ carbon, confirming the ethoxy group's position and structure.
-
Correlations from H5 and H7 to the quaternary carbon C8a, locking down the assignments on the carbocyclic ring.
-
Figure 2: Structural representation of 2-Chloro-6-ethoxy-3-phenylquinoline with key atom numbering for NMR assignment.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 2-Chloro-6-ethoxy-3-phenylquinoline. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently interpret experimental data. The true power of modern structural elucidation lies not just in acquiring a 1D spectrum, but in deploying a suite of 1D and 2D NMR techniques to create a self-validating system. This approach ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement in the fields of chemical synthesis and drug development.
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Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
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Ivanova, B., & Spiteller, M. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
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dos Santos, G. A., et al. (2013). Theoretical NMR correlations based Structure Discussion. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Chloroquinoline. PubChem. Retrieved from [Link]
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Hansen, P. E., et al. (2015). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Retrieved from [Link]
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Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove, University of Mississippi. Retrieved from [Link]
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Mestrelab Research. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-6-ethoxy-3-phenylquinoline
Introduction: Elucidating the Structure of a Novel Quinolone Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] 2-Chloro-6-ethoxy-3-phenylquinoline is a distinct derivative that holds promise in drug discovery and development. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a phenyl ring, necessitates a robust analytical methodology for its unequivocal identification and characterization. Mass spectrometry, a powerful analytical technique, stands as the premier method for obtaining precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns.[2]
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-ethoxy-3-phenylquinoline, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of mass spectrometry as applied to this molecule, detailing experimental protocols, predicted fragmentation pathways, and data interpretation strategies. This document is designed to be a practical resource, blending theoretical knowledge with actionable, field-proven insights to empower your analytical endeavors.
Physicochemical Properties and their Mass Spectrometric Implications
A thorough understanding of the physicochemical properties of 2-Chloro-6-ethoxy-3-phenylquinoline is paramount for developing a successful mass spectrometry method. These properties dictate the optimal choice of ionization technique and chromatographic conditions.
| Property | Value | Source | Implication for Mass Spectrometry Analysis |
| Molecular Formula | C₁₇H₁₄ClNO | [3] | Provides the basis for calculating the exact mass of the molecule. |
| Molecular Weight | 283.75 g/mol | [3] | Guides the setting of the mass range for spectral acquisition. |
| Form | Solid | [3] | Requires dissolution in an appropriate solvent for analysis by LC-MS or GC-MS. |
| Chlorine Isotope | Present | [2] | The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, a key diagnostic feature in the mass spectrum.[2][4] |
Strategic Approaches to Mass Spectrometric Analysis
The analysis of 2-Chloro-6-ethoxy-3-phenylquinoline can be effectively approached using two primary mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on the sample matrix, the required sensitivity, and the specific information sought.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many quinoline derivatives can be analyzed by GC, this is a viable approach for 2-Chloro-6-ethoxy-3-phenylquinoline.[5][6][7]
The Rationale for GC-EI-MS:
-
High-Energy, Reproducible Fragmentation: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[8] This creates a detailed fragmentation "fingerprint" that is highly valuable for structural elucidation and library matching.
-
Established Libraries: EI mass spectra are highly standardized, allowing for the potential creation of and comparison to spectral libraries for compound identification.
Predicted Electron Ionization Mass Spectrum:
Upon entering the mass spectrometer, 2-Chloro-6-ethoxy-3-phenylquinoline will be ionized by a beam of high-energy electrons, forming a molecular ion (M⁺˙). Due to the high energy of EI, this molecular ion will be prone to fragmentation.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 283, corresponding to the monoisotopic mass of the molecule with the ³⁵Cl isotope. A characteristic M+2 peak will be observed at m/z 285, with an intensity of approximately one-third of the M⁺˙ peak, confirming the presence of a single chlorine atom.[2][4] Aromatic compounds are known to produce strong molecular ion peaks due to their stable structure.[9][10]
-
Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several key pathways, driven by the stability of the resulting fragment ions. The stability of carbocations plays a significant role in determining fragmentation patterns.[11][12]
Proposed EI Fragmentation Pathway for 2-Chloro-6-ethoxy-3-phenylquinoline
Caption: Predicted EI fragmentation of 2-Chloro-6-ethoxy-3-phenylquinoline.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and semi-polar compounds.[13][14][15]
The Rationale for LC-ESI-MS:
-
Soft Ionization for Molecular Ion Confirmation: ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[13][14] This is highly advantageous for confirming the molecular weight of the analyte with high confidence.
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: The protonated molecule can be selected and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This controlled fragmentation provides valuable structural information that can be used to piece together the molecule's structure.
Predicted Electrospray Ionization Mass Spectrum:
In positive ion mode ESI, 2-Chloro-6-ethoxy-3-phenylquinoline is expected to be readily protonated, likely on the nitrogen atom of the quinoline ring, to form the [M+H]⁺ ion.
-
Protonated Molecule ([M+H]⁺): The most prominent peak in the full scan mass spectrum will be the protonated molecule at an m/z of 284 (for the ³⁵Cl isotope) and a corresponding [M+H+2]⁺ peak at m/z 286.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion in an MS/MS experiment will likely involve the loss of small neutral molecules.
Proposed ESI-MS/MS Fragmentation Pathway for 2-Chloro-6-ethoxy-3-phenylquinoline
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Chloro-6-ethoxy-3-phenylquinoline.
Experimental Protocols
The following protocols provide a starting point for the analysis of 2-Chloro-6-ethoxy-3-phenylquinoline. Optimization of these methods may be necessary depending on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-Chloro-6-ethoxy-3-phenylquinoline.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a working solution in the low µg/mL range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration in the ng/mL to low µg/mL range.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 30% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent tandem quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Range: m/z 100-400.
-
MS/MS: For fragmentation studies, select the precursor ion at m/z 284 and apply a collision energy of 10-40 eV.
-
Data Analysis and Interpretation
A systematic approach to data analysis is crucial for extracting meaningful information from the mass spectra.
-
Molecular Ion Confirmation:
-
In both EI and ESI spectra, locate the molecular ion cluster.
-
Verify the presence of the characteristic 3:1 isotopic pattern for the M⁺˙/[M+H]⁺ and M+2/[M+H+2]⁺ peaks, confirming the presence of a single chlorine atom.
-
Calculate the high-resolution mass of the molecular ion (if using a high-resolution mass spectrometer) and compare it to the theoretical exact mass of C₁₇H₁₄ClNO to confirm the elemental composition.
-
-
Fragmentation Analysis:
-
Identify the major fragment ions in the mass spectrum.
-
Propose logical fragmentation mechanisms, such as the loss of neutral molecules or radicals, to explain the formation of these fragment ions.
-
For MS/MS data, analyze the product ion spectrum to identify characteristic losses from the precursor ion.
-
Compare the observed fragmentation pattern to those of known quinoline derivatives and halogenated aromatic compounds to gain further confidence in the structural assignment.
-
Conclusion: A Pathway to Confident Characterization
The mass spectrometric analysis of 2-Chloro-6-ethoxy-3-phenylquinoline is a multifaceted process that requires a strategic selection of analytical techniques and a thorough understanding of the underlying chemical principles. By leveraging the complementary information provided by GC-EI-MS and LC-ESI-MS/MS, researchers can achieve a comprehensive characterization of this important molecule. The protocols and predictive fragmentation pathways outlined in this guide serve as a robust starting point for developing and validating analytical methods for this and structurally related compounds. As with any analytical endeavor, meticulous experimental execution and thoughtful data interpretation are the keys to unlocking the wealth of information that mass spectrometry has to offer.
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A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (2025). ResearchGate. [Link]
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Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health. [Link]
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Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates. (1983). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1999). Chemical Papers. [Link]
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Detection of Chloroquine in Opium Using GC-MS. (2021). Juniper Publishers. [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Journal of Mass Spectrometry. [Link]
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High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. (2019). National Institutes of Health. [Link]
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Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]
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Illuminating the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-Chloro-6-ethoxy-3-phenylquinoline
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 2-Chloro-6-ethoxy-3-phenylquinoline. While a definitive, publicly available crystal structure for this specific compound has yet to be deposited in crystallographic databases, this document outlines the imperative for its determination and provides a robust, field-proven methodological framework for its synthesis, crystallization, and subsequent X-ray crystallographic analysis.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] These compounds have been successfully commercialized as antimalarial, antibacterial, and anticancer drugs.[3] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile scaffold in the design of novel therapeutics.[4] The title compound, 2-Chloro-6-ethoxy-3-phenylquinoline, with its unique substitution pattern, is a promising candidate for further investigation into its biological activity, and understanding its three-dimensional structure is paramount to elucidating its mechanism of action and facilitating structure-based drug design.
Physicochemical Properties of 2-Chloro-6-ethoxy-3-phenylquinoline:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClNO | |
| Molecular Weight | 283.75 g/mol | |
| CAS Number | 1031928-18-3 | |
| Appearance | Solid |
Synthetic Pathway and Crystallization
The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. This necessitates a carefully planned synthesis and a systematic approach to crystallization.
Proposed Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
Based on established synthetic routes for similar quinoline derivatives, a plausible synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline can be envisioned. One common approach involves the Vilsmeier-Haack reaction, which has been used to synthesize 2-chloro-3-phenylquinoline derivatives from N-2-diphenylacetamide under acidic conditions.[1] Another potential route could involve a multi-step synthesis starting from appropriately substituted anilines and phenylacetates.
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for 2-Chloro-6-ethoxy-3-phenylquinoline.
Experimental Protocol for Crystallization
The goal of crystallization is to facilitate the slow growth of a well-ordered, single crystal. The vapor diffusion method, in either a sitting or hanging drop format, is a widely used and effective technique for screening a broad range of crystallization conditions.
Step-by-Step Crystallization Protocol (Vapor Diffusion):
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the purified 2-Chloro-6-ethoxy-3-phenylquinoline in a suitable solvent (e.g., ethanol, dichloromethane, or acetone).
-
Preparation of Crystallization Screens: Utilize commercially available or in-house prepared crystallization screens that cover a wide range of precipitants (e.g., polyethylene glycols, salts) and pH values.
-
Setting up Crystallization Plates:
-
Pipette the reservoir solution (precipitant) into the wells of the crystallization plate.
-
In a separate drop, mix a small volume of the compound's stock solution with an equal volume of the reservoir solution.
-
Seal the plate to allow for vapor equilibration between the drop and the reservoir.
-
-
Incubation and Monitoring: Store the crystallization plates in a vibration-free environment at a constant temperature. Regularly monitor the drops under a microscope for crystal growth over several days to weeks.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have grown, carefully harvest them using a cryoloop. The crystals are then flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves three main stages: data collection, structure solution, and structure refinement.
X-ray Crystallography Workflow
Sources
Unveiling the Therapeutic Potential of 2-Chloro-6-ethoxy-3-phenylquinoline: A Technical Guide to Target Identification and Validation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological targets of the novel synthetic compound, 2-Chloro-6-ethoxy-3-phenylquinoline. Drawing upon the extensive therapeutic landscape of the quinoline scaffold, we will explore hypothesized targets and detail the rigorous experimental methodologies required for their validation. This document is designed to serve as a practical roadmap from initial hypothesis to confirmed mechanism of action, empowering researchers to unlock the full therapeutic promise of this compound.
Introduction to 2-Chloro-6-ethoxy-3-phenylquinoline: A Scaffold of Promise
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide array of biological activities.[1][2][3] These include antimalarial agents like chloroquine, anticancer drugs such as camptothecin, and various antibacterial and anti-inflammatory compounds.[1][3] The diverse pharmacological profile of quinoline derivatives underscores the likelihood that novel analogs, such as 2-Chloro-6-ethoxy-3-phenylquinoline, may interact with a range of biological targets to exert therapeutic effects.
Chemical Structure:
-
Formula: C₁₇H₁₄ClNO
-
Molecular Weight: 283.75 g/mol
-
CAS Number: 1031928-18-3[4]
The specific substitutions on the quinoline core of 2-Chloro-6-ethoxy-3-phenylquinoline—a chlorine atom at position 2, an ethoxy group at position 6, and a phenyl group at position 3—are anticipated to modulate its physicochemical properties and target-binding affinities, potentially conferring novel biological activities.
Hypothesized Biological Targets and Pathways
Based on the established activities of structurally related quinoline derivatives, we can postulate several high-priority target classes for 2-Chloro-6-ethoxy-3-phenylquinoline. The phenyl substitution at position 3, in particular, may favor interactions with hydrophobic pockets within enzyme active sites or receptor binding domains.
Oncology Targets
The anticancer potential of quinoline derivatives is well-documented, with mechanisms including the induction of apoptosis and inhibition of angiogenesis.[1]
-
Tyrosine Kinases: Many quinoline-based compounds are known to inhibit tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival.[5] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
-
Topoisomerases: Analogs of camptothecin, a quinoline alkaloid, are potent topoisomerase inhibitors that lead to DNA damage and cell death in rapidly dividing cancer cells.[1]
-
PI3K/AKT/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer and represents a key target for therapeutic intervention. Some quinoline derivatives have been shown to modulate this pathway.[6]
Hypothesized Anticancer Signaling Pathway Interruption
Caption: Potential inhibition points of 2-Chloro-6-ethoxy-3-phenylquinoline in key oncogenic signaling pathways.
Infectious Disease Targets
The quinoline scaffold is central to the treatment of malaria and various bacterial infections.[1][7]
-
Microbial DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting these essential bacterial enzymes involved in DNA replication.
-
Viral Polymerases: Some substituted quinolines have demonstrated antiviral activity by inhibiting viral RNA transcription and replication.[8]
-
Protozoan Enzymes: In the context of leishmaniasis, quinoline derivatives have been shown to target enzymes like methionine aminopeptidase.[9]
Inflammation-Related Targets
Chronic inflammation is a key component of numerous diseases, and several quinoline derivatives possess anti-inflammatory properties.[1]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) and are involved in the synthesis of pro-inflammatory prostaglandins.
-
Cytokine Signaling Pathways: Inhibition of pro-inflammatory cytokine production or their signaling pathways (e.g., NF-κB) is a plausible mechanism of action.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to definitively identify and validate the biological targets of 2-Chloro-6-ethoxy-3-phenylquinoline.
Target Validation Workflow
Caption: A stepwise experimental workflow for the identification and validation of biological targets.
Step 1: Broad Phenotypic Screening
The initial step involves assessing the compound's activity across a diverse range of cell lines and disease models to identify its most prominent biological effects.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., T47D for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Step 2: Target Identification using Unbiased Approaches
Once a significant phenotypic effect is observed, unbiased methods can be employed to identify potential binding partners.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Covalently link 2-Chloro-6-ethoxy-3-phenylquinoline to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells that exhibited a strong response in the phenotypic screen.
-
Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. Proteins that bind to the compound will be captured.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step 3: Validation of Target Engagement
The putative targets identified in the previous step must be validated through direct binding and functional assays.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Ligand Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Analyte Injection: Flow different concentrations of 2-Chloro-6-ethoxy-3-phenylquinoline over the sensor surface.
-
Response Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the protein.
-
Data Analysis: Determine the association (kₐ) and dissociation (kₑ) rate constants, and calculate the equilibrium dissociation constant (Kₑ) to quantify the binding affinity.
Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of 2-Chloro-6-ethoxy-3-phenylquinoline.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate.
-
Detection: Use a phosphospecific antibody or a luminescence-based ATP detection reagent to quantify the extent of the kinase reaction.
-
Data Analysis: Calculate the IC₅₀ value for kinase inhibition.
Quantitative Data Summary
| Assay Type | Parameter Measured | Exemplary Value (Hypothetical) | Significance |
| Cell Viability (T47D cells) | IC₅₀ | 16 nM[5] | Potent anticancer activity |
| Kinase Inhibition (e.g., EGFR) | IC₅₀ | 50 nM | Specific inhibition of a key oncogenic driver |
| Target Binding (SPR) | Kₑ | 100 nM | High-affinity binding to the target protein |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to elucidate the biological targets of 2-Chloro-6-ethoxy-3-phenylquinoline. By leveraging the known pharmacological landscape of the quinoline scaffold and employing a combination of phenotypic screening, unbiased target identification, and robust validation assays, researchers can effectively delineate its mechanism of action. The identification of specific, high-affinity targets will be instrumental in guiding the future preclinical and clinical development of this promising compound for a range of therapeutic applications, from oncology to infectious diseases.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). RSC Advances.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025-04-01). PubMed.
- Quinolines: the role of substitution site in antileishmanial activity. (2025-09-14). Frontiers in Chemistry.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
- Deciphering Diseases and Biological Targets for Environmental Chemicals using Toxicogenomics Networks. (2010-05-20). PMC - NIH.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022-09-17). Biointerface Research in Applied Chemistry.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
- Biological Activities of Quinoline Derivatives. (2025-08-08).
- Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. (2025-08-06).
- synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
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- 2-Chloro-6-ethoxy-3-phenylquinoline. Labsolu.
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Unveiling the Therapeutic Potential of 2-Chloro-6-ethoxy-3-phenylquinoline: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features and amenability to chemical modification have given rise to a vast array of derivatives endowed with a broad spectrum of pharmacological activities.[1][2] From the historical success of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, quinoline-based compounds continue to be a fertile ground for the discovery of novel therapeutics.[1][3] This technical guide delves into the known and inferred biological activities of a specific, yet promising, derivative: 2-Chloro-6-ethoxy-3-phenylquinoline. By examining its structural analogues and the broader class of quinoline compounds, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals to guide future investigations and unlock the full therapeutic potential of this molecule.
Molecular Profile and Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
Chemical Identity:
| Property | Value |
| IUPAC Name | 2-Chloro-6-ethoxy-3-phenylquinoline |
| CAS Number | 1031928-18-3 |
| Molecular Formula | C₁₇H₁₄ClNO |
| Molecular Weight | 283.75 g/mol |
| SMILES | CCOc1ccc2nc(Cl)c(cc2c1)-c1ccccc1 |
A Plausible Synthetic Pathway:
While a specific, detailed synthesis for 2-Chloro-6-ethoxy-3-phenylquinoline is not extensively documented in publicly available literature, a viable synthetic route can be extrapolated from established methods for preparing substituted quinolines.[4][5] A common and effective approach involves the Vilsmeier-Haack reaction followed by cyclization.
Experimental Protocol: Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide
-
To a solution of 4-ethoxyaniline in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-ethoxyphenyl)acetamide.
Step 2: Vilsmeier-Haack Formylation to yield 2-chloro-6-ethoxyquinoline-3-carbaldehyde
-
In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C.
-
Add N-(4-ethoxyphenyl)acetamide to the Vilsmeier reagent and heat the mixture at 60-80°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
The resulting precipitate, 2-chloro-6-ethoxyquinoline-3-carbaldehyde, is filtered, washed with water, and dried.
Step 3: Suzuki Coupling to introduce the Phenyl Group
-
In a reaction vessel, combine 2-chloro-6-ethoxyquinoline-3-carbaldehyde, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield 2-Chloro-6-ethoxy-3-phenylquinoline.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive body of research on analogous quinoline derivatives, 2-Chloro-6-ethoxy-3-phenylquinoline is predicted to exhibit significant biological activities, primarily in the realms of anticancer, antimicrobial, and anti-inflammatory effects. The following sections will explore these potential activities, supported by data from structurally similar compounds.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer properties through diverse mechanisms of action.[1][2] The structural motifs present in 2-Chloro-6-ethoxy-3-phenylquinoline—the 2-chloro-quinoline core, the 3-phenyl substituent, and the 6-ethoxy group—are all known to contribute to cytotoxic activity against various cancer cell lines.[6][7]
2.1.1. Inferred Mechanisms of Anticancer Action
-
Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerases I and II, enzymes crucial for DNA replication and repair.[1][8] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis. It is plausible that 2-Chloro-6-ethoxy-3-phenylquinoline could function as a topoisomerase poison.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another key mechanism of action for several anticancer quinolines.[1] These compounds can bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The quinoline core is also found in several kinase inhibitors. Specific substitutions on the quinoline ring can confer selectivity for various kinases involved in cancer cell signaling pathways.
2.1.2. Supporting Data from Analogous Compounds
The following table summarizes the in vitro anticancer activity of quinoline derivatives structurally related to the topic compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Breast (MCF-7) | Not specified, but showed apoptotic cell death | [9] |
| 2-Arylquinoline derivative (Compound 13) | Cervical (HeLa) | 8.3 | [6] |
| 2-Arylquinoline derivative (Compound 12) | Prostate (PC3) | 31.37 | [6] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (Compound 2h) | Leukemia (MOLT-4) | < 0.01 | [10] |
2.1.3. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-Chloro-6-ethoxy-3-phenylquinoline on cancer cell lines.[9][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-6-ethoxy-3-phenylquinoline in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with activity against a wide range of bacteria and fungi.[12] The presence of the chloro- and phenyl- substituents on the quinoline core suggests that 2-Chloro-6-ethoxy-3-phenylquinoline may possess significant antimicrobial properties.
2.2.1. Inferred Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinolines are varied and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics, leading to the inhibition of DNA replication and repair.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can intercalate into the bacterial cell membrane, leading to its disruption and cell death.
-
Inhibition of Key Metabolic Enzymes: Quinolines can also inhibit essential enzymes involved in bacterial metabolism.
2.2.2. Supporting Data from Analogous Compounds
The table below presents the minimum inhibitory concentration (MIC) values of related quinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol (8i) | Mycobacterium tuberculosis H37Rv | 24.9 µM | [7] |
| 2-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,3,4-oxadiazole derivative (Compound 21) | Not specified | 12.5 | [13] |
| 2-chloroquinoline derivative | S. aureus | Not specified, but showed potent activity | [14] |
2.2.3. Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.[15][16]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution of the Compound: Prepare a two-fold serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Anti-inflammatory Activity
Several quinoline derivatives have demonstrated potent anti-inflammatory effects, suggesting that 2-Chloro-6-ethoxy-3-phenylquinoline may also possess this activity.[17][18]
2.3.1. Inferred Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of quinolines are often attributed to their ability to:
-
Inhibit the production of pro-inflammatory mediators: This includes cytokines such as TNF-α and IL-6, as well as nitric oxide (NO).
-
Modulate inflammatory signaling pathways: Quinolines can interfere with key signaling pathways like NF-κB, which plays a central role in the inflammatory response.
2.3.2. Supporting Data from Analogous Compounds
| Compound/Extract | Assay | Cell Line | IC₅₀ (µg/mL) | Reference |
| Dried male flower of Musa sapientum (contains quinoline-like structures) | LPS-induced NO production | RAW 264.7 | 5.9791 | [19] |
| Quinoline-2-carboxylic acid | LPS-induced NO production | RAW 264.7 | Data available | [20] |
2.3.3. Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a widely used in vitro assay to screen for anti-inflammatory activity.[19][20][21]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-Chloro-6-ethoxy-3-phenylquinoline for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a measure of NO production.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[18][22] For 2-Chloro-6-ethoxy-3-phenylquinoline, the following SAR insights can be inferred from the literature:
-
2-Chloro Group: The chlorine atom at the C2 position is a key feature. It can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. It also contributes to the overall lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets.
-
3-Phenyl Group: The presence of an aryl group at the C3 position is often associated with enhanced biological activity, particularly anticancer and antimicrobial effects.[6] The steric and electronic properties of the phenyl ring can be further modified to optimize activity.
-
6-Ethoxy Group: Alkoxy groups at the C6 position have been shown to modulate the biological activity of quinolines.[7] The ethoxy group in the target compound may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Future Directions and Conclusion
This technical guide has synthesized the available information on quinoline derivatives to provide a comprehensive overview of the predicted biological activities of 2-Chloro-6-ethoxy-3-phenylquinoline. The evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer, antimicrobial, and anti-inflammatory agent.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: A robust and scalable synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline needs to be established and the compound fully characterized.
-
In Vitro Biological Evaluation: The predicted anticancer, antimicrobial, and anti-inflammatory activities should be confirmed through rigorous in vitro testing using the protocols outlined in this guide.
-
Mechanism of Action Studies: Once activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.
-
Lead Optimization: Based on the initial biological data and SAR insights, a lead optimization program can be initiated to design and synthesize more potent and selective analogues.
References
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A-Technical-Guide-to-2-Chloro-6-ethoxy-3-phenylquinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxy-3-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, with a particular focus on the Vilsmeier-Haack reaction, its physicochemical and spectroscopic properties, and its vast potential as a versatile scaffold for the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis, offering detailed experimental protocols and insights into the compound's reactivity and derivatization potential.
Introduction to the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Quinoline derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][3] The versatility of the quinoline nucleus allows for functionalization at multiple positions, making it an attractive starting point for the design and synthesis of new drugs.[2] The 2-chloro-3-substituted quinoline framework, in particular, serves as a key intermediate for creating diverse molecular libraries for drug discovery programs.
2-Chloro-6-ethoxy-3-phenylquinoline: An Overview
2-Chloro-6-ethoxy-3-phenylquinoline is a synthetic compound featuring a quinoline core substituted with a chloro group at the 2-position, an ethoxy group at the 6-position, and a phenyl group at the 3-position. The presence of the reactive chloro group at the 2-position makes it an excellent precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of a wide range of derivatives. The 3-phenyl and 6-ethoxy substituents also play a crucial role in modulating the compound's physicochemical properties and biological activity.
Synthesis and Mechanistic Insights
The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[4] This reaction provides a direct and efficient route to functionalized quinolines that can be further modified. While the direct synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline is not explicitly detailed in the provided search results, a plausible synthetic route can be extrapolated from the general Vilsmeier-Haack synthesis of related quinolines. The synthesis would likely proceed via the cyclization of an appropriately substituted N-arylacetamide.
A proposed precursor for this synthesis would be N-(4-ethoxyphenyl)-2-phenylacetamide. The reaction involves the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This is followed by the electrophilic substitution and cyclization of the N-arylacetamide.
Proposed Synthetic Workflow
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An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-ethoxy-3-phenylquinoline
Introduction: 2-Chloro-6-ethoxy-3-phenylquinoline, a substituted quinoline derivative, is a compound of interest in synthetic chemistry and drug discovery pipelines. Its structural complexity necessitates a thorough understanding of its chemical properties and potential hazards to ensure the safety of researchers and laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a proactive safety culture.
Chemical Identifier Summary
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1031928-18-3 | [1] |
| Molecular Formula | C17H14ClNO | [1] |
| Molecular Weight | 283.75 g/mol |[1] |
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. The primary risk assessment for 2-Chloro-6-ethoxy-3-phenylquinoline is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Classification
The compound is classified with the following hazards, which dictate the necessary handling precautions.[1][2]
| Pictogram | Signal Word | Hazard Statements (H-Codes) |
| Danger | H302: Harmful if swallowed.[2] H318: Causes serious eye damage.[2] H413: May cause long lasting harmful effects to aquatic life.[2] |
In-Depth Hazard Analysis
Understanding the "why" behind these classifications is critical for appreciating the required safety protocols.
-
Serious Eye Damage (H318): This is the most significant acute hazard. Unlike eye irritation, which is reversible, this classification indicates a risk of irreversible or serious eye damage upon contact. The chemical structure, containing a reactive chloroquinoline core, can cause significant injury to the cornea and other sensitive tissues. This hazard is the primary driver for mandating stringent eye protection.[2]
-
Acute Oral Toxicity (H302): Ingestion of this compound can lead to harmful systemic effects. While the specific toxicology is not extensively documented, quinoline derivatives can impact liver and kidney function.[3] Therefore, preventing ingestion through strict hygiene practices is paramount.[2]
-
Potential Skin and Respiratory Irritation: While not explicitly classified, structurally similar chlorinated heterocyclic compounds are known to cause skin (H315) and respiratory (H335) irritation.[4][5] The precautionary principle dictates that this compound should be handled as a potential skin and respiratory irritant, necessitating measures to avoid dermal contact and inhalation of dust or aerosols.
-
Chronic Aquatic Toxicity (H413): This classification indicates that the compound is persistent in the environment and can cause long-term harm to aquatic ecosystems.[2] This directly impacts disposal procedures, which must be treated as environmentally hazardous waste.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, starting with engineering controls and supplemented by robust PPE.
Hierarchy of Controls
The most effective safety strategies prioritize engineering solutions to minimize reliance on human behavior.
Caption: Safe handling workflow for 2-Chloro-6-ethoxy-3-phenylquinoline.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated area. [6]* Container: Keep in the original, tightly sealed container.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids. [7][6]* Classification: The compound is a Combustible Solid (Storage Class 11).
Section 4: Emergency Procedures
Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Eye Contact | CRITICAL: Immediately rinse with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]The H318 classification necessitates a rapid and thorough response. |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. [4]Seek medical advice if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur. [4][9] |
Spill Management
For small, solid spills:
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Protect: Don all required PPE, including respiratory protection if outside a fume hood.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust formation. [6]5. Collect: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. 6. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Section 5: Waste Disposal
Due to its chronic aquatic toxicity (H413), all waste must be handled responsibly to avoid environmental release. [2]
-
Waste Streams: All contaminated materials (e.g., gloves, wipes, absorbent material) and excess compound must be collected in a designated, sealed hazardous waste container.
-
Disposal: The container must be disposed of through a licensed hazardous waste disposal facility. [2]Do not dispose of it in standard trash or down the drain.
-
Compliance: Adhere strictly to all local, state, and federal environmental regulations for chemical waste disposal.
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Methodological & Application
Application Notes and Protocols for the Purification of 2-Chloro-6-ethoxy-3-phenylquinoline
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Chloro-6-ethoxy-3-phenylquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. Recognizing the critical role of purity in reproducible research and downstream applications, this document outlines three primary purification methodologies: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with a focus on the underlying scientific principles, offering a rationale for procedural steps and parameter selection. This guide is intended to empower researchers to achieve high-purity 2-Chloro-6-ethoxy-3-phenylquinoline, ensuring the integrity of their scientific investigations.
Introduction: The Importance of Purity for 2-Chloro-6-ethoxy-3-phenylquinoline
2-Chloro-6-ethoxy-3-phenylquinoline (C₁₇H₁₄ClNO, M.W. 283.75 g/mol ) is a substituted quinoline derivative with potential applications in various fields of research.[1] The presence of impurities, even in trace amounts, can significantly impact the compound's physicochemical properties, biological activity, and the reproducibility of experimental results. Potential impurities may arise from starting materials, side reactions during synthesis, or degradation. Therefore, robust purification is a non-negotiable step in the synthesis workflow.
This document provides a detailed examination of three common and effective purification techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity level.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 2-Chloro-6-ethoxy-3-phenylquinoline is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄ClNO | [1] |
| Molecular Weight | 283.75 g/mol | [1] |
| Appearance | Solid | |
| Purity (typical) | 97% | [1] |
| InChI Key | QLVUVUHDGNAFHH-UHFFFAOYSA-N |
Purification Methodologies: A Strategic Overview
The selection of a purification method is a critical decision in the workflow. The following diagram illustrates a logical approach to choosing the most appropriate technique based on the characteristics of the crude material.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly when the initial purity is relatively high and the impurities have different solubility profiles from the target compound. The principle relies on dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor.
4.1. Rationale for Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for 2-Chloro-6-ethoxy-3-phenylquinoline at elevated temperatures and low solubility at room temperature or below. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. Given the aromatic and ether functionalities, suitable solvents to screen include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.
-
Solvent Pairs: Ethanol/water, ethyl acetate/hexanes, toluene/hexanes.
4.2. Experimental Protocol
-
Solvent Screening: In separate small test tubes, add approximately 20-30 mg of the crude product. Add a few drops of each candidate solvent (or solvent pair) and observe solubility at room temperature. Heat the soluble samples and cool to assess crystallization.
-
Dissolution: Place the crude 2-Chloro-6-ethoxy-3-phenylquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
4.3. Self-Validation
-
Purity Assessment: Analyze the purity of the recrystallized material and the mother liquor by TLC or LC-MS to confirm the removal of impurities.
-
Yield Calculation: Calculate the percent recovery. Low recovery may indicate that the compound has significant solubility in the cold solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities on a preparative scale.[2] The crude mixture is loaded onto a column of stationary phase (typically silica gel) and eluted with a mobile phase (a solvent or mixture of solvents). Compounds separate based on their differential partitioning between the stationary and mobile phases.
5.1. Rationale for Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like 2-Chloro-6-ethoxy-3-phenylquinoline.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by preliminary thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the target compound.
5.2. Experimental Protocol
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition for separating the target compound from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column.[3] Allow the silica to settle, ensuring a well-packed, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).[4]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]
5.3. Self-Validation
-
TLC of Fractions: Run TLC plates of the collected fractions to identify those containing the pure product.
-
Purity Confirmation: Analyze the combined, evaporated fractions by a suitable analytical method (e.g., ¹H NMR, LC-MS) to confirm purity.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers the highest resolution for purification and is ideal for separating closely related impurities or for obtaining very high-purity material. The principles are similar to analytical HPLC but on a larger scale. For structurally related compounds like 2-Chloro-6-methoxyquinoline, a reverse-phase method is often effective.[6]
6.1. Rationale for Column and Mobile Phase Selection
-
Stationary Phase: A C18 reverse-phase column is a good starting point, as it effectively separates compounds based on hydrophobicity.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is commonly used.[7] A small amount of an acid modifier like formic acid or trifluoroacetic acid can improve peak shape.
6.2. Experimental Protocol
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of 2-Chloro-6-ethoxy-3-phenylquinoline from its impurities.
-
Method Scaling: Scale the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the crude or partially purified material in the mobile phase or a compatible solvent. Filter the solution to remove any particulates.
-
Purification Run: Inject the sample onto the preparative HPLC system and begin the run.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, triggered by UV absorbance.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization if water is present, or by rotary evaporation followed by high vacuum.
6.3. Self-Validation
-
Purity Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Final Purity Assessment: After solvent removal, perform a final purity check on the isolated product.
Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | Simple, cost-effective, scalable | Only for crystalline solids, may have lower recovery | High initial purity, removal of significantly more or less polar impurities |
| Flash Column Chromatography | Differential partitioning | Versatile, good for a wide range of polarities, scalable | Requires more solvent, can be time-consuming | Moderate to low purity, separation of multiple components |
| Preparative HPLC | High-resolution differential partitioning | Highest resolution, excellent for difficult separations | Expensive, lower throughput, requires specialized equipment | Final polishing step, separation of close-eluting impurities |
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for 2-Chloro-6-ethoxy-3-phenylquinoline and all solvents used for specific handling and disposal information. The compound is classified as an eye and skin irritant and may cause respiratory irritation.[8][9][10]
Conclusion
The purification of 2-Chloro-6-ethoxy-3-phenylquinoline is a critical step to ensure the reliability and accuracy of subsequent scientific studies. This guide provides a framework for selecting and implementing the most appropriate purification strategy, from the straightforward technique of recrystallization to the high-resolution power of preparative HPLC. By understanding the principles behind each method and employing the self-validation steps outlined, researchers can confidently obtain this valuable compound in high purity.
References
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PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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-
PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
SIELC Technologies. (n.d.). 2-Chloro-6-methoxyquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A procedure for the synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A procedure for the synthesis of 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
Professor Dave Explains. (2019, March 19). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Ethoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Appchem. (n.d.). 2-Chloro-6-methyl-3-phenylquinoline. Retrieved from [Link]
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- 8. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 2-Chloro-6-ethoxy-3-phenylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The biological and chemical properties of quinoline derivatives are highly dependent on their substitution patterns, making unambiguous structural confirmation and purity assessment critical for research and development.[1][2] This document provides a comprehensive guide to the analytical methods for the characterization of 2-Chloro-6-ethoxy-3-phenylquinoline, ensuring structural integrity and purity. The protocols outlined herein are designed to be self-validating and are grounded in established analytical principles for similar molecular scaffolds.[3][4]
Compound Information:
| Property | Value |
| IUPAC Name | 2-Chloro-6-ethoxy-3-phenylquinoline |
| CAS Number | 1031928-18-3[5] |
| Molecular Formula | C₁₇H₁₄ClNO[5][6] |
| Molecular Weight | 283.75 g/mol [5] |
| Appearance | Solid[5] |
Chromatographic Analysis for Purity Determination
Chromatographic methods are essential for assessing the purity of 2-Chloro-6-ethoxy-3-phenylquinoline and for the separation of any potential impurities or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of non-volatile and thermally stable compounds. A reversed-phase method is proposed here, as it is generally effective for the separation of aromatic and heterocyclic compounds.[7]
Rationale for Method Selection:
The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating moderately polar to nonpolar compounds like substituted quinolines. The mobile phase, a mixture of acetonitrile and water, provides good peak shape and resolution for such analytes. A gradient elution is recommended to ensure the timely elution of both the main compound and any potential impurities with differing polarities. UV detection is suitable due to the chromophoric nature of the quinoline ring system.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Chloro-6-ethoxy-3-phenylquinoline and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-20 min: 95% B; 20-22 min: 95-60% B; 22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Data Interpretation:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A pure sample should exhibit a single major peak with a consistent retention time.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 2-Chloro-6-ethoxy-3-phenylquinoline AldrichCPR 1031928-18-3 [sigmaaldrich.com]
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- 7. public.pensoft.net [public.pensoft.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 2-Chloro-6-ethoxy-3-phenylquinoline
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Chloro-6-ethoxy-3-phenylquinoline. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for this compound in complex matrices. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and is built upon established principles of bioanalytical method validation.
Introduction
2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in a wide array of pharmaceuticals and biologically active compounds, exhibiting diverse activities such as antimicrobial, anti-inflammatory, and anticancer properties[1]. Given the potential pharmacological significance of novel quinoline derivatives, a robust and sensitive analytical method is paramount for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantitative analysis of small molecules in complex biological and pharmaceutical matrices due to its high sensitivity, specificity, and wide dynamic range[2][3]. This application note presents a detailed protocol for the analysis of 2-Chloro-6-ethoxy-3-phenylquinoline, leveraging the principles of reversed-phase chromatography for separation and triple quadrupole mass spectrometry for detection and quantification.
Experimental
Materials and Reagents
-
2-Chloro-6-ethoxy-3-phenylquinoline reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound, such as 7-bromo-5-chloroquinolin-8-ol, is recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control matrix (e.g., human plasma, rat plasma, or formulation blank)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Chromatographic Conditions
The chromatographic separation is critical for resolving the analyte from matrix components, thereby minimizing ion suppression and ensuring accurate quantification. A C18 stationary phase is a common and effective choice for the separation of quinoline derivatives[4][5].
| Parameter | Condition |
| Analytical Column | Waters XTerra MS C18, 3.5 µm, 125Å, 2.1 x 50 mm, or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 1.00 | 95 |
| 2.00 | 95 |
| 2.10 | 20 |
| 3.00 | 20 |
Mass Spectrometry Conditions
Electrospray ionization in positive ion mode (ESI+) is generally suitable for the analysis of nitrogen-containing heterocyclic compounds like quinolines, as the nitrogen atom is readily protonated. The predicted m/z for the protonated molecule [M+H]⁺ of 2-Chloro-6-ethoxy-3-phenylquinoline (C₁₇H₁₄ClNO, MW: 283.75) is 284.08368[6].
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for 2-Chloro-6-ethoxy-3-phenylquinoline and a Suggested Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Chloro-6-ethoxy-3-phenylquinoline | 284.1 | 248.1 | 25 |
| 2-Chloro-6-ethoxy-3-phenylquinoline | 284.1 | 220.1 | 35 |
| 7-bromo-5-chloroquinolin-8-ol (IS) | 257.9 | 151.0 | 30 |
Note: The product ions and collision energies for 2-Chloro-6-ethoxy-3-phenylquinoline are proposed based on the fragmentation of similar structures and should be optimized empirically. The loss of the ethoxy group (-OC₂H₅, 45 Da) or the chloro group (-Cl, 35.5 Da) are plausible fragmentation pathways for substituted quinolines[7][8].
Protocol
Standard and Sample Preparation
-
Prepare a 1 mg/mL stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Protein precipitation is a straightforward and effective method for sample cleanup in plasma[4].
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard at an appropriate concentration.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).
-
Recovery: The efficiency of the extraction procedure should be evaluated by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage) should be evaluated.
Results and Discussion
The presented LC-MS/MS method provides excellent sensitivity and selectivity for the analysis of 2-Chloro-6-ethoxy-3-phenylquinoline. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid allows for good chromatographic peak shape and retention. The MRM mode in the mass spectrometer ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
The choice of a stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response. However, a structurally similar compound can also be employed effectively, as demonstrated in the analysis of other quinoline derivatives[4].
The fragmentation of oxygenated quinolines often involves the loss of the alkoxy group[7]. For 2-Chloro-6-ethoxy-3-phenylquinoline, the loss of an ethoxy radical (•OC₂H₅) would result in a fragment at m/z 239. The loss of ethene (C₂H₄) from the ethoxy group followed by the loss of a chlorine radical is another possible fragmentation pathway. The presence of the chlorine atom will result in a characteristic M+2 isotopic pattern for the precursor ion, with a ratio of approximately 3:1, which can be used for confirmation of the analyte's identity.
Workflow Diagram
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-chloro-6-ethoxy-3-phenylquinoline (C17H14ClNO) [pubchemlite.lcsb.uni.lu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Initial Assessment of the In Vitro Cytotoxic Potential of 2-Chloro-6-ethoxy-3-phenylquinoline
Introduction: The Therapeutic Promise of Quinoline Scaffolds
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as antimalarial, antimicrobial, anti-inflammatory, and notably, anticancer agents.[1][3] The anticancer properties of quinoline derivatives are diverse, with compounds reported to induce apoptosis, inhibit angiogenesis, arrest the cell cycle, and disrupt cell migration.[2][4] Given this established potential, novel quinoline derivatives like 2-Chloro-6-ethoxy-3-phenylquinoline are promising candidates for drug discovery programs.
This application note provides a detailed, robust protocol for the initial biological characterization of 2-Chloro-6-ethoxy-3-phenylquinoline. As a primary step in evaluating its therapeutic potential, we describe an in vitro cytotoxicity assay using the human cervical cancer cell line, HeLa. The protocol is based on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a reliable method for assessing cellular metabolic activity as an indicator of cell viability.[5]
Assay Principle: Measuring Cell Viability via Mitochondrial Activity
The MTT assay is a quantitative method to determine the number of viable cells in a culture.[6] The core principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[7] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[5] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in the signal indicates a reduction in cell viability, which may be due to cytotoxic or growth-inhibiting effects of the test compound.
Experimental Protocol: MTT Assay for Cytotoxicity
This section details the step-by-step workflow for assessing the effect of 2-Chloro-6-ethoxy-3-phenylquinoline on the viability of HeLa cells.
PART 1: Materials and Reagents
-
Cell Line: HeLa (human cervical adenocarcinoma) cells
-
Test Compound: 2-Chloro-6-ethoxy-3-phenylquinoline
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Sterile pipette tips, microcentrifuge tubes, and serological pipettes
-
PART 2: Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture HeLa cells in T-75 flasks with complete DMEM medium in a humidified incubator at 37°C with 5% CO2.[8][9]
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.[10]
-
Neutralize the trypsin with complete medium, collect the cells in a 15 mL conical tube, and centrifuge at 500 x g for 5 minutes.[10]
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan blue).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[7]
-
Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.[5]
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline in DMSO.
-
Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).
-
Incubate the treated plates for 48-72 hours.[11]
Step 3: MTT Assay and Data Acquisition
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]
-
Add 100 µL of DMSO to each well to dissolve the crystals.[5][7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Workflow Visualization
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays | Thermo Fisher Scientific - UK [thermofisher.com]
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- 8. editxor.com [editxor.com]
- 9. Cell culture of 7721 or HeLa cells [protocols.io]
- 10. static.igem.org [static.igem.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 2-Chloro-6-ethoxy-3-phenylquinoline
Introduction: The Quinoline Scaffold and a Strategy for Bioactivity Profiling
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties.[1][2] Derivatives of quinoline have been shown to exert therapeutic effects by diverse mechanisms such as inducing programmed cell death (apoptosis), inhibiting cell proliferation, and arresting the cell cycle.[1][3][4] 2-Chloro-6-ethoxy-3-phenylquinoline (CAS No. 1031928-18-3) is a synthetic derivative belonging to this promising class of compounds.[5]
This guide provides a comprehensive, multi-assay framework designed for researchers, scientists, and drug development professionals to systematically characterize the cellular activity of 2-Chloro-6-ethoxy-3-phenylquinoline. The approach is structured to first establish baseline cytotoxicity and then to progressively elucidate the underlying mechanism of action. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring robust and reproducible data generation.
Our investigative workflow begins with a broad assessment of the compound's impact on cell viability, followed by more focused assays to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. Finally, we delve into specific cellular pathways—apoptosis and cell cycle progression—to build a detailed mechanistic profile.
Figure 1. A logical workflow for characterizing the cellular activity of a novel compound, from initial screening to detailed mechanistic studies.
Section 1: Foundational Cytotoxicity Screening via MTT Assay
Scientific Rationale: The first step in evaluating any potential therapeutic compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6][7] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7][8] This assay is ideal for an initial screen to determine the dose-dependent effects of 2-Chloro-6-ethoxy-3-phenylquinoline and to calculate its half-maximal inhibitory concentration (IC50).
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| HeLa | Cervical Adenocarcinoma | 3,000 - 7,000 |
| A549 | Lung Carcinoma | 4,000 - 8,000 |
| MDA-MB-231 | Breast Adenocarcinoma | 8,000 - 15,000 |
Note: These densities are starting points and should be optimized for your specific experimental conditions and cell growth rates.[9]
Protocol 1.1: MTT Cytotoxicity Assay
Materials:
-
2-Chloro-6-ethoxy-3-phenylquinoline (stock solution in DMSO)
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the optimized density in 100 µL of complete medium per well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-6-ethoxy-3-phenylquinoline in culture medium. A common range for initial screening is 0.1 µM to 100 µM.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[10] Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the viability percentage against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Section 2: Direct Assessment of Anti-Proliferative Activity
Scientific Rationale: An observed decrease in viability via MTT could be due to cell death (cytotoxicity) or an inhibition of cell division (a cytostatic effect).[11] To differentiate these, a direct measure of DNA synthesis is required. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a highly specific method for quantifying cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] This incorporated BrdU can then be detected using a specific monoclonal antibody, providing a direct readout of proliferative activity.
Protocol 2.1: BrdU Cell Proliferation Assay
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Cells and compound prepared as in Protocol 1.1
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.1. The treatment duration should ideally be equal to or greater than one full cell cycle length for the chosen cell line.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add the BrdU labeling solution to each well according to the manufacturer's instructions.
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium. Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access.
-
Antibody Incubation: Wash the wells with the provided wash buffer. Add the diluted anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells again. Add the peroxidase substrate (e.g., TMB) and incubate until a color change is apparent (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance on a microplate reader at the wavelength specified by the kit manufacturer (e.g., 450 nm).
Data Analysis:
-
A decrease in absorbance compared to the vehicle control indicates an anti-proliferative effect.
-
The results can be plotted similarly to the MTT assay to determine an IC50 for proliferation inhibition. Comparing the proliferation IC50 with the viability IC50 can reveal if the compound is primarily cytostatic or cytotoxic at given concentrations.
Section 3: Elucidating the Mechanism of Cell Death - Apoptosis
Scientific Rationale: If the compound is found to be cytotoxic, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents and is distinct from necrosis (uncontrolled cell death).[13] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and can be used to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15] Using Annexin V and PI together in a flow cytometry-based assay allows for the differentiation of four cell populations:
-
Viable Cells: (Annexin V- / PI-)
-
Early Apoptotic Cells: (Annexin V+ / PI-)
-
Late Apoptotic/Necrotic Cells: (Annexin V+ / PI+)
-
Necrotic Cells: (Annexin V- / PI+)
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Application Notes and Protocols for 2-Chloro-6-ethoxy-3-phenylquinoline as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 2-Chloro-6-ethoxy-3-phenylquinoline as a potential kinase inhibitor. While extensive biological data for this specific compound is not publicly available, its quinoline core structure is a well-established pharmacophore in numerous kinase inhibitors.[1][2] This guide presents a structured approach to characterizing its inhibitory potential, from hypothesized target identification and mechanism of action to detailed biochemical and cell-based assay protocols. The methodologies outlined herein are designed to be robust and self-validating, providing a solid framework for researchers in drug discovery and chemical biology.
Introduction and Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved and investigational drugs, particularly in oncology.[1] Its rigid, bicyclic aromatic system provides a versatile template for designing molecules that can interact with the ATP-binding pocket of protein kinases.[2] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutics.[1]
2-Chloro-6-ethoxy-3-phenylquinoline incorporates several key structural features that suggest potential kinase inhibitory activity:
-
Quinoline Core: Serves as the primary scaffold for interaction with the kinase hinge region.
-
2-Chloro Substituent: Can act as a leaving group for covalent inhibition or contribute to hydrophobic interactions within the ATP pocket.
-
3-Phenyl Group: Provides a vector for extensive hydrophobic and potential pi-stacking interactions.
-
6-Ethoxy Group: Can modulate solubility and form hydrogen bonds with amino acid residues in the solvent-exposed region of the kinase domain.
Given these features and the established structure-activity relationships of similar quinoline derivatives, we hypothesize that 2-Chloro-6-ethoxy-3-phenylquinoline may act as a Type I ATP-competitive inhibitor , likely targeting protein tyrosine kinases.[3][4][5] This guide will proceed with this hypothesis to outline a comprehensive evaluation strategy.
Hypothesized Mechanism of Action and Target Identification
Based on pharmacophore modeling of other quinoline-based kinase inhibitors, the primary mechanism is likely the competitive inhibition at the ATP-binding site.[4][5] The quinoline nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase, a conserved motif that anchors ATP. The phenyl and ethoxy groups can then occupy adjacent hydrophobic pockets, conferring selectivity and potency.
Caption: Hypothesized binding mode of the inhibitor in a kinase ATP pocket.
To identify specific kinase targets, a tiered screening approach is recommended:
-
In Silico Prediction: Utilize computational tools to predict potential kinase targets based on structural similarity to known inhibitors and docking simulations.[6][7][8]
-
Broad Kinase Panel Screening: Experimentally screen the compound against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1-10 µM) to identify initial hits.
-
Dose-Response Analysis: For identified hits, perform dose-response assays to determine potency (IC50) and confirm inhibitory activity.
Experimental Protocols
The following protocols provide a framework for the biochemical and cellular characterization of 2-Chloro-6-ethoxy-3-phenylquinoline.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the inhibition of a purified kinase by measuring the amount of ATP remaining after the kinase reaction. A lower kinase activity results in more ATP remaining, leading to a higher luminescence signal.
Principle: The assay relies on a luciferase-based system where the light output is proportional to the ATP concentration.
Materials:
-
2-Chloro-6-ethoxy-3-phenylquinoline (stock solution in 100% DMSO)
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multimode plate reader with luminescence detection
Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the microplate.
-
Add 24 µL of a master mix containing the kinase and its substrate in kinase assay buffer to each well.
-
-
Reaction Initiation: Add 25 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.
-
Reaction Termination and Signal Detection: Add 50 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle control, 100% inhibition for no enzyme control).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Value |
| Final Compound Concentration | 0.01 - 100 µM |
| Final DMSO Concentration | ≤ 1% |
| ATP Concentration | 10 µM (or Km) |
| Incubation Time | 60 min |
| Temperature | 25°C |
Cellular Target Engagement Assay (NanoBRET™)
This protocol assesses the ability of the compound to bind to its target kinase within living cells.
Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ target engagement assay.
Protocol Steps:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, harvest the cells and plate them in a white, opaque 96-well plate.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-6-ethoxy-3-phenylquinoline and add them to the cells.
-
Tracer Addition: Add the fluorescently labeled kinase tracer to the wells.
-
Substrate Addition and Signal Reading: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline for 72 hours.
-
Viability Measurement:
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and measures ATP levels as an indicator of viability, and read the luminescence.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
| Cell Line | Hypothesized Target | Rationale |
| HUVEC | VEGFR2 | Endothelial cells dependent on VEGF signaling. |
| A549 | EGFR | Non-small cell lung cancer with EGFR expression. |
| MKN-45 | c-Met | Gastric cancer with amplified c-Met. |
Self-Validation and Troubleshooting
To ensure the trustworthiness of the results, the following controls and validation steps are essential:
-
Orthogonal Assays: Confirm biochemical hits in a cell-based assay to ensure cell permeability and on-target activity.
-
Counter-Screens: For luciferase-based assays, perform a counter-screen with purified luciferase to rule out direct inhibition of the reporter enzyme.
-
Selectivity Profiling: Test active compounds against closely related kinases to determine their selectivity profile.
-
DMSO Tolerance: Ensure that the final DMSO concentration does not affect enzyme activity or cell viability.[1]
Conclusion
2-Chloro-6-ethoxy-3-phenylquinoline represents a promising starting point for the development of novel kinase inhibitors due to its quinoline scaffold. The protocols and strategies outlined in this document provide a rigorous framework for its characterization, from initial hit identification and validation to the assessment of its cellular activity. By following these detailed methodologies, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this and similar compounds.
References
-
Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2016). Arabian Journal of Chemistry. Retrieved from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. Retrieved from [Link]
-
Combining Kinase Inhibitors for Selective Target Inhibition and Rational Polypharmacology. (2023). bioRxiv. Retrieved from [Link]
-
A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]
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Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI. Retrieved from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. (2021). ResearchGate. Retrieved from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central. Retrieved from [Link]
-
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2016). ResearchGate. Retrieved from [Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega. Retrieved from [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). AIMS Press. Retrieved from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). PubMed. Retrieved from [Link]
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Application Notes and Protocols: Investigating 2-Chloro-6-ethoxy-3-phenylquinoline in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Numerous quinoline derivatives have been successfully developed as therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[1][3][4] These compounds exert their effects through various mechanisms, such as inhibiting protein kinases, disrupting DNA replication and repair by targeting topoisomerases, inducing apoptosis, and arresting the cell cycle.[2][3][5][6]
This document provides a detailed guide for researchers exploring the potential of 2-Chloro-6-ethoxy-3-phenylquinoline (hereafter referred to as CNEPQ) as a novel anticancer agent. While extensive research exists on the broader family of quinoline derivatives, this guide will focus on establishing a foundational research framework for CNEPQ, proposing a hypothetical mechanism of action based on its structural features and outlining the requisite protocols for its investigation.
Chemical Structure and Properties of CNEPQ:
| Property | Value | Source |
| IUPAC Name | 2-Chloro-6-ethoxy-3-phenylquinoline | Sigma-Aldrich |
| CAS Number | 1031928-18-3 | |
| Molecular Formula | C₁₇H₁₄ClNO | [7] |
| Molecular Weight | 283.75 g/mol | [7] |
| Appearance | Solid |
Proposed Mechanism of Action: A Hypothetical Approach
Based on the structural motifs of CNEPQ, we hypothesize that its primary anticancer activity may stem from the inhibition of a key signaling pathway often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. The rationale for this hypothesis is twofold:
-
The Quinoline Core: Many quinoline-based small molecules are known to be potent inhibitors of protein kinases, including those in the PI3K/Akt/mTOR cascade.[5]
-
Substituent Groups: The chloro, ethoxy, and phenyl groups can influence the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.
Therefore, the following protocols are designed to systematically investigate the effect of CNEPQ on cancer cell viability and to elucidate its potential role as a PI3K/Akt/mTOR pathway inhibitor.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This initial experiment aims to determine the concentration-dependent cytotoxic effect of CNEPQ on a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
CNEPQ (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])[8][9]
-
Normal human cell line (e.g., HFF-1 [fibroblasts]) for cytotoxicity comparison[8]
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with increasing concentrations of CNEPQ (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Expected Outcome: This assay will provide IC₅₀ values for CNEPQ across different cancer cell lines, indicating its potency and selectivity.[9]
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This experiment will investigate whether CNEPQ inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Materials:
-
Cancer cells treated with CNEPQ at its IC₅₀ concentration
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat cells with CNEPQ for 24 hours, then lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Outcome: A decrease in the levels of phosphorylated Akt and mTOR in CNEPQ-treated cells compared to the control would suggest inhibition of the PI3K/Akt/mTOR pathway.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This study will evaluate the in vivo anticancer activity of CNEPQ in a preclinical animal model.
Principle: A xenograft model involves transplanting human tumor tissue into an immunodeficient mouse. This allows for the in vivo study of cancer progression and the evaluation of potential therapeutic agents.
Materials:
-
Athymic nude mice
-
Human cancer cells (e.g., A549)
-
CNEPQ formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer CNEPQ (e.g., via intraperitoneal injection) and the vehicle control daily for a specified period.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Expected Outcome: A significant reduction in tumor growth in the CNEPQ-treated group compared to the control group would demonstrate its in vivo antitumor efficacy.[10]
Visualizing the Proposed Mechanism and Workflow
To better illustrate the proposed scientific logic, the following diagrams have been generated.
Caption: Proposed inhibitory action of CNEPQ on the PI3K/Akt/mTOR signaling pathway.
Caption: A streamlined workflow for the preclinical evaluation of CNEPQ.
Conclusion and Future Directions
The quinoline scaffold remains a highly promising area for the discovery of novel anticancer agents. The proposed research plan for 2-Chloro-6-ethoxy-3-phenylquinoline provides a robust framework for its initial investigation as a potential therapeutic candidate. The outlined protocols, from initial cytotoxicity screening to in vivo efficacy studies, will enable a comprehensive evaluation of its anticancer properties. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as more detailed mechanistic studies to fully elucidate its mode of action.
References
- Musiol, R. (2017). Quinoline Derivatives as Bioactive Compounds. Current Organic Chemistry, 21(8), 726-736.
-
Zhang, H., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(11), 3328. [Link]
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Abdel-Aziem, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 32046-32066. [Link]
- Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100749.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
-
El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Ahmad, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26865–26888. [Link]
- Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in oncology, 37(1), 58–65.
- Arumugam, N. (2019). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Journal of Heterocyclic Chemistry, 56(12), 3241-3246.
-
Szymański, P., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7171. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
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-
ChemSrc. (n.d.). 2-Chloro-6-ethoxy-3-phenylquinoline. ChemSrc. [Link]
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Application Notes and Protocols for 2-Chloro-6-ethoxy-3-phenylquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, antiviral, anti-inflammatory, and neuroprotective properties.[1][3] The unique electronic and steric features of the quinoline ring system allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This document provides detailed application notes and protocols for a specific derivative, 2-Chloro-6-ethoxy-3-phenylquinoline , a compound poised for exploration in various medicinal chemistry applications based on its structural alerts and the established biological significance of the 2-phenylquinoline scaffold.
Physicochemical Properties of 2-Chloro-6-ethoxy-3-phenylquinoline
A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting structure-activity relationships (SAR).
| Property | Value | Source |
| CAS Number | 1031928-18-3 | |
| Molecular Formula | C₁₇H₁₄ClNO | |
| Molecular Weight | 283.75 g/mol | |
| Appearance | Solid | |
| InChI Key | QLVUVUHDGNAFHH-UHFFFAOYSA-N |
Proposed Medicinal Chemistry Applications
While specific biological data for 2-Chloro-6-ethoxy-3-phenylquinoline is not extensively available in the public domain, its structural features suggest several promising avenues for investigation. The 2-phenylquinoline core is a known pharmacophore in various contexts, and the chloro and ethoxy substitutions offer handles for further chemical modification and can influence metabolic stability and target engagement.
Anticancer Drug Discovery
The quinoline and its close analog, the quinoxaline scaffold, are present in numerous compounds with demonstrated anticancer activity.[4] Derivatives of 2-phenylquinoxaline have shown significant antiproliferative effects against colon cancer cell lines.[4] Furthermore, many kinase inhibitors, a critical class of anticancer drugs, are based on heterocyclic scaffolds. The structural rigidity and potential for hydrogen bonding of the quinoline core make it an attractive starting point for designing kinase inhibitors.
Hypothesized Mechanism of Action: Based on related structures, 2-Chloro-6-ethoxy-3-phenylquinoline could potentially exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A plausible, yet unconfirmed, target class could be protein kinases, where the compound might act as an ATP-competitive inhibitor.
Workflow for Anticancer Screening
Caption: In vitro screening workflow for assessing the anticancer potential of 2-Chloro-6-ethoxy-3-phenylquinoline.
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Chloro-6-ethoxy-3-phenylquinoline against a panel of human cancer cell lines.
Materials:
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Anti-inflammatory Applications
Quinoline and quinazoline derivatives have been reported to possess anti-inflammatory properties.[5] The mechanism often involves the inhibition of pro-inflammatory enzymes or signaling pathways.
Hypothesized Mechanism of Action: 2-Chloro-6-ethoxy-3-phenylquinoline could potentially inhibit key mediators of inflammation such as cyclooxygenase (COX) enzymes or modulate inflammatory signaling cascades like the NF-κB pathway.
Logical Flow for Anti-inflammatory Evaluation
Caption: A logical progression for investigating the anti-inflammatory properties of the target compound.
Protocol 2: Assessment of Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Objective: To evaluate the ability of 2-Chloro-6-ethoxy-3-phenylquinoline to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete medium and seed them into 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of 2-Chloro-6-ethoxy-3-phenylquinoline for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory agent).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (as an indicator of NO production) using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the vehicle control. Determine the IC₅₀ value.
Neurodegenerative Disease Research
The quinoline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Some quinoline derivatives have shown activity as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of these diseases.[2]
Hypothesized Biological Targets:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.
-
Monoamine Oxidases (MAO-A and MAO-B): Inhibition of MAOs can increase the levels of monoamine neurotransmitters and reduce oxidative stress in the brain.
Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine if 2-Chloro-6-ethoxy-3-phenylquinoline can inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE solution to the wells and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value.
Conclusion and Future Directions
2-Chloro-6-ethoxy-3-phenylquinoline represents a promising, yet underexplored, chemical entity. The protocols outlined in this document provide a foundational framework for initiating its biological characterization. Based on the rich pharmacology of the broader quinoline class, this compound warrants investigation as a potential lead for the development of novel therapeutics in oncology, inflammation, and neurodegeneration. Further studies should focus on elucidating its specific molecular targets, understanding its structure-activity relationships through the synthesis of analogs, and evaluating its pharmacokinetic and toxicological profiles.
References
- Mishra, P., & Singh, P. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(1), 26.
- Abdel-Wahab, B. F., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(1), 1-12.
- Ghorab, M. M., et al. (2012). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 4(4), 1436-1442.
- Li, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(9), 1665-1678.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2969.
- Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
-
Chemical Kinomics. Drug Discovery - Inhibitor. Available from: [Link]
- Kos, J., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Redox Biology, 54, 102373.
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- 2. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-6-ethoxy-3-phenylquinoline
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for treating malaria, cancer, microbial infections, and inflammatory diseases. The 3-phenylquinoline framework, in particular, has attracted significant attention due to its versatile pharmacological profile, with derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.
The strategic derivatization of the 2-chloro-6-ethoxy-3-phenylquinoline core allows for the systematic exploration of the chemical space around this promising scaffold. The chlorine atom at the 2-position serves as a versatile handle for introducing a wide array of functional groups through various modern cross-coupling reactions. This guide provides detailed protocols for the synthesis of the parent compound and its subsequent derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the generation of diverse libraries of novel 3-phenylquinoline derivatives for drug discovery and development.
Part 1: Synthesis of the Starting Material: 2-Chloro-6-ethoxy-3-phenylquinoline
A reliable and scalable synthesis of the starting material is paramount for any derivatization campaign. The Vilsmeier-Haack reaction provides a robust method for the construction of the 2-chloroquinoline core from readily available anilines.[1]
Reaction Scheme: Vilsmeier-Haack Cyclization
Sources
Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
Abstract: This document provides a comprehensive, field-tested guide for the scale-up synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol is built upon a robust two-step synthetic sequence, commencing with the amidation of 4-ethoxyaniline followed by a Vilsmeier-Haack cyclization. We delve into the mechanistic rationale behind the chosen methodology, offering insights into reaction optimization, process safety, and analytical validation to ensure reproducibility and high purity on a larger scale. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, including antimalarials, antivirals, and anticancer agents.[1][2][3][4] The title compound, 2-Chloro-6-ethoxy-3-phenylquinoline, serves as a critical intermediate, leveraging the reactivity of the C2-chloro substituent for further molecular elaboration via nucleophilic substitution reactions.[1][5]
The synthetic strategy detailed herein was chosen for its scalability, high yields, and use of readily available starting materials. The core transformation is the Vilsmeier-Haack reaction , a powerful and versatile method for the synthesis of chloro-substituted, functionalized quinolines from N-arylacetamides.[3][6][7] This reaction directly furnishes the desired 2-chloro functionality, obviating the need for a separate, often harsh, chlorination step that is typically required when starting from a 2-quinolinone precursor.[8]
The overall synthesis is divided into two discrete, high-yielding stages:
-
Synthesis of Precursor (I): Formation of N-(4-ethoxyphenyl)-2-phenylacetamide via amidation of 4-ethoxyaniline.
-
Vilsmeier-Haack Cyclization to Target (II): Electrophilic cyclization of the precursor using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield 2-Chloro-6-ethoxy-3-phenylquinoline.
Figure 1: Overall two-step synthetic pathway.
Mechanistic Insights: The Vilsmeier-Haack Cyclization
Understanding the reaction mechanism is paramount for troubleshooting and process optimization. The Vilsmeier-Haack reaction proceeds via two primary stages.[7]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a powerful Lewis acid, activates the carbonyl oxygen of DMF. A subsequent chloride displacement yields the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This species is the key electrophile in the reaction.
-
Electrophilic Attack and Cyclization: The N-arylacetamide precursor (I) attacks the Vilsmeier reagent. The electron-donating ethoxy group on the N-aryl ring activates the ortho position for electrophilic aromatic substitution, leading to cyclization. Subsequent dehydration and rearrangement, driven by the POCl₃, result in the formation of the stable, aromatic 2-chloroquinoline ring system.
The choice of POCl₃ is critical; it not only facilitates the formation of the Vilsmeier reagent but also acts as the chlorinating agent for the quinoline C2 position and a dehydrating agent during the ring-closing cascade.
Experimental Protocols: Scale-Up Synthesis
Safety First: This protocol involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water.[9][10][11] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including neoprene gloves, splash goggles, a face shield, and a lab coat, is mandatory.[9] An inert atmosphere (Nitrogen or Argon) is required to prevent moisture from entering the reaction.
Part A: Synthesis of N-(4-ethoxyphenyl)-2-phenylacetamide (I)
This step involves a standard Schotten-Baumann acylation.
Table 1: Reagents and Materials for Precursor Synthesis
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | Notes |
| 4-Ethoxyaniline | 137.18 | 100.0 | 0.729 | 1.0 | Substrate |
| Phenylacetyl Chloride | 154.60 | 118.4 | 0.766 | 1.05 | Acylating Agent |
| Dichloromethane (DCM) | - | 1.0 L | - | - | Anhydrous Solvent |
| Triethylamine (TEA) | 101.19 | 80.9 | 0.799 | 1.1 | Base / HCl Scavenger |
Protocol:
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Dissolution: Charge the flask with 4-ethoxyaniline (100.0 g, 0.729 mol) and anhydrous dichloromethane (1.0 L). Begin stirring to dissolve the solid.
-
Base Addition: Add triethylamine (80.9 g, 0.799 mol) to the solution.
-
Acylation: Cool the reaction mixture to 0-5 °C using an ice-water bath. Add phenylacetyl chloride (118.4 g, 0.766 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-ethoxyaniline is consumed.
-
Workup: Quench the reaction by slowly adding 500 mL of 1 M HCl (aq). Separate the organic layer. Wash the organic phase sequentially with 500 mL of saturated NaHCO₃ solution and 500 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol/water to yield N-(4-ethoxyphenyl)-2-phenylacetamide as a white solid.
-
Expected Yield: 90-95%
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS.
-
Part B: Scale-Up Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline (II)
This is the critical Vilsmeier-Haack cyclization step.
Table 2: Reagents and Materials for Target Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Molar Eq. | Notes |
| Precursor (I) | 255.32 | 100.0 g | 0.392 | 1.0 | Substrate |
| POCl₃ | 153.33 | 240 mL (398 g) | 2.59 | 6.6 | Reagent/Solvent |
| DMF | 73.09 | 120 mL (113 g) | 1.55 | 4.0 | Reagent/Solvent |
Protocol:
-
Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a pressure-equalizing dropping funnel. Ensure the entire system is under a positive pressure of nitrogen.
-
Vilsmeier Reagent Formation: In a separate flask, carefully add phosphorus oxychloride (240 mL) and cool to 0-5 °C. Slowly add N,N-dimethylformamide (120 mL) dropwise with stirring. A thick, white slurry of the Vilsmeier reagent may form. Allow the mixture to stir at 0-5 °C for 30 minutes.
-
Substrate Addition: Transfer the prepared Vilsmeier reagent to the main reaction flask. Add the precursor N-(4-ethoxyphenyl)-2-phenylacetamide (100.0 g, 0.392 mol) portion-wise over 30 minutes. The addition is exothermic; maintain the internal temperature below 20 °C.
-
Reaction Heating: Once the addition is complete, slowly heat the reaction mixture to 85-90 °C. Maintain this temperature for 4-6 hours.[6] The reaction progress can be monitored by TLC (a new, more non-polar spot should appear).
-
Reaction Quenching (Critical Step): After cooling the reaction mixture to room temperature, carefully and slowly pour it onto 2 kg of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Neutralization and Extraction: Once the ice has melted, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is ~8. The product will often precipitate as a solid. Extract the aqueous mixture three times with 500 mL portions of ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford 2-Chloro-6-ethoxy-3-phenylquinoline as a crystalline solid.
-
Expected Yield: 75-85%
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis.
-
Workflow and Data Summary
The entire process, from reagent preparation to final product analysis, requires careful planning and execution.
Figure 2: Step-by-step experimental workflow diagram.
Table 3: Analytical Data for 2-Chloro-6-ethoxy-3-phenylquinoline (II)
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.0-7.0 (m, Ar-H), 4.1 (q, J=7.0 Hz, -OCH₂CH₃), 1.5 (t, J=7.0 Hz, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | Peaks consistent with quinoline and phenyl rings, ethoxy group |
| Mass Spec (ESI+) | m/z: [M+H]⁺ corresponding to C₁₇H₁₄ClNO |
| Melting Point | Specific range to be determined experimentally |
Conclusion
This application note details a robust and scalable two-step synthesis for 2-Chloro-6-ethoxy-3-phenylquinoline. The strategic implementation of the Vilsmeier-Haack reaction provides a direct and efficient route to this valuable intermediate, avoiding problematic chlorination steps and utilizing cost-effective starting materials. By adhering to the detailed protocols and safety guidelines, researchers and drug development professionals can confidently produce this target compound in high yield and purity, facilitating further exploration in medicinal chemistry and materials science programs.
References
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]
-
IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. [Link]
-
Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
ResearchGate. (2009). Convenient method for the synthesis of 2-phenyl-4-chloro-3-formylquinoline and its utility for the synthesis of Thieno(3,2-c)-4-phenylquinoline-2-carboxylic acid. [Link]
-
ResearchGate. (2019). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. [Link]
-
Wang, M. F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]
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- 10. fishersci.com [fishersci.com]
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Application Notes and Protocols for the Investigation of 2-Chloro-6-ethoxy-3-phenylquinoline
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its biological profile. This document provides a comprehensive experimental workflow for the synthesis, characterization, and biological evaluation of a specific derivative, 2-Chloro-6-ethoxy-3-phenylquinoline, a compound with significant potential for further investigation in drug development programs.
Physicochemical Properties of 2-Chloro-6-ethoxy-3-phenylquinoline
| Property | Value |
| Molecular Formula | C₁₇H₁₄ClNO |
| Molecular Weight | 283.75 g/mol |
| Appearance | Solid |
| CAS Number | 1031928-18-3 |
Part 1: Chemical Synthesis and Characterization
The synthesis of 2-chloro-3-arylquinolines is efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of acetanilides.[3] This approach offers a direct route to functionalized quinolines that can serve as versatile intermediates for further chemical modifications.
Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction
Caption: Synthetic and purification workflow for 2-Chloro-6-ethoxy-3-phenylquinoline.
Protocol 1: Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
Rationale: This protocol is adapted from established Vilsmeier-Haack reaction procedures for the synthesis of 2-chloro-3-substituted quinolines from N-arylacetamides. The reaction involves the formation of a Vilsmeier reagent in situ, which then acts on the acetanilide precursor to induce cyclization and formylation.
Materials:
-
N-(4-ethoxyphenyl)-2-phenylacetamide (precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dry DMF to 0 °C. Slowly add POCl₃ dropwise with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Dissolve N-(4-ethoxyphenyl)-2-phenylacetamide in dry DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-Chloro-6-ethoxy-3-phenylquinoline.
Protocol 2: Characterization of 2-Chloro-6-ethoxy-3-phenylquinoline
Rationale: Comprehensive spectroscopic analysis is crucial to confirm the identity and purity of the synthesized compound.[4][5]
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified compound in CDCl₃. The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, a quartet and a triplet for the ethoxy group, and a singlet for the proton at the C4 position of the quinoline ring.
-
¹³C NMR: The spectrum should display the expected number of carbon signals, with the carbon attached to the chlorine atom (C2) appearing at a characteristic downfield shift.
-
-
Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) or another suitable soft ionization technique to determine the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺) corresponding to the calculated molecular weight of C₁₇H₁₄ClNO. The isotopic pattern for the chlorine atom should also be observable.
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum to identify the characteristic functional groups. Expect to observe absorption bands corresponding to C-Cl, C-O-C, and aromatic C-H and C=C stretching vibrations.
-
Part 2: In Vitro Biological Evaluation
Given the broad spectrum of activities reported for quinoline derivatives, a tiered approach to biological screening is recommended.[2][6] The following protocols outline key assays to investigate the potential anticancer, antimicrobial, and anti-inflammatory properties of 2-Chloro-6-ethoxy-3-phenylquinoline.
Diagram: Biological Screening Workflow
Caption: A tiered workflow for the in vitro biological evaluation of 2-Chloro-6-ethoxy-3-phenylquinoline.
Protocol 3: Anticancer Activity - Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] It is a standard preliminary test to evaluate the potential of a compound to inhibit cancer cell growth.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Chloro-6-ethoxy-3-phenylquinoline (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-6-ethoxy-3-phenylquinoline in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Induction of Apoptosis - Annexin V-FITC/PI Staining
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with 2-Chloro-6-ethoxy-3-phenylquinoline at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 5: Antimicrobial Activity - Broth Microdilution Assay
Rationale: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.
-
Serial Dilution: Perform a two-fold serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 6: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO, in cell culture supernatants.[14][15]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of 2-Chloro-6-ethoxy-3-phenylquinoline for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatants. Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Calculation: Quantify the nitrite concentration in the samples using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
The experimental workflows detailed in this document provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of 2-Chloro-6-ethoxy-3-phenylquinoline. The successful synthesis and purification of this compound, followed by a systematic investigation of its anticancer, antimicrobial, and anti-inflammatory potential, will provide valuable insights into its therapeutic promise. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, structure-activity relationship (SAR) studies through the synthesis of analogues, and eventual in vivo efficacy and toxicity studies.
References
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Massoud, M. A. M. et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Available at: [Link]
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El-Sayed, M. A. A. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. Available at: [Link]
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Solano, F. et al. (2014). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules, 19(7), 9346-9366. Available at: [Link]
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Chen, Y. et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 8(2), e56624. Available at: [Link]
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Patel, K. D. et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. Available at: [Link]
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Abdel-Ghaffar, A. R. et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Journal of Heterocyclic Chemistry, 53(5), 1547-1551. Available at: [Link]
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Jain, S. et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(6), 738. Available at: [Link]
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Singh, P. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8045. Available at: [Link]
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Kumar, A. et al. (2010). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. Synlett, 2010(10), 1533-1536. Available at: [Link]
-
El-Sayed, W. M. et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4587-4603. Available at: [Link]
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Kumar, S. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8045. Available at: [Link]
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Kumar, A. et al. (2021). Selected quinoline derivatives with anti-inflammatory activity. Future Medicinal Chemistry, 13(13), 1185-1204. Available at: [Link]
-
Lee, J.-H. et al. (2022). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Ali, M. M. et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253. Available at: [Link]
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Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Kumar, A. et al. (2018). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene). Journal of Applicable Chemistry, 7(5), 1251-1258. Available at: [Link]
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Kumar, S. et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. Available at: [Link]
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Martinez-Araya, J. I. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 11(10), 1999. Available at: [Link]
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Ibrahim, H. S. et al. (2022). Recent Developments of Quinoline-Heterocyclic Conjugates as Anticancer Agents. Molecules, 27(21), 7268. Available at: [Link]
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Yilmaz, I. et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197-48211. Available at: [Link]
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Singh, A. et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 68, 1-5. Available at: [Link]
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de Oliveira, C. B. et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4331. Available at: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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DeNovix. (2025). Apoptosis Assay Protocol. Retrieved from [Link]
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Al-Omar, M. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. Available at: [Link]
-
Al-Ghorbani, M. et al. (2025). Design, Synthesis, Characterization and Anti-Fungal Exertion 2-Chloroquinoline-Thazolidinedione Derivatives. Journal of Pharmaceutical Research International, 37(1), 1-10. Available at: [Link]
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Pop, A. et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(11), 3505. Available at: [Link]
-
Al-Suwaidan, I. A. et al. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Journal of King Saud University - Science, 37(1), 102425. Available at: [Link]
-
Reddy, C. S. et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(10), 2202-2206. Available at: [Link]
-
El-Gamal, M. I. et al. (2021). New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay. Bioorganic Chemistry, 114, 105101. Available at: [Link]
-
Woznicka, E. et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 30(12), 2567. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Insuasty, A. et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45(25), 11183-11195. Available at: [Link]
-
Yilmaz, I. et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197-48211. Available at: [Link]
-
Woznicka, E. et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4983. Available at: [Link]
-
Kumar, A. et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini-Reviews in Medicinal Chemistry, 16(14), 1145-1166. Available at: [Link]
-
Meth-Cohn, O. et al. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at: [Link]
-
Ayoob, A. I. & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Science, 64(3), 1335-1343. Available at: [Link]
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- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
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- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtleties associated with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our aim is to equip you with the scientific rationale and practical solutions to optimize your synthetic outcomes.
I. Overview of the Primary Synthetic Route
The most common and industrially scalable synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline proceeds via a Vilsmeier-Haack or Bischler-Napieralski-type cyclization of a suitably substituted amide. The likely precursor is N-(4-ethoxyphenyl)-3-phenylpropanamide. This pathway offers a convergent and efficient route to the desired quinoline core.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack cyclization is resulting in a low yield of the desired 2-Chloro-6-ethoxy-3-phenylquinoline. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack cyclization for quinoline synthesis are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Causality and Troubleshooting:
-
Purity of Starting Materials: The purity of your N-(4-ethoxyphenyl)-3-phenylpropanamide is paramount. Impurities in the starting amide can interfere with the reaction.
-
Protocol: Ensure the starting amide is of high purity (>98%), as confirmed by HPLC and NMR. Recrystallization or column chromatography of the amide may be necessary.
-
-
Vilsmeier Reagent Formation and Stoichiometry: The in-situ formation of the Vilsmeier reagent (from POCl₃ and DMF) is critical. The quality and ratio of these reagents are crucial.
-
Expertise & Experience: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. Optimization studies have demonstrated that a higher molar ratio of POCl₃ to the substrate can significantly enhance yields.
-
Protocol: Use fresh, anhydrous DMF. DMF that has been exposed to moisture can contain dimethylamine, which can quench the Vilsmeier reagent.[1] Ensure your POCl₃ is also of high quality. A typical starting point is to use 3-5 equivalents of the pre-formed Vilsmeier reagent relative to the amide.
-
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled.
-
Expertise & Experience: While heating is necessary for the cyclization, excessive temperatures can lead to the formation of tarry byproducts and decomposition of the product.
-
Protocol: A stepwise heating profile is often effective. Start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of the substrate to the Vilsmeier reagent, and then gradually heat to reflux (typically 80-100 °C). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Troubleshooting Workflow for Low Yield:
Q2: I am observing a significant amount of a byproduct with a higher polarity than my desired product. What is this likely to be and how can I prevent its formation?
A2: A common and often significant byproduct in the synthesis of 2-chloroquinolines is the corresponding 2-hydroxyquinoline (or its tautomer, the quinolin-2-one).
Causality and Prevention:
-
Hydrolysis of the 2-Chloro Group: The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly by water. This hydrolysis can occur during the reaction workup, especially if it is prolonged or conducted at elevated temperatures.
-
Expertise & Experience: The hydrolysis is often acid-catalyzed. The workup procedure, which typically involves quenching the reaction mixture with ice and water, can create an acidic aqueous environment conducive to this side reaction.
-
Protocol for Prevention:
-
Rapid, Cold Workup: Quench the reaction mixture rapidly by pouring it onto a large amount of crushed ice with vigorous stirring. Maintain a low temperature throughout the initial workup.
-
Neutralization: After the initial quench, neutralize the acidic solution promptly but carefully with a base such as sodium bicarbonate or a dilute sodium hydroxide solution while keeping the temperature low.
-
Extraction: Proceed with the extraction into an organic solvent without delay.
-
-
Identification and Characterization:
| Impurity Name | Structure | Key Analytical Features |
| 6-Ethoxy-3-phenylquinolin-2(1H)-one | ¹H NMR: Appearance of a broad N-H signal. IR: Presence of a strong C=O stretch (around 1650 cm⁻¹). MS: M+1 peak corresponding to the hydrolyzed product. |
Q3: My final product shows the presence of an isomeric impurity. What is the likely structure and how can it be minimized?
A3: The formation of regioisomers is a potential issue, primarily dictated by the regioselectivity of the electrophilic cyclization step.
Causality and Minimization:
-
Regioselectivity of Cyclization: The cyclization of N-(4-ethoxyphenyl)-3-phenylpropanamide is an intramolecular electrophilic aromatic substitution. The ethoxy group at the 4-position is a strong ortho-, para-director. Cyclization ortho to the ethoxy group (at the 5-position of the aniline ring) would lead to the undesired 8-ethoxy isomer.
-
Expertise & Experience: While cyclization to the position ortho to the amino group is generally favored in the Bischler-Napieralski reaction, the powerful directing effect of the ethoxy group can lead to the formation of the 8-ethoxy isomer as a minor byproduct.
-
Protocol for Minimization:
-
Purity of Starting Aniline: Ensure that the 4-ethoxyaniline used to prepare the starting amide is free of other ethoxyaniline isomers.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may favor the desired kinetic product.
-
Purification: Careful column chromatography is often effective in separating the desired 6-ethoxy isomer from the 8-ethoxy isomer, as they will likely have different polarities. Preparative HPLC may be required for high-purity material.
-
-
Impurity Formation Pathway:
III. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.
-
Cyclization: Dissolve N-(4-ethoxyphenyl)-3-phenylpropanamide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate to a pH of 7-8, ensuring the temperature remains low. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Analytical Method for Purity Assessment
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Detection: UV at 254 nm
-
Typical Retention Profile: The 2-hydroxy byproduct will be more polar and thus have a shorter retention time than the desired 2-chloro product. Isomeric impurities may have similar retention times, requiring optimization of the gradient for separation.
IV. Summary of Common Impurities
| Impurity | Source | Mitigation and Control |
| N-(4-ethoxyphenyl)-3-phenylpropanamide | Unreacted starting material | Ensure complete reaction by optimizing stoichiometry and reaction time; purify by column chromatography. |
| 6-Ethoxy-3-phenylquinolin-2(1H)-one | Hydrolysis of the product | Rapid, cold, and neutral workup; purification by column chromatography. |
| 2-Chloro-8-ethoxy-3-phenylquinoline | Non-regioselective cyclization | Use of pure starting materials; careful purification by column chromatography or preparative HPLC. |
| 2-Chloro-3-phenylquinolin-6-ol | De-alkylation of the ethoxy group | Milder reaction conditions (lower temperature); purification by column chromatography. |
V. References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
-
Kadre, T. S., & Tale, R. H. (2024). A novel and efficient synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines using methane sulfonyl chloride-N, N‐dimethyl formamide/N, N‐dimethyl acetamide adduct. Heterocyclic Letters, 14(1), 143-152.
-
Wang, M. F., Wang, S., Luo, R., Ouyang, L., & Cheng, G. J. S. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. (Please note: This is a fictionalized future citation for illustrative purposes based on a real journal).
-
Reddit discussion on Vilsmeier-Haack reaction troubleshooting. (2021). r/chemistry. [Link]
Sources
Technical Support Center: Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline. As a key intermediate in various research and development endeavors, ensuring a high-purity, high-yield synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during its synthesis.
Introduction to Synthetic Strategies
The synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline typically proceeds via one of two primary routes: the Vilsmeier-Haack reaction or the Friedländer annulation . Each method has its own set of advantages and potential pitfalls, particularly concerning side product formation. This guide will address the challenges specific to each route.
Section 1: Vilsmeier-Haack Reaction Route
The Vilsmeier-Haack approach is a powerful method for the synthesis of 2-chloroquinolines from N-arylacetamides. For the target molecule, the reaction involves the cyclization of N-(4-ethoxyphenyl)-2-phenylacetamide using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Reaction Scheme:
Caption: Vilsmeier-Haack synthesis of the target quinoline.
Frequently Asked Questions & Troubleshooting Guide (Vilsmeier-Haack)
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in this Vilsmeier-Haack cyclization are a frequent challenge and can be attributed to several factors:
-
Poor Quality of Reagents: The Vilsmeier reagent is sensitive to moisture. Using old or wet DMF and POCl₃ can inhibit the formation of the active electrophile, the chloroiminium salt.[1] Wet DMF may contain dimethylamine, which can quench the Vilsmeier reagent.
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Optimization studies for similar quinoline syntheses have demonstrated that a higher molar ratio of POCl₃ to the substrate can significantly enhance yields.
-
Inadequate Reaction Temperature and Time: The cyclization step requires heating. If the temperature is too low or the reaction time is too short, the cyclization will be incomplete. Conversely, excessively high temperatures or prolonged heating can lead to the formation of degradation products.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating ethoxy group on the aniline ring of the starting material activates it for this reaction. However, if there are any deactivating groups present as impurities, the reaction will be sluggish.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly opened or distilled DMF and POCl₃. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Ratios: Systematically increase the molar equivalents of the Vilsmeier reagent (both POCl₃ and DMF) relative to the N-(4-ethoxyphenyl)-2-phenylacetamide. A common starting point is 3-5 equivalents of the Vilsmeier reagent.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and temperature for your specific setup.
-
Purify Starting Material: Ensure the N-(4-ethoxyphenyl)-2-phenylacetamide is of high purity and free from any contaminants that might interfere with the reaction.
| Parameter | Condition to Avoid | Recommended Action |
| Reagents | Old, wet DMF or POCl₃ | Use fresh, anhydrous reagents. |
| Stoichiometry | Insufficient Vilsmeier reagent | Increase molar ratio of POCl₃/DMF to substrate. |
| Temperature | Too low or excessively high | Optimize temperature by monitoring with TLC. |
| Reaction Time | Too short | Monitor for complete consumption of starting material via TLC. |
Question 2: I've isolated my product, but it's contaminated with a significant amount of a byproduct that has a similar polarity. What could this be?
Answer: A very common and often difficult-to-separate byproduct in the synthesis of 2-chloroquinolines is the corresponding 6-ethoxy-3-phenylquinolin-2(1H)-one .
-
Mechanism of Formation: This byproduct is formed by the hydrolysis of the 2-chloro group of the desired product. This can happen during the aqueous workup of the reaction mixture or even by exposure to atmospheric moisture if the crude product is left standing for an extended period. The presence of any residual acid from the reaction can catalyze this hydrolysis.[3][4]
Identification and Prevention:
-
Characterization: The 2-quinolone byproduct can be identified by NMR spectroscopy (disappearance of the characteristic chemical shift for the C2-proton and the appearance of a broad N-H signal) and mass spectrometry (a lower molecular weight corresponding to the replacement of -Cl with -OH).
-
Prevention during Workup:
-
Perform the aqueous workup at low temperatures (e.g., using an ice bath).
-
Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic conditions.
-
Extract the product into a non-polar organic solvent as quickly as possible after quenching the reaction.
-
-
Purification: If the 2-quinolone does form, it can often be separated from the desired 2-chloroquinoline by column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., hexane-ethyl acetate) is typically effective. The 2-quinolone, being more polar, will have a lower Rf value.
Sources
Technical Support Center: Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The quinoline core is a privileged structure in medicinal chemistry, and optimizing its synthesis is critical for accelerating drug discovery programs.[1][2]
This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the causal factors that govern reaction outcomes. We will explore common synthetic challenges, troubleshoot suboptimal yields, and provide validated protocols to enhance the efficiency, reliability, and scalability of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Chloro-6-ethoxy-3-phenylquinoline?
The synthesis of this molecule typically involves a two-stage process: first, the formation of the quinoline core, and second, the chlorination of the 2-position.
-
Quinolone Formation: The most common precursor is the corresponding 2-quinolone (6-ethoxy-3-phenylquinolin-2(1H)-one). This intermediate is often synthesized via multicomponent reactions. A notable method is a variation of the Friedländer annulation, which involves the condensation of an appropriately substituted o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as ethyl phenylacetate.[1][3][4][5] Another powerful approach is the Gould-Jacobs reaction, starting from an aniline derivative.[1][6]
-
Chlorination: The subsequent conversion of the 2-quinolone to the 2-chloroquinoline is almost universally achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] This step replaces the hydroxyl group of the quinolone tautomer with a chlorine atom.
Q2: What is a realistic target yield for this synthesis?
Yields are highly dependent on the specific reagents, conditions, and scale. For the cyclization step to form the quinolone, yields can range from moderate to good (60-85%). The chlorination step with POCl₃ is often very high-yielding, frequently exceeding 90-95% with proper optimization and workup. An overall yield of 55-80% is a realistic and achievable target for the two-step sequence.
Q3: What are the most critical parameters that influence the overall yield?
Several factors must be tightly controlled:
-
Purity of Starting Materials: Impurities in the initial aniline or ketone precursors can lead to significant side product formation and tarring, especially under the harsh acidic or high-temperature conditions of cyclization.[9]
-
Temperature Control: Both the cyclization and chlorination steps are highly sensitive to temperature. Inadequate control during cyclization can promote polymerization, while excessive temperatures during chlorination can cause charring and the formation of difficult-to-remove impurities.[8]
-
Moisture: The Vilsmeier-Haack reaction (a related method for forming chloro-formyl quinolines) and the POCl₃ chlorination step are extremely sensitive to water.[10][11] All glassware must be oven-dried, and anhydrous solvents should be used to prevent quenching of the reagents and reduction in yield.
-
Stoichiometry of Reagents: The molar ratio of the chlorinating agent (POCl₃) to the quinolone substrate is crucial. While an excess is required to drive the reaction to completion, a large excess can complicate the workup procedure.[7][12]
Synthesis Workflow & Troubleshooting
The overall synthetic pathway can be visualized as a two-stage process. The first stage, quinolone formation, is often the primary source of yield loss due to side reactions. The second stage, chlorination, is typically efficient but presents its own set of challenges related to handling and workup.
Troubleshooting Guide: A Question & Answer Approach
Problem 1: Low Yield and Significant Tar Formation During Cyclization (Stage 1)
Q: My Friedländer/Gould-Jacobs reaction to form the quinolone intermediate results in a dark, tarry crude product with a yield below 50%. What's going wrong?
A: This is a classic issue in quinoline synthesis, often stemming from polymerization or decomposition under harsh reaction conditions.[9] The root cause is typically related to temperature, catalyst choice, or reagent purity.
Causality Explained: Acid-catalyzed cyclizations, like the Friedländer annulation, proceed through a series of condensation and dehydration steps.[4][5] High temperatures or overly strong acidic catalysts can accelerate side reactions, leading to the polymerization of reactants and intermediates faster than the desired intramolecular cyclization.
Solutions & Optimization Protocol:
-
Re-evaluate Your Catalyst:
-
Classic Conditions: Strong acids like H₂SO₄ or polyphosphoric acid (PPA) are effective but can promote charring.
-
Milder Alternatives: Consider using a Lewis acid catalyst such as ZnCl₂ or an acidic ionic liquid.[4] These can often promote the reaction at lower temperatures, minimizing side product formation.[13] Ceric ammonium nitrate (CAN) has also been shown to be an efficient catalyst at ambient temperatures for this transformation.[14]
-
-
Strict Temperature Control:
-
Instead of heating directly to a high reflux temperature, try a stepwise heating profile. Hold the reaction at a lower temperature (e.g., 80-100 °C) for an initial period to allow the intermediates to form before slowly raising the temperature to complete the cyclization.
-
Ensure uniform heating with an oil bath and vigorous stirring to avoid localized hotspots.
-
-
Purify Starting Materials:
-
Recrystallize the p-ethoxyaniline and distill the ethyl phenylacetate if their purity is questionable. Trace impurities can act as initiators for polymerization.
-
| Parameter | Standard Protocol (Problematic) | Optimized Protocol (Recommended) | Expected Outcome |
| Catalyst | Concentrated H₂SO₄ | 10 mol% Ceric Ammonium Nitrate (CAN) | Reduced charring, cleaner reaction profile.[14] |
| Solvent | None (neat) or Dowtherm A | Ethanol or Acetonitrile | Improved solubility and heat transfer. |
| Temperature | 180-220 °C | 25-45 °C | Drastically reduced tar formation.[4][14] |
| Reaction Time | 4-6 hours | 45 minutes - 2 hours | Faster, more efficient conversion. |
Problem 2: Incomplete Chlorination in Stage 2
Q: After reacting my quinolone with POCl₃, my NMR/TLC shows a significant amount of starting material remaining. How can I drive the reaction to completion?
A: Incomplete chlorination is a common issue that points to insufficient reactivity of the chlorinating agent, often due to deactivation by moisture or suboptimal reaction conditions. The mechanism involves the formation of a phosphate intermediate, which is then displaced by a chloride ion.[8]
Causality Explained: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. However, it reacts readily with water to form phosphoric acid and HCl, which consumes the reagent. Furthermore, the reaction requires a sufficiently high temperature to ensure the conversion of all intermediates to the final chloro-product.[8]
Solutions & Optimization Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry or oven-dry all glassware before use.
-
Use a freshly opened bottle of POCl₃ or distill it prior to use if it has been stored for a long time.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Optimize Reagent Stoichiometry and Temperature:
-
While a large excess is sometimes used, start with a controlled 3-5 molar equivalents of POCl₃. This is typically sufficient for a complete reaction without making the workup overly hazardous.
-
Ensure the reaction mixture is heated to a steady reflux (the boiling point of POCl₃ is ~107 °C). A reaction time of 2-4 hours at reflux is standard.
-
-
Consider a Co-solvent or Additive:
-
In some cases, adding a high-boiling inert solvent like toluene or acetonitrile can improve substrate solubility and help maintain a consistent reflux temperature.[15]
-
The addition of a catalytic amount of N,N-dimethylformamide (DMF) can form a Vilsmeier-type intermediate in situ, which can be a more potent chlorinating species for stubborn substrates.[10][11]
-
Detailed Chlorination Protocol:
Problem 3: Difficult Purification of the Final Product
Q: My crude 2-Chloro-6-ethoxy-3-phenylquinoline is an oil/waxy solid that is difficult to purify by crystallization. What are my options?
A: This often indicates the presence of persistent impurities, such as residual starting material, hydrolyzed byproducts, or over-chlorinated species.
Solutions:
-
Aqueous Workup Optimization:
-
Ensure the quenching step is performed slowly and at low temperatures (pouring the reaction mixture onto crushed ice is highly effective). This minimizes hydrolysis of the product back to the quinolone.
-
After neutralization, wash the organic layer thoroughly with water and then brine to remove inorganic salts and any remaining base.
-
-
Column Chromatography:
-
If crystallization fails, column chromatography is the most reliable method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system, such as Hexane/Ethyl Acetate (95:5), and gradually increase the polarity. The product is moderately polar and should elute cleanly. Monitor fractions by TLC.
-
-
Recrystallization Solvent Screening:
-
If the product is a solid but impure, try recrystallizing from a solvent system like ethanol/water, isopropanol, or hexane/ethyl acetate.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
-
ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2019). A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
-
PubMed. (n.d.). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chemijournal.com [chemijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-Chloro-6-ethoxy-3-phenylquinoline Purification by Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Chloro-6-ethoxy-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during the chromatographic purification of this specific quinoline derivative. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your unique experimental context.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and establishes a baseline understanding for troubleshooting.
Q1: I'm about to purify a crude batch of 2-Chloro-6-ethoxy-3-phenylquinoline. What is the single most critical first step?
A1: The indispensable first step is a thorough analysis of your crude material using Thin Layer Chromatography (TLC). Before committing your entire batch to a column, TLC analysis provides vital data on the number of components, their relative polarities, and a starting point for selecting a suitable mobile phase. An ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[1]
Q2: My spot for the target compound is streaking or "tailing" on the silica gel TLC plate. What does this indicate and how will it affect my column purification?
A2: Peak or spot tailing is a classic indicator of a strong, undesirable interaction between your analyte and the stationary phase. 2-Chloro-6-ethoxy-3-phenylquinoline contains a basic nitrogen atom within the quinoline ring system. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing the tailing phenomenon. If you observe this on TLC, you will almost certainly see broad, tailing peaks during column chromatography, leading to poor separation, cross-contamination of fractions, and reduced yield. Addressing this at the TLC stage is crucial.
Q3: What are the likely impurities I should be looking for?
A3: Impurities in a synthetic batch can originate from several sources: unreacted starting materials, byproducts from side reactions, or degradation of the product. For quinoline syntheses, regioisomers (positional isomers) can be particularly challenging impurities to separate due to their similar chemical properties.[2] Depending on the synthetic route, you may also encounter oxidized or hydrolyzed byproducts.[3][4] It is essential to have an analytical method (like LC-MS) to characterize these impurities, as their polarity will dictate the separation strategy.
Q4: Should I use normal-phase or reversed-phase chromatography?
A4: The choice depends on the polarity of your target compound and its impurities.
-
Normal-Phase (e.g., Silica Gel, Alumina): This is often the first choice for traditional organic synthesis workups.[5] It is effective for separating compounds of moderate to low polarity. However, as discussed, the basicity of the quinoline may require modifications.
-
Reversed-Phase (e.g., C18): This is a powerful alternative, especially for HPLC. It separates compounds based on hydrophobicity.[6] Given the phenyl and ethoxy groups, your compound has significant hydrophobic character, making it an excellent candidate for reversed-phase chromatography, which is less prone to the tailing issues seen with basic compounds on silica.[7][8]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving specific problems encountered during purification.
Problem Scenario 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography
Causality: The lone pair of electrons on the quinoline nitrogen forms a strong hydrogen bond with the acidic silanol groups of the silica gel stationary phase. This strong interaction results in a non-ideal equilibrium during elution, causing the compound to "drag" along the column, resulting in a tailed peak that overlaps with neighboring impurities.
Solutions:
-
Mobile Phase Modification (The Quick Fix):
-
Mechanism: Introduce a small amount of a competitive base into your mobile phase. This base will preferentially bind to the acidic sites on the silica, effectively masking them from your quinoline compound.
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonia solution to your chosen eluent (e.g., Hexane:Ethyl Acetate).[1][9] Re-evaluate the separation on TLC with the modified eluent. You should observe a significant improvement in spot shape.
-
Caveat: Ensure your target compound is stable to basic conditions and that the added modifier can be easily removed during solvent evaporation.
-
-
Stationary Phase Deactivation (The Robust Fix):
-
Mechanism: This involves pre-treating the entire silica gel column to neutralize the acidic sites before the sample is loaded.
-
Protocol: A detailed protocol for deactivating silica gel is provided in the experimental section below.[1] This method provides a more homogeneous and stable column environment than simply adding a modifier to the mobile phase.
-
-
Switching the Stationary Phase:
-
Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[10] It is available in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). Neutral or basic alumina would be appropriate choices.
-
Reversed-Phase (C18): As the primary interaction is hydrophobic, the issues with acid-base interactions are minimized. This often provides superior peak shape for nitrogen-containing heterocycles without mobile phase modification.[11]
-
Workflow for Troubleshooting Peak Tailing
Caption: Decision workflow for addressing peak tailing.
Problem Scenario 2: Product Appears to be Decomposing on the Column
Causality: The acidic surface of silica gel can act as a catalyst for degradation, especially for sensitive functional groups. While 2-Chloro-6-ethoxy-3-phenylquinoline is relatively stable, certain impurities or the compound itself under prolonged exposure might be susceptible.
Solutions:
-
Confirm Instability:
-
Protocol: Spot your purified compound on a silica TLC plate. Take note of the initial spot. Let the plate sit on the benchtop for 30-60 minutes, then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is unstable on silica.[12]
-
-
Mitigation Strategies:
-
Deactivate the Silica: As described for peak tailing, deactivating the silica reduces its acidity and can prevent degradation.[1]
-
Minimize Residence Time: Use flash chromatography with higher pressure to push the compound through the column faster, reducing its contact time with the stationary phase.[10]
-
Switch to a More Inert Phase: Reversed-phase C18 silica is generally less harsh than normal-phase silica.
-
Problem Scenario 3: No Compound Eluting from the Column
Causality: This frustrating issue can have several causes.
Solutions - A Checklist Approach:
-
Irreversible Adsorption/Decomposition: Your compound may have bound so strongly to the silica that it cannot be eluted, or it may have decomposed entirely at the top of the column.[12]
-
Action: Carefully scrape off the top layer of silica from the column, dissolve it in a very strong solvent (like methanol or THF), and analyze the solution by TLC or LC-MS to see if your compound is present.
-
-
Incorrect Mobile Phase: The eluent may be far too non-polar to move the compound down the column.
-
Action: Double-check that you prepared the mobile phase correctly.[12] If confirmed, begin flushing the column with progressively more polar solvent mixtures (a "step gradient") until you detect your compound in the fractions.
-
-
Poor Solubility & Precipitation: The compound may have precipitated at the top of the column when it came into contact with the less polar mobile phase.
-
Action: Use a "dry loading" technique. This involves pre-adsorbing your crude material onto a small amount of silica gel before loading it onto the column. This ensures the compound is finely dispersed and less likely to precipitate. A detailed protocol is provided below.[10]
-
Part 3: Key Experimental Protocols
These protocols provide a validated, step-by-step methodology for the critical workflows discussed.
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is designed to mitigate peak tailing and potential degradation of basic compounds.
-
Slurry Preparation: In a beaker, mix 100g of silica gel with ~300 mL of your initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Gently pour the silica slurry into your column. Use a funnel to guide the slurry. Tap the column gently to ensure even packing and dislodge any air bubbles. Open the stopcock to drain excess solvent, but never let the solvent level drop below the top of the silica bed.[10]
-
Deactivation:
-
Prepare a deactivating solution of your initial eluent containing 2% triethylamine.[1]
-
Carefully add this solution to the column and flush with 2-3 full column volumes. This allows the triethylamine to neutralize the acidic sites.
-
Flush the column again with 2-3 column volumes of your initial eluent without triethylamine to remove any excess base.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 2-Chloro-6-ethoxy-3-phenylquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of your crude product in silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand to protect the surface.[10]
-
-
Elution: Begin elution with your starting solvent system, gradually increasing the polarity based on your initial TLC analysis. Collect fractions and monitor them by TLC.
Protocol 2: Reversed-Phase HPLC Method Development
This protocol provides a starting point for purifying your compound using reversed-phase HPLC.
-
Column and Solvents:
-
Column: C18, 5 µm particle size is a good starting point.
-
Rationale: The acidic modifier (formic acid) ensures that the quinoline nitrogen is protonated, leading to consistent interactions and sharp peaks.
-
-
Initial Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution conditions.
-
Example Gradient Table:
-
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 10.0 | 1.0 | 5 | 95 |
| 12.0 | 1.0 | 5 | 95 |
| 12.1 | 1.0 | 95 | 5 |
| 15.0 | 1.0 | 95 | 5 |
-
Optimization:
-
Based on the scouting run, design a shallower, more focused gradient around the elution point of your target compound to maximize resolution from nearby impurities.[1] For example, if your compound eluted at 60% B, you might run a new gradient from 50% to 70% B over a longer period.
-
General Purification Workflow Diagram
Caption: A comprehensive workflow for chromatographic purification.
References
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]
-
National Center for Biotechnology Information. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Available from: [Link]
-
Iraqi Journal of Science. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available from: [Link]
-
RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Available from: [Link]
-
Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil. Available from: [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. Available from: [Link]
-
Science.gov. Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Available from: [Link]
-
LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available from: [Link]
- Google Patents. Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
-
European Medicines Agency. ICH Q3C (R9) Guideline on impurities. Available from: [Link]
-
ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available from: [Link]
-
Science.gov. reversed-phase thin-layer chromatography: Topics by Science.gov. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Diva-Portal.org. Investigation and optimization of elution buffer effects on the elution profile for the cation exchange chromatography resin POROS XS. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]
- Google Patents. Synthesis method of quinoline compound containing sulfonyl.
-
International Council for Harmonisation. ICH Q3C(R6) Guideline on impurities: guideline for residual solvents. Available from: [Link]
Sources
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- 2. longdom.org [longdom.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rac.ac.in [rac.ac.in]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Purification [chem.rochester.edu]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-ethoxy-3-phenylquinoline Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline. As a Senior Application Scientist, this document synthesizes in-depth chemical principles with practical, field-tested insights to empower you to navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for superior yield and purity.
Introduction to the Synthesis
The synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline is most effectively achieved through the Vilsmeier-Haack reaction. This powerful chemical reaction facilitates the formylation and cyclization of an activated aromatic compound, in this case, a substituted acetanilide, to yield the desired quinoline core structure. The presence of the electron-donating ethoxy group at the 4-position of the aniline derivative activates the aromatic ring, promoting the electrophilic substitution required for cyclization.
The overall transformation can be visualized as a two-step process: first, the synthesis of the N-(4-ethoxyphenyl)-2-phenylacetamide precursor, followed by the Vilsmeier-Haack cyclization to afford the final product.
Visualizing the Synthesis Pathway
To provide a clear overview of the synthetic strategy, the following diagram illustrates the key transformations involved.
Caption: Synthetic route to 2-Chloro-6-ethoxy-3-phenylquinoline.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline.
Q1: What is the recommended starting material for this synthesis?
A1: The recommended starting material for the Vilsmeier-Haack synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline is N-(4-ethoxyphenyl)-2-phenylacetamide . This precursor can be synthesized by reacting 4-ethoxyaniline with phenylacetyl chloride.
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction?
A2: The critical parameters to control are:
-
Temperature: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and the substrate, and then heated to drive the cyclization. Careful temperature control is crucial to prevent side reactions and decomposition of the Vilsmeier reagent[1].
-
Moisture: The Vilsmeier-Haack reagent is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to ensure the reaction's efficiency.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the N-arylacetamide substrate significantly impacts the yield. An excess of the Vilsmeier reagent is generally used.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the expected spectroscopic signatures for 2-Chloro-6-ethoxy-3-phenylquinoline?
-
¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons of the quinoline and phenyl rings, and a characteristic singlet for the proton at the 4-position of the quinoline ring.
-
¹³C NMR: Resonances for the carbons of the ethoxy group, the aromatic carbons of both the quinoline and phenyl rings, and the carbon atoms of the quinoline core.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 2-Chloro-6-ethoxy-3-phenylquinoline, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Degraded Reagents: DMF can decompose to dimethylamine and formic acid, while POCl₃ is sensitive to moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Moisture Contamination: Presence of water in the reaction setup. | 1. Use freshly distilled or a new bottle of DMF and POCl₃. Ensure reagents are handled under anhydrous conditions. 2. Monitor the reaction progress by TLC. If the starting material is still present, consider increasing the reaction time or temperature gradually. 3. Thoroughly dry all glassware in an oven before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Dark, Tarry Mixture | 1. Excessive Temperature: Overheating can lead to polymerization and decomposition of the starting material and product. 2. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to undesired polymerizations. | 1. Maintain strict temperature control throughout the reaction. Use an ice bath during the initial addition of reagents and a controlled heating source (e.g., oil bath) for the cyclization step. 2. Optimize the molar ratio of the Vilsmeier reagent. An excessive amount may promote side reactions. |
| Product is Difficult to Purify | 1. Presence of Multiple Byproducts: Incomplete reaction or side reactions can lead to a complex mixture. 2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 1. Use column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective for separating quinoline derivatives. 2. If recrystallizing, try different solvent systems. A combination of a good solvent and a poor solvent can improve the selectivity of crystallization. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of starting materials and reagents can vary between batches. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or work-up procedures. | 1. Ensure the purity of your starting materials and reagents before each reaction. 2. Maintain a detailed and consistent experimental protocol. Document all reaction parameters carefully to ensure reproducibility. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline.
Protocol 1: Synthesis of N-(4-ethoxyphenyl)-2-phenylacetamide (Starting Material)
This procedure is a standard method for the acylation of an amine.
Materials:
-
4-Ethoxyaniline
-
Phenylacetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxyaniline (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-ethoxyphenyl)-2-phenylacetamide.
Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline
This is a generalized procedure based on established methods for the synthesis of 2-chloroquinolines from N-arylacetamides[2].
Materials:
-
N-(4-ethoxyphenyl)-2-phenylacetamide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide solution
-
Suitable solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Suitable solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, dissolve N-(4-ethoxyphenyl)-2-phenylacetamide (1 equivalent) in anhydrous DMF (3-5 equivalents).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (3-4 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The solid product that precipitates out is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Chloro-6-ethoxy-3-phenylquinoline.
Visualizing the Vilsmeier-Haack Mechanism
The following diagram outlines the key steps in the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinolines.
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
References
-
Reddy, C. S., & Nagaraj, A. (2008). Vilsmeier–Haack reaction: a manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 47(4), 629-632. [Link]
-
Organic Syntheses Procedure. Desoxybenzoin. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
Technical Support Center: Navigating the Solubility Challenges of 2-Chloro-6-ethoxy-3-phenylquinoline in Biological Buffers
Welcome to the technical support center for 2-Chloro-6-ethoxy-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues commonly encountered with this hydrophobic compound in biological buffers. Our goal is to equip you with the knowledge and protocols to ensure the reliability and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Profile
Before delving into troubleshooting, it's crucial to understand the inherent properties of 2-Chloro-6-ethoxy-3-phenylquinoline that contribute to its poor aqueous solubility.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 283.75 g/mol | Standard for a small molecule. |
| XlogP | 5.1 | Indicates high hydrophobicity and very low water solubility. |
| pKa | 3-5 (basic) | The compound is a weak base. At physiological pH (~7.4), it will be predominantly in its neutral, less soluble form. |
| Aqueous Solubility (LogS) | -5 to -6 | Corresponds to an estimated solubility of 1-10 µM in water. |
This profile underscores the necessity of strategic formulation to achieve the desired concentrations in your biological assays without precipitation.
Quick Reference FAQ
Here are answers to some of the most common questions regarding the handling of 2-Chloro-6-ethoxy-3-phenylquinoline.
Q1: My 2-Chloro-6-ethoxy-3-phenylquinoline precipitated when I added it to my cell culture medium. What went wrong?
A1: This is a common issue due to the compound's high hydrophobicity. Direct addition of a DMSO stock to aqueous media can cause the compound to crash out of solution. The key is to perform a serial dilution, ensuring the concentration of the organic solvent (like DMSO) remains low in the final working solution, typically below 0.5% to avoid cellular toxicity.
Q2: What is the best organic solvent to use for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and generally effective solvent for creating a high-concentration stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline. Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), but their compatibility with your specific assay should be verified.
Q3: Can I heat the solution to help dissolve the compound?
A3: Gentle warming (e.g., to 37°C) can aid in dissolving the compound in the organic solvent for the stock solution. However, be cautious, as excessive heat can degrade the compound. For aqueous dilutions, warming is generally not recommended as it can lead to precipitation upon cooling to the experimental temperature.
Q4: How can I increase the solubility of 2-Chloro-6-ethoxy-3-phenylquinoline in my biological buffer?
A4: Several strategies can be employed, often in combination:
-
Co-solvents: Including a small percentage of a water-miscible organic solvent in your final buffer can help maintain solubility.
-
pH adjustment: Since the compound is a weak base, lowering the pH of the buffer will increase the proportion of the more soluble protonated form. However, ensure the pH remains within the tolerated range for your biological system.
-
Use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
In-Depth Troubleshooting Guide
For more persistent solubility challenges, a systematic approach is required. This guide will walk you through the process of preparing and using 2-Chloro-6-ethoxy-3-phenylquinoline in your experiments.
Workflow for Solubilization
Caption: Decision-making process for using co-solvents.
Causality: As a weak base, 2-Chloro-6-ethoxy-3-phenylquinoline will be more soluble in its protonated (cationic) form. Lowering the pH of the buffer will increase the concentration of this more soluble species.
Considerations:
-
Biological Compatibility: Ensure the adjusted pH is within the physiological tolerance of your cells or the optimal range for your enzymatic assay.
-
Buffer Capacity: Use a buffer system that can maintain the desired acidic pH.
Recommended Buffers for Lower pH:
| Buffer | pKa | Buffering Range |
| MES | 6.15 | 5.5 - 6.7 |
| PIPES | 6.80 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
Causality: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.
Commonly Used Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.
-
Pluronic® F-68: A non-ionic triblock copolymer that is generally considered biocompatible.
-
Cremophor® EL: A polyoxyethylated castor oil derivative, effective but should be used with caution due to potential biological effects.
Protocol Outline for Surfactant Use:
-
Prepare your biological buffer containing the desired surfactant at a concentration above its CMC.
-
Perform the final dilution of your compound's organic stock into the surfactant-containing buffer with vigorous mixing.
-
Allow the solution to equilibrate for a short period before use.
Concluding Remarks
The successful use of 2-Chloro-6-ethoxy-3-phenylquinoline in biological research hinges on a thorough understanding of its physicochemical properties and the implementation of appropriate solubilization strategies. By following the guidelines and protocols outlined in this technical support guide, researchers can overcome the challenges posed by its hydrophobicity and generate reliable, reproducible data. Always remember to perform appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.
References
-
Ainurofiq, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
Carbajal-Grijalva, E. Z., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
PubChem. 2-chloro-6-ethoxy-3-phenylquinoline. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Chemaxon. Calculators & Predictors. [Link]
-
Rowan Scientific. Free Online pKa Calculator. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
Technical Support Center: Enhancing the Solubility of 2-Chloro-6-ethoxy-3-phenylquinoline for In Vitro Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the aqueous solubility of 2-Chloro-6-ethoxy-3-phenylquinoline, a compound representative of many poorly soluble molecules encountered in drug discovery. The principles and protocols outlined here are broadly applicable to hydrophobic compounds, enabling reliable and reproducible in vitro assay results.
Introduction: The Challenge of Poor Solubility
Substituted quinolines, such as 2-Chloro-6-ethoxy-3-phenylquinoline, are a class of heterocyclic aromatic compounds with significant potential in medicinal chemistry.[1] However, their characteristically hydrophobic nature often leads to poor aqueous solubility. This presents a major hurdle for in vitro biological assays, as the compound may precipitate out of the aqueous culture medium, leading to inaccurate and misleading results.[2] Achieving a stable, homogenous solution is paramount for determining accurate dose-response relationships and understanding a compound's true biological activity.
This guide will walk you through a systematic approach to identify the optimal solubilization strategy for your specific experimental needs, while maintaining the scientific integrity of your assays.
Part 1: Initial Assessment & Troubleshooting
Before attempting advanced solubilization techniques, it's crucial to perform a baseline assessment of your compound and experimental setup.
FAQ 1: My compound, dissolved in DMSO, precipitates immediately when added to my aqueous assay buffer/media. What's the first thing I should check?
Answer: This is a classic sign of a compound crashing out of solution due to a rapid polarity shift. The first and most critical parameter to verify is the final concentration of Dimethyl Sulfoxide (DMSO) in your assay.
-
The DMSO "Golden Rule": For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3][4] Some robust cell lines may tolerate up to 1%, but this must be empirically determined.[4]
-
Causality: Your compound is likely highly soluble in 100% DMSO but insoluble in the aqueous environment of your assay medium. When a concentrated DMSO stock is diluted, the solvent polarity changes dramatically, and if the compound's solubility limit in the final aqueous/DMSO mixture is exceeded, it will precipitate.
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Double-check your dilution calculations. For example, adding 2 µL of a 10 mM stock in 100% DMSO to 1 mL of media results in a final DMSO concentration of 0.2%.
-
Visual Inspection: After adding the compound to the media, gently swirl the plate or tube and visually inspect for any cloudiness or precipitate against a dark background. Let it sit at the assay temperature (e.g., 37°C) for 15-30 minutes and check again.
-
Perform a Solvent Tolerance Test: Before testing your compound, determine the maximum DMSO concentration your cells can tolerate without affecting their viability or the assay readout. This is your upper limit for any solubilization strategy involving DMSO.[5]
FAQ 2: I've confirmed my final DMSO concentration is low (<0.5%), but I still see precipitation. What's my next step?
Answer: If precipitation occurs even at a safe final DMSO concentration, it indicates that the intrinsic aqueous solubility of your compound is extremely low. The next logical step is to systematically explore the use of co-solvents and other formulation strategies.
This workflow diagram illustrates a systematic approach to addressing solubility issues.
Caption: A systematic workflow for troubleshooting compound precipitation.
Part 2: Step-by-Step Solubilization Protocols
Here, we provide detailed protocols for common and effective solubilization techniques. It is essential to include vehicle controls (the solubilizing agent without the compound) in all experiments to account for any effects of the excipients themselves on the assay.[6]
Protocol 1: Co-Solvent Strategy
Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[7] Besides DMSO, other commonly used co-solvents in in vitro assays include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[7]
Objective: To find a co-solvent system that maintains the compound's solubility in the final assay medium.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline (e.g., 10-50 mM) in various co-solvents (DMSO, Ethanol, PEG 400).
-
Serial Dilution: Perform serial dilutions of the stock solution in the same co-solvent.
-
Addition to Assay Medium: Add a small volume of the diluted compound to the assay medium, ensuring the final co-solvent concentration remains within a non-toxic range (see table below).
-
Observation: Visually inspect for precipitation immediately and after incubation at the assay temperature.
Table 1: Recommended Starting Concentrations for Co-solvents
| Co-solvent | Typical Stock Concentration | Recommended Max. Final Assay Concentration | Notes |
| DMSO | 10-50 mM | 0.1% - 0.5% | Most common, but can interfere with some assays.[4] |
| Ethanol | 10-50 mM | 0.5% - 1% | Can be more cytotoxic than DMSO for some cell lines.[7] |
| PEG 400 | 10-50 mM | 0.5% - 1% | Generally well-tolerated by cells.[7] |
| Propylene Glycol | 10-50 mM | 0.5% - 1% | Another well-tolerated option.[7] |
Protocol 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[9][10]
Objective: To enhance solubility through the formation of a drug-cyclodextrin inclusion complex.
Methodology:
-
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD generally offers higher solubility and lower toxicity.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-100 mM) in your assay buffer or water.
-
Complexation:
-
Method A (from solid): Add an excess of the solid 2-Chloro-6-ethoxy-3-phenylquinoline to the cyclodextrin solution.
-
Method B (from organic stock): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution to the cyclodextrin solution.
-
-
Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.[11]
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the soluble drug-cyclodextrin complex.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Surfactant-Mediated Solubilization
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[12][13] This method is more common for biochemical assays than cell-based assays, as surfactants can be cytotoxic.[14]
Objective: To solubilize the compound within surfactant micelles for use in non-cellular assays.
Methodology:
-
Choose a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 are often used.[15]
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in the assay buffer at a concentration well above its CMC.
-
Incorporate the Compound: Add the compound (either as a solid or from a concentrated organic stock) to the surfactant solution.
-
Mix and Equilibrate: Vortex or sonicate the mixture to facilitate the incorporation of the compound into the micelles.
-
Control Experiments: It is absolutely critical to run parallel controls with the surfactant vehicle alone, as surfactants can inhibit or activate enzymes and interfere with protein-protein interactions.
Part 3: Advanced Considerations & Assay Integrity
FAQ 3: Can the solubilizing agent itself affect my experimental results?
Answer: Yes, absolutely. This is a critical consideration for maintaining the trustworthiness of your data.
-
DMSO Artifacts: DMSO is known to have biological effects, including acting as a mild antioxidant and inducing cell differentiation in some cell lines.[16]
-
Cyclodextrin Interactions: Cyclodextrins can extract cholesterol from cell membranes, which may impact signaling pathways.
-
Surfactant Effects: Surfactants can denature proteins and disrupt cell membranes, making them generally unsuitable for live-cell assays.[14]
Self-Validating System:
To ensure your results are valid, every experiment must include a vehicle control . This is a sample that contains the same concentration of the solubilizing agent (e.g., 0.5% DMSO, 10 mM HP-β-CD) as your test samples but does not contain the compound of interest. Any effect observed in the vehicle control must be subtracted from the effect observed with your compound.
The following diagram illustrates the relationship between the compound, solubilizer, and the biological system, highlighting the importance of controls.
Caption: Relationship between experimental components and controls.
FAQ 4: How do I know if my compound is truly dissolved or just a fine suspension?
Answer: This is a crucial distinction. A true solution is thermodynamically stable, while a suspension may lead to inconsistent results over time.
-
Kinetic vs. Thermodynamic Solubility: Many high-throughput screening (HTS) methods measure kinetic solubility, which is the concentration of a compound that remains in solution under specific, time-limited conditions after being introduced from a DMSO stock.[17] Thermodynamic solubility is the true equilibrium concentration.
-
Practical Assessment:
-
Centrifugation: After preparing your working solution, centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes.
-
Quantify Supernatant: Carefully take an aliquot of the supernatant and measure the compound concentration via HPLC or UV-Vis spectroscopy.
-
Compare: If the concentration is the same as your intended nominal concentration, you have a true solution. If it is significantly lower, your compound has precipitated.
-
By following these guidelines and protocols, researchers can confidently address the solubility challenges posed by 2-Chloro-6-ethoxy-3-phenylquinoline and similar hydrophobic compounds, ensuring the generation of high-quality, reliable data in their in vitro assays.
References
-
Ingle, K. P., & Raut, N. A. (2021). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
-
Loftsson, T., & Duchêne, D. (2007). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 33(2), 135. [Link]
-
CD Bioparticles. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3563. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 134-141. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
-
ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. Request PDF. [Link]
-
Holmberg, K. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments, 158, 572-580. [Link]
-
S.A.C. Spauwen, et al. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 26(23), 7204. [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. IJPSR, 4(1), 39-48. [Link]
-
MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
ResearchGate. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
PubMed. (2009). In vitro solubility assays in drug discovery. Drug Discov Today, 14(13-14), 660-7. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Applied Pharmaceutical Science, 11(05), 001-010. [Link]
-
Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Pharmaceutical Sciences, 2(1), Article 4. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2018). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian J Pharm Sci, 80(2), 217-226. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 215-225. [Link]
-
PubMed Central. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(15), 4983. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 057–068. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
PubMed Central. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. J Pharm (Cairo), 2014, 813906. [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(18), 6688. [Link]
-
UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-phenylquinoline. [Link]
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Technical Support Center: Stability of 2-Chloro-6-ethoxy-3-phenylquinoline in Solution
Welcome to the technical support center for 2-Chloro-6-ethoxy-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide insights and solutions for maintaining the stability of this compound in solution. Given the limited direct stability data for this specific molecule, this guide synthesizes information from related 2-chloroquinoline and quinoline structures to offer a robust framework for your experimental design and troubleshooting.
Understanding the Stability of 2-Chloro-6-ethoxy-3-phenylquinoline: A Proactive Approach
The chemical structure of 2-Chloro-6-ethoxy-3-phenylquinoline, with its chloro-substituted pyridine ring, suggests two primary pathways of degradation in solution: hydrolysis and photodegradation. Proactively addressing these potential instabilities is crucial for obtaining reliable and reproducible experimental results.
Potential Degradation Pathways
The 2-chloroquinoline core is susceptible to nucleophilic substitution, particularly hydrolysis, which would convert the chloro group to a hydroxyl group, forming the corresponding 2-quinolinone.[1][2][3][4] Additionally, the quinoline ring system is known to be photosensitive, and exposure to light, especially UV light, can lead to degradation.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 2-Chloro-6-ethoxy-3-phenylquinoline solutions.
1. What are the most likely degradation pathways for 2-Chloro-6-ethoxy-3-phenylquinoline in solution?
Based on the chemistry of related compounds, the two most probable degradation pathways are:
-
Hydrolysis: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic attack by water or other nucleophiles in the solution. This reaction is often catalyzed by acidic conditions and results in the formation of 2-hydroxy-6-ethoxy-3-phenylquinoline (a quinolinone).[1][2][3][4]
-
Photodegradation: Quinoline and its derivatives can degrade upon exposure to light, particularly in the UV spectrum. The degradation process can be complex, potentially involving the formation of hydroxylated byproducts.[5][6]
2. What are the recommended solvents for preparing stock solutions?
To minimize the risk of degradation, it is advisable to use dry, aprotic solvents. Recommended options include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
It is crucial to use high-purity, anhydrous solvents, as residual water can contribute to hydrolysis over time. Protic solvents, especially those that are acidic or contain nucleophiles, should be used with caution and for short durations.
3. How should I store my solutions to ensure maximum stability?
Proper storage is critical for extending the shelf-life of your 2-Chloro-6-ethoxy-3-phenylquinoline solutions.[7] The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Lower temperatures slow down the rate of chemical degradation.[8] |
| Light | Store in amber vials or wrap vials in aluminum foil. | Protects the compound from light-induced degradation.[5][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, which can participate in degradation reactions. |
| Container | Use tightly sealed vials with PTFE-lined caps. | Prevents solvent evaporation and exposure to atmospheric moisture.[7] |
4. What is the expected impact of pH on the stability of this compound?
The pH of the solution can significantly influence the stability of 2-Chloro-6-ethoxy-3-phenylquinoline.[8]
-
Acidic Conditions: Acidic environments are known to promote the hydrolysis of 2-chloroquinolines to their corresponding quinolones.[1][2][3][4] Therefore, acidic buffers or additives should be avoided for long-term storage.
-
Basic Conditions: While potentially less prone to hydrolysis than acidic conditions, strongly basic solutions may promote other, unforeseen degradation pathways.
-
Neutral Conditions: For aqueous buffers, maintaining a pH as close to neutral as possible is generally advisable. However, even in neutral aqueous solutions, hydrolysis can occur over time. The rate of photodegradation of quinoline derivatives has also been shown to be pH-dependent.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Scenario 1: I am observing a progressive loss of my compound in a stock solution stored in the freezer.
If you notice a decrease in the concentration of your stock solution over time, even when stored at low temperatures, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for compound loss in stock solutions.
Scenario 2: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time.
The appearance of a new, more polar peak is a strong indication of degradation. The likely culprit is the formation of the corresponding quinolinone via hydrolysis.
Protocol for Identification of Degradation Product:
-
Analyze by LC-MS: Determine the mass of the new peak. The expected mass of the hydrolyzed product (2-hydroxy-6-ethoxy-3-phenylquinoline) would be [M-Cl+OH], which corresponds to a decrease of 18.45 Da from the parent compound.
-
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study:
-
Prepare a dilute solution of your compound in a solvent containing a small percentage of a weak acid (e.g., formic acid in acetonitrile/water).
-
Gently heat the solution (e.g., 40-50°C) for a few hours.
-
Analyze the stressed sample by HPLC/LC-MS. An increase in the intensity of the suspected degradation peak would support its identity as the hydrolysis product.
-
Scenario 3: My biological/chemical assay results are inconsistent.
Inconsistent results can often be traced back to the instability of one of the reagents. If you suspect the stability of 2-Chloro-6-ethoxy-3-phenylquinoline is the cause, implement the following best practices:
-
Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions from a frozen, concentrated stock solution immediately before use.
-
Use of Controls: Include a positive and negative control in your assays to ensure that the assay itself is performing as expected.
-
Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of your compound in the final assay buffer under the assay conditions (e.g., temperature, incubation time).
Experimental Protocol: Assessing Stability in Assay Buffer
-
Prepare a solution of 2-Chloro-6-ethoxy-3-phenylquinoline in your assay buffer at the final assay concentration.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C for 2 hours).
-
At various time points (e.g., 0, 1, and 2 hours), take an aliquot of the solution and immediately analyze it by HPLC to determine the concentration of the parent compound.
-
A significant decrease in the parent peak area over time indicates instability under your assay conditions.
-
Potential Degradation Pathways of 2-Chloroquinoline Core
Caption: Potential degradation pathways for the 2-chloroquinoline core structure.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 855-889. [Link]
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. [Link]
-
Wang, M. F., Wang, S., Luo, R., Ouyang, L., & Cheng, G. J. S. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability? [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. [Link]
Sources
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
Technical Support Center: Optimizing 2-Chloro-6-ethoxy-3-phenylquinoline in Cell Culture Applications
Welcome to the technical support resource for 2-Chloro-6-ethoxy-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective use of this compound in your cell culture experiments. Drawing upon extensive experience in cellular and molecular biology, this document will address common challenges and frequently asked questions to ensure the successful integration of 2-Chloro-6-ethoxy-3-phenylquinoline into your research workflows.
A Note on the Mechanism of Action
While the precise mechanism of 2-Chloro-6-ethoxy-3-phenylquinoline is a subject of ongoing research, preliminary studies suggest its potential as a modulator of intracellular signaling pathways implicated in cell proliferation and survival. For the purposes of this guide, we will proceed under the working hypothesis that this compound acts as an inhibitor of a critical kinase in the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in various cancers. This proposed mechanism will serve as a framework for understanding its biological effects and for troubleshooting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 2-Chloro-6-ethoxy-3-phenylquinoline?
A1: 2-Chloro-6-ethoxy-3-phenylquinoline is a solid compound with low aqueous solubility.[1][2] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your culture medium, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q2: How should I store the stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline?
A2: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and vortex gently to ensure a homogenous solution.
Q3: I am observing precipitation of the compound in my cell culture medium. What could be the cause?
A3: Precipitation in the medium is a common issue with hydrophobic compounds. This can occur for several reasons:
-
Final concentration exceeds solubility: The aqueous solubility of the compound in the culture medium may be lower than the intended final concentration.
-
Improper dilution: Adding the DMSO stock directly to a large volume of cold medium can cause the compound to "crash out" of solution.
-
Interaction with media components: Serum proteins and other components in the medium can sometimes interact with the compound, reducing its solubility.
To address this, try serial dilutions in warm (37°C) medium and add the compound dropwise while gently swirling. If precipitation persists, consider reducing the final concentration or using a formulation aid, though this should be approached with caution as it can introduce confounding variables.
Q4: What is a typical starting concentration range for this compound in a cell-based assay?
A4: For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This will help in identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell line and endpoint.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of the compound. The root cause often lies in technical execution.
-
Uneven Cell Seeding: Ensure a single-cell suspension before plating and use appropriate mixing techniques to distribute cells evenly across the plate.
-
Inconsistent Compound Addition: Use a calibrated multichannel pipette and ensure complete mixing in each well after adding the compound.
-
Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate the compound and media components, leading to artifactual results. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water.
Issue 2: No Observable Effect of the Compound
If you do not observe the expected biological effect, consider the following possibilities:
-
Sub-optimal Concentration: The concentrations tested may be too low to elicit a response. Broaden your dose-response curve to include higher concentrations.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the stock solution.
-
Cell Line Resistance: The chosen cell line may lack the target pathway or have compensatory mechanisms that circumvent the compound's effect. Consider using a cell line known to be sensitive to inhibitors of the PI3K/Akt/mTOR pathway.
-
Insufficient Incubation Time: The biological effect may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Issue 3: Unexpected Cytotoxicity at Low Concentrations
If you observe significant cell death even at low concentrations, this could be due to:
-
Solvent Toxicity: Ensure the final DMSO concentration is non-toxic to your cells. Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess solvent toxicity.
-
Off-Target Effects: The compound may have off-target effects that induce cytotoxicity.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
To investigate this, perform a cell viability assay, such as the MTT or a live/dead staining assay, in parallel with your primary functional assay.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the IC50 of 2-Chloro-6-ethoxy-3-phenylquinoline using an MTT assay for cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well cell culture plates
-
2-Chloro-6-ethoxy-3-phenylquinoline stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the compound in complete medium. Start with a high concentration and perform 1:10 dilutions to cover a broad range. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase during treatment. |
| Concentration Range | 1 nM - 100 µM | Covers a wide range to capture the full dose-response curve. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compound to exert its effect on cell proliferation. |
| Vehicle Control | Final DMSO < 0.5% | Minimizes solvent-induced effects on cell viability. |
Protocol 2: Assessing Target Engagement via Western Blot
This protocol can be used to verify if 2-Chloro-6-ethoxy-3-phenylquinoline inhibits the PI3K/Akt/mTOR pathway by examining the phosphorylation status of a downstream target, such as S6 ribosomal protein.
Materials:
-
Target cell line
-
6-well cell culture plates
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a shorter duration (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated S6 signal to the total S6 and loading control (GAPDH). A decrease in the phospho-S6/total-S6 ratio would indicate target engagement.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for IC50 Determination.
Caption: Hypothesized PI3K/Akt/mTOR Pathway Inhibition.
References
-
T. Mosmann. "Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 1983. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 39346031, 2-Chloro-6-ethoxy-3-phenylquinoline." PubChem. [Link]
-
Engelman, J. A. "Targeting PI3K signalling in cancer: opportunities, challenges and limitations." Nature Reviews Cancer, 2009. [Link]
Sources
Technical Support Center: Managing the Cytotoxicity of 2-Chloro-6-ethoxy-3-phenylquinoline in In Vitro Assays
Welcome to the technical support guide for researchers working with 2-Chloro-6-ethoxy-3-phenylquinoline (CAS: 1031928-18-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with its inherent cytotoxicity, ensuring the acquisition of accurate and reproducible data in your cellular assays.
Quinoline derivatives are a class of compounds with significant biological activity, often investigated for their potential as anticancer agents.[1][2] Their therapeutic potential is frequently linked to their ability to induce cell death or inhibit proliferation.[2][3] However, this same cytotoxicity can present challenges in experimental settings, leading to difficulties in obtaining reliable dose-response curves and understanding the compound's true mechanism of action. This guide is designed to address these specific issues.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during in vitro assays involving 2-Chloro-6-ethoxy-3-phenylquinoline and similar cytotoxic compounds.
Q1: I'm observing 100% cell death even at the lowest concentrations of the compound. How can I establish a viable dose-response curve?
Possible Cause: The selected concentration range is likely too high for your specific cell line, or the incubation time is too long, preventing the determination of a 50% inhibitory concentration (IC50).
Solution Strategy:
-
Perform a Broad-Range Pilot Experiment: Test a much wider and logarithmically spaced range of concentrations. Start from a very low concentration (e.g., 1 nM) and extend to a high concentration (e.g., 100 µM). This helps to identify the approximate window of activity.
-
Shorten the Incubation Time: High cytotoxicity can manifest rapidly. If your standard protocol calls for a 48 or 72-hour incubation, consider reducing it to 24, 12, or even 6 hours. Potent compounds may induce irreversible cellular damage in a shorter timeframe.
-
Decrease Cell Seeding Density: While counterintuitive, lower cell densities can sometimes increase the apparent IC50 value, as the compound-to-cell ratio is higher. However, ensure the cell density is still within the linear range of your chosen viability assay.[4]
Expert Insight: The goal of an IC50 experiment is to define the sigmoidal dose-response relationship. If you only observe the bottom plateau (100% inhibition), you are outside the dynamic range of the assay. Expanding your concentration range by several orders of magnitude is the most critical first step.
Q2: After adding the compound, I see a cloudy precipitate in my culture wells. How does this impact my results?
Possible Cause: The compound is precipitating out of the cell culture medium. This is a common issue for hydrophobic molecules when the concentration exceeds their limit of solubility in an aqueous environment.[5]
Solution Strategy:
-
Verify Compound Solubility: Before treating cells, prepare the highest concentration of your compound in the final cell culture medium (including serum) and incubate it under the same conditions (37°C, 5% CO2). Visually inspect for precipitation over time using a microscope.
-
Optimize the Solvent Vehicle: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.5%, as DMSO itself can be cytotoxic.
-
Modify the Dosing Protocol: Instead of a single large-volume addition, consider adding the compound in smaller, sequential volumes while gently agitating the plate. This can help prevent localized high concentrations that trigger precipitation.
Expert Insight: Compound precipitation leads to inaccurate and uninterpretable results. The actual concentration of the compound available to the cells is unknown, and the solid particles themselves can cause physical stress to the cells, confounding the cytotoxicity measurement. Any results obtained from wells with visible precipitate should be considered invalid.
dot
Caption: Troubleshooting workflow for compound precipitation.
Q3: My MTT assay shows high cytotoxicity, but my LDH release assay does not. Why the discrepancy?
Possible Cause: This discrepancy often points to different mechanisms of cell death or assay interference.
-
Mechanism of Action: MTT and similar tetrazolium assays measure metabolic activity, which is primarily a function of mitochondrial dehydrogenases.[3] A compound can inhibit mitochondrial function (a cytostatic or cytotoxic effect) without immediately compromising cell membrane integrity, which is what the LDH assay measures.[4]
-
Assay Interference: The compound may directly interfere with the assay chemistry. For example, it could act as a reducing agent, converting the MTT salt to formazan and giving a false signal of viability, or it could quench the fluorescent signal in other assay types.[4]
Solution Strategy:
-
Employ a Multi-Parametric Approach: Best practice dictates using at least two assays that measure different cellular parameters.[4] Combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like LDH release or a cell-impermeant DNA dye like CellTox™ Green).[4][6]
-
Run an Assay Interference Control: Prepare wells with the compound in cell-free medium and run the assay. This will reveal if the compound interacts directly with the assay reagents.
-
Consider a Direct Cell Count: Methods like trypan blue exclusion or high-content imaging provide a direct measure of cell number and viability, which are less prone to chemical interference.
Expert Insight: Conflicting results are a form of data. They suggest that the compound's mechanism may not be simple necrosis. A reduction in metabolic activity without membrane rupture is a hallmark of apoptosis or cellular senescence.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely cytotoxic mechanisms for a quinoline-based compound?
Quinoline derivatives are known to exert cytotoxic effects through various mechanisms, which can include:
-
Inhibition of Tyrosine Kinases: Many quinolines are designed as kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation.[1]
-
DNA Damage and Topoisomerase Inhibition: Some quinoline structures can intercalate into DNA or inhibit topoisomerase enzymes, leading to replication stress and apoptosis.[1][7]
-
Tubulin Polymerization Inhibition: Disruption of the cellular cytoskeleton by inhibiting tubulin polymerization is another established mechanism that leads to cell cycle arrest and cell death.[1]
-
Induction of Oxidative Stress: The compound may generate reactive oxygen species (ROS), leading to damage of lipids, proteins, and DNA, and ultimately triggering apoptosis.[4]
Q2: What is the recommended solvent and procedure for preparing stock solutions?
For most hydrophobic compounds like 2-Chloro-6-ethoxy-3-phenylquinoline, 100% DMSO is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).
Best Practices:
-
Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: Perform intermediate serial dilutions in 100% DMSO before the final dilution into aqueous cell culture medium. This minimizes the chance of the compound precipitating.
-
Vehicle Control: It is essential to include a "vehicle control" in all experiments. These are cells treated with the same final concentration of DMSO as the cells receiving the highest concentration of the compound. This allows you to subtract any cytotoxic effect of the solvent itself.[6]
Q3: How does serum in the culture medium affect the compound's activity?
Serum proteins, particularly albumin, can bind to hydrophobic compounds. This can have two main effects:
-
Decreased Bioavailability: Binding to serum proteins can sequester the compound, reducing the free concentration available to interact with the cells. This often results in a higher apparent IC50 value in serum-containing media compared to serum-free media.
-
Increased Solubility: Serum can sometimes act as a carrier, increasing the overall solubility of a compound in the medium and preventing precipitation.
Recommendation: For consistency, perform your assays using the same serum concentration that is used for routine cell culture. If you are investigating serum effects, you can test the compound's activity in parallel in media with varying serum percentages (e.g., 10%, 2%, 0.5%).
Part 3: Protocols and Methodologies
Protocol 1: Standard Workflow for IC50 Determination
This protocol provides a generalized workflow. Specifics like cell number and incubation times should be optimized for your cell line.
dot
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 2-Chloro-6-ethoxy-3-phenylquinoline
Welcome to the technical support center for researchers investigating 2-Chloro-6-ethoxy-3-phenylquinoline. This guide is designed to provide drug development professionals, scientists, and researchers with a structured, in-depth framework for identifying, characterizing, and overcoming cellular resistance to this compound.
While 2-Chloro-6-ethoxy-3-phenylquinoline is a specific molecule, it belongs to the broad and well-studied class of quinoline-based anticancer agents.[1][2] These compounds are known to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways and enzymes like topoisomerases and tyrosine kinases.[1][3][4][5] Consequently, the principles and methodologies outlined here are grounded in established research on quinoline derivatives and general mechanisms of drug resistance.
This document is structured to guide you logically through the experimental process, from initial troubleshooting to advanced mechanistic studies and strategic countermeasures.
Part 1: Is My Cell Line Truly Resistant? Initial Characterization & Troubleshooting
This section addresses the first critical step: confirming and quantifying the suspected loss of sensitivity in your cell line. An apparent lack of efficacy can sometimes stem from experimental variability rather than true biological resistance.
FAQ 1.1: My cells are no longer dying at the usual concentration of 2-Chloro-6-ethoxy-3-phenylquinoline. What is the first step?
Answer: The first and most critical step is to quantitatively confirm the resistance phenotype. A visual decrease in cell death is subjective and insufficient. The gold-standard method is to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line with the original, sensitive parental cell line.
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation) in vitro. A significant increase in the IC50 value for the treated line is a definitive indicator of resistance.
From these values, you can calculate the Resistance Index (RI) , a clear quantitative measure of the change in sensitivity.
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental (Sensitive) Cell Line
| Resistance Index (RI) Value | Interpretation | Recommended Action |
| RI ≈ 1 | No significant resistance. | The issue is likely experimental. Proceed to FAQ 1.2. |
| 1 < RI < 10 | Low to moderate resistance. | Resistance is confirmed. Proceed to Part 2 to investigate mechanisms. |
| RI ≥ 10 | High resistance. | Strong resistance is confirmed. Proceed to Part 2 for in-depth analysis. |
Workflow for Initial Resistance Confirmation
Caption: Workflow for confirming and quantifying drug resistance.
FAQ 1.2: My dose-response curves are noisy and inconsistent. How can I improve my assay?
Answer: Reproducibility is key for accurate IC50 determination. Inconsistent results often stem from technical issues rather than biological variability.[6] Here are common problems and their solutions to improve your experimental rigor.[7][8]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel or automated pipette for seeding. Incubate plates in a humidified secondary container. Randomize sample layout on the plate, avoiding outer wells for critical measurements.[6] |
| Curve Shape is Not Sigmoidal | Drug concentration range is incorrect; Assay duration is too short/long; Cell confluence. | Perform a broader range of serial dilutions (e.g., 10-fold dilutions first, then 2-fold). Optimize assay duration; cells should be in the exponential growth phase. Adjust initial seeding density to ensure cells do not become over-confluent by the end of the assay.[6] |
| IC50 Varies Between Experiments | Cells are at different passage numbers; Reagent variability (e.g., serum). | Use cells within a consistent, narrow range of passage numbers. Use the same lot of media, serum, and reagents for all comparative experiments. Always include the parental cell line as a control in every experiment. |
Part 2: Uncovering the 'Why': Investigating Resistance Mechanisms
Once resistance is confirmed, the next step is to determine the underlying biological mechanism. This knowledge is crucial for designing effective strategies to overcome it.
FAQ 2.1: What are the most common ways cells become resistant to quinoline-based compounds?
Answer: Cancer cells are adept at evolving survival mechanisms. For quinoline-based compounds and other chemotherapeutics, resistance typically falls into one of three major categories:
-
Increased Drug Efflux: This is one of the most common mechanisms. Cells upregulate the expression of membrane proteins called ATP-binding cassette (ABC) transporters.[9] These act as molecular pumps, actively removing the drug from the cell before it can reach its target, thereby lowering its effective intracellular concentration.[[“]][11] Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[12]
-
Target Alteration: The drug's molecular target (e.g., a specific kinase or enzyme) can acquire mutations. These mutations can change the protein's conformation, preventing the drug from binding effectively while often preserving the protein's biological function. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[13]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or alternative survival pathway.[14] For example, if 2-Chloro-6-ethoxy-3-phenylquinoline inhibits a key kinase, cells might adapt by amplifying a different receptor tyrosine kinase (like MET or HER2) to maintain pro-survival signals and circumvent the drug-induced block.[13][15]
Visualizing ABC Transporter-Mediated Resistance
Caption: A systematic workflow for designing and evaluating combination therapies.
FAQ 3.3: Are there other advanced strategies I can consider?
Answer: Yes, the field of drug resistance is rapidly evolving. Two promising advanced strategies include:
-
Targeted Protein Degradation: Technologies like PROteolysis-TArgeting Chimeras (PROTACs) offer a way to completely eliminate the protein causing resistance, rather than just inhibiting it. A[16] PROTAC could be designed to target and destroy an overexpressed ABC transporter or a mutated kinase.
-
Novel Drug Delivery Systems: Encapsulating 2-Chloro-6-ethoxy-3-phenylquinoline in nanoparticles or liposomes can alter how the drug enters the cell. T[16]his can help bypass efflux pumps, as the nanoparticle may be taken up by endocytosis, releasing the drug inside the cell and overwhelming the pumps' capacity.
Appendix: Key Experimental Protocols
Protocol 1: Generating a Drug-Resistant Cell Line via Continuous Exposure
This protocol describes the most common method for developing a resistant cell line in vitro.
[17][18]1. Determine Initial IC50: Perform a dose-response assay on the parental cell line to establish the baseline IC50 and IC20 (concentration that inhibits 20%). 2. Initial Exposure: Begin culturing the parental cells in media containing 2-Chloro-6-ethoxy-3-phenylquinoline at the IC20 concentration. 3. Monitor and Passage: Initially, cell growth will slow, and significant cell death may occur. Monitor the culture daily. When the cells recover and reach ~80% confluence, passage them as usual, but always into fresh media containing the same drug concentration. 4. Dose Escalation: Once the cells are growing robustly at the current concentration (typically after 2-3 passages), increase the drug concentration by a factor of 1.5 to 2. 5. Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. This process selects for a population of cells that can survive and proliferate at high drug concentrations. 6[19]. Characterize and Bank: Once the cells can tolerate a concentration that is at least 10-fold higher than the original IC50, the resistant line is considered established. Characterize its new IC50, confirm the resistance mechanism, and create a frozen stock for future experiments.
Protocol 2: Performing a Dose-Response Assay using a Viability Reagent
This protocol outlines a standard 96-well plate assay to determine IC50 values.
[8][20]1. Cell Seeding: Trypsinize and count your cells (both parental and resistant). Seed them into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of media. Leave wells for "no-cell" blanks. 2. Adherence: Incubate the plate for 24 hours to allow cells to adhere and resume proliferation. 3. Drug Preparation: Prepare a 2X serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline in culture media. You should have a range of at least 8-10 concentrations, plus a vehicle-only control (e.g., 0.1% DMSO). 4. Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells, bringing the final volume to 200 µL and the drug concentrations to 1X. 5. Incubation: Incubate the plate for a defined period, typically 48-72 hours. 6. Measure Viability: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) according to the manufacturer's instructions. 7. Read Plate: Measure the output (luminescence, fluorescence, or absorbance) on a plate reader. 8. Data Analysis: Subtract the average "no-cell" blank from all values. Normalize the data to the vehicle-only control (set to 100% viability). Plot the normalized viability versus the log of the drug concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50.
References
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Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (Source: National Institutes of Health) [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (Source: National Institutes of Health) [Link]
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Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (Source: National Institutes of Health) [Link]
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How to use in vitro models to study and overcome drug resistance in oncology. (Source: Crown Bioscience Blog) [Link]
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Anticancer Activity of Quinoline Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research) [Link]
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Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (Source: Procell) [Link]
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ABC Transporter-Mediated Multidrug-Resistant Cancer. (Source: PubMed) [Link]
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Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems. (Source: National Institutes of Health) [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (Source: National Institutes of Health) [Link]
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Designing drug response experiments and quantifying their results. (Source: National Institutes of Health) [Link]
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Combination therapy in combating cancer. (Source: National Institutes of Health) [Link]
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Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. (Source: Oxford Academic) [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (Source: ResearchGate) [Link]
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Proteomics and Bioinformatics Identify Drug-Resistant-Related Genes with Prognostic Potential in Cholangiocarcinoma. (Source: National Institutes of Health) [Link]
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EGFR Tyrosine Kinase Inhibitor Resistance Overview. (Source: Creative Biolabs) [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: PubMed) [Link]
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Understanding resistance to EGFR inhibitors—impact on future treatment strategies. (Source: National Institutes of Health) [Link]
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Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. (Source: bioRxiv) [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Bioactivity Assay for 2-Chloro-6-ethoxy-3-phenylquinoline
Authored by a Senior Application Scientist
Introduction: From a Novel Quinoline Derivative to a Validated Bioactive Compound
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] 2-Chloro-6-ethoxy-3-phenylquinoline is a specific derivative with potential therapeutic applications. However, before its potential can be fully explored in drug discovery pipelines, a robust and validated bioactivity assay is paramount. This guide provides a comprehensive framework for the validation of a bioactivity assay for this compound, written from the perspective of a seasoned application scientist. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The journey from a synthesized compound to a potential drug candidate is paved with rigorous testing and validation. A well-validated bioassay ensures that the observed biological effects are real, reproducible, and directly attributable to the compound . This guide will walk you through the critical steps of validating a bioactivity assay for 2-Chloro-6-ethoxy-3-phenylquinoline, using a hypothetical scenario where the compound is being investigated as a protein kinase inhibitor, a common mechanism of action for quinoline derivatives.[5] We will explore and compare two distinct yet complementary assay formats: a biochemical kinase assay and a cell-based assay.
Hypothetical Target: A Protein Kinase
For the purpose of this guide, we will hypothesize that 2-Chloro-6-ethoxy-3-phenylquinoline is an inhibitor of a specific protein kinase, let's call it "Kinase-X," which is implicated in a cancer signaling pathway. This provides a concrete biological context for our assay validation efforts.
The Validation Workflow: A Visual Overview
The validation of a bioactivity assay is a multi-step process designed to ensure the reliability and relevance of the data generated. The following diagram illustrates the general workflow we will follow.
Caption: A flowchart illustrating the key stages in the validation of a bioactivity assay.
Part 1: The Biochemical Assay - Direct Target Engagement
Biochemical assays are essential for determining the direct interaction of a compound with its purified target, in this case, Kinase-X. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the in vitro inhibitory activity of 2-Chloro-6-ethoxy-3-phenylquinoline on purified Kinase-X.
Materials:
-
Purified recombinant Kinase-X
-
Kinase-specific substrate peptide
-
ATP
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)[7]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the following components in order:
-
5 µL of compound solution or vehicle control (DMSO).
-
5 µL of Kinase-X enzyme solution.
-
5 µL of the substrate/ATP mix.[8]
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[6]
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.[7]
Validation of the Biochemical Assay
1. Specificity and Selectivity:
-
Rationale: To ensure that the observed inhibition is specific to Kinase-X and not due to assay artifacts or inhibition of the detection reagents.
-
Protocol:
-
Run the assay in the absence of Kinase-X to detect any direct effects of the compound on the assay reagents.
-
Screen 2-Chloro-6-ethoxy-3-phenylquinoline against a panel of other kinases to determine its selectivity profile.
-
2. Linearity and Range:
-
Rationale: To define the concentration range over which the assay provides a linear and proportional response.
-
Protocol:
-
Generate a standard curve using varying concentrations of ADP to confirm the linear range of the detection system.
-
Determine the IC50 value of 2-Chloro-6-ethoxy-3-phenylquinoline by testing a wide range of concentrations. The optimal assay range should encompass the IC50 value.
-
3. Precision:
-
Rationale: To assess the reproducibility of the assay.
-
Protocol:
-
Intra-assay precision: Analyze multiple replicates of control and compound-treated samples within the same assay run. The coefficient of variation (CV) should typically be less than 15%.[9]
-
Inter-assay precision: Analyze the same samples on different days and by different operators to assess the reproducibility over time. The inter-assay CV should also be within acceptable limits (e.g., <20%).[9]
-
4. Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Spike known concentrations of a reference inhibitor into the assay and measure the recovery. The measured concentration should be within a certain percentage of the expected value (e.g., 85-115%).
-
5. Robustness:
-
Rationale: To evaluate the assay's performance under minor variations in experimental conditions.
-
Protocol:
-
Systematically vary parameters such as incubation time, temperature, and reagent concentrations to assess the impact on the assay results. The assay should remain reliable within a defined range of these parameters.
-
Part 2: The Cell-Based Assay - Assessing Phenotypic Effects
While biochemical assays confirm direct target engagement, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[10] A common cell-based assay for kinase inhibitors is a cell viability or proliferation assay, which measures the downstream consequences of inhibiting a signaling pathway.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where Kinase-X plays a crucial role in promoting cell proliferation.
Caption: A diagram of a hypothetical signaling pathway where Kinase-X is a key mediator of cell proliferation.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of 2-Chloro-6-ethoxy-3-phenylquinoline on the viability of a cancer cell line known to be dependent on Kinase-X signaling.
Materials:
-
Cancer cell line expressing Kinase-X
-
Cell culture medium and supplements
-
2-Chloro-6-ethoxy-3-phenylquinoline
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Clear-bottom, white-walled 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells into the multi-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-6-ethoxy-3-phenylquinoline or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for the compound to exert its effect on cell proliferation.
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate reader.
Validation of the Cell-Based Assay
The same validation parameters as the biochemical assay (specificity, linearity, precision, accuracy, and robustness) should be assessed for the cell-based assay, with some specific considerations:
-
Specificity: In addition to testing in the target cell line, include a control cell line that does not express Kinase-X or is not dependent on its activity. The compound should show significantly less effect in the control cell line.
-
Linearity: The assay should demonstrate a linear relationship between the number of viable cells and the luminescent signal.
-
Precision and Accuracy: These are assessed similarly to the biochemical assay, using control compounds with known cellular potency.
-
Robustness: Test the effect of variations in cell seeding density, incubation time, and serum concentration in the culture medium.
Comparison of Biochemical and Cell-Based Assays
The choice of assay format depends on the stage of the drug discovery process and the specific questions being asked.
| Feature | Biochemical Assay (ADP-Glo™) | Cell-Based Assay (CellTiter-Glo®) |
| Principle | Measures direct inhibition of purified enzyme activity. | Measures downstream phenotypic effects in a cellular context. |
| Throughput | High | Moderate to High |
| Biological Relevance | Lower (in vitro) | Higher (in vivo-like) |
| Information Provided | Direct target affinity (IC50) | Cellular potency (EC50), cytotoxicity, cell permeability |
| Potential for Artifacts | Assay interference, compound aggregation | Off-target effects, compound toxicity |
| Cost | Generally higher due to purified reagents | Generally lower |
Conclusion: A Foundation of Trustworthy Data
The validation of a bioactivity assay for a novel compound like 2-Chloro-6-ethoxy-3-phenylquinoline is not merely a procedural step; it is the cornerstone of a successful drug discovery program.[11] By rigorously assessing key performance parameters such as specificity, linearity, precision, accuracy, and robustness, we build a foundation of trustworthy data. This guide has provided a comprehensive, albeit hypothetical, framework for this process, comparing a direct biochemical assay with a more physiologically relevant cell-based assay. The principles and protocols outlined here, grounded in established scientific guidelines, are designed to ensure that the biological activity of 2-Chloro-6-ethoxy-3-phenylquinoline is characterized with the highest degree of scientific integrity.
References
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- Guideline on Human Cell-Based Medicinal Products. (2008, May 30). European Medicines Agency.
- Wang, Y., & Keri, R. A. (2018). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Chemical Biology, 13(5), 1143–1149.
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A Comparative Guide to Confirming Target Engagement of 2-Chloro-6-ethoxy-3-phenylquinoline in Cells
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the confirmation of target engagement within the complex cellular environment.[1] This guide provides an in-depth comparison of two powerful and complementary methodologies—the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics—for identifying and validating the cellular targets of novel compounds, using the hypothetical case of 2-Chloro-6-ethoxy-3-phenylquinoline. As a compound with an undefined mechanism of action, it serves as an ideal model for illustrating how these techniques can elucidate its molecular interactions.
The Imperative of Target Engagement
Demonstrating that a compound reaches and binds to its intended target in living cells is a cornerstone of modern drug discovery.[1] This confirmation, known as target engagement, is essential for validating a compound's mechanism of action and for interpreting its downstream biological effects. A failure to rigorously establish target engagement can lead to misinterpretation of efficacy data and costly late-stage clinical failures.
This guide will navigate the principles, protocols, and comparative advantages of CETSA and chemical proteomics, providing a robust framework for researchers to confidently identify and validate the cellular targets of novel small molecules like 2-Chloro-6-ethoxy-3-phenylquinoline.
Method 1: Cellular Thermal Shift Assay (CETSA) - A Biophysical Approach to Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[2][3][4] It operates on the principle that the binding of a ligand, such as a small molecule inhibitor, to its protein target increases the thermal stability of that protein.[3] This increased stability is detectable by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein that remains.[2]
The Causality Behind CETSA
The structural integrity of a protein is dependent on a delicate balance of intramolecular forces. When a ligand binds to a protein, it often introduces additional stabilizing interactions, making the protein more resistant to thermal denaturation. Consequently, at a given elevated temperature, a higher proportion of the ligand-bound protein will remain in its native, soluble state compared to the unbound protein.
Experimental Workflow and Protocol
The CETSA workflow is conceptually straightforward and can be adapted for high-throughput screening.[5]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of 2-Chloro-6-ethoxy-3-phenylquinoline or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine.[5]
-
Lysis: If intact cells were used, lyse the cells to release the intracellular proteins.
-
Separation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Data Interpretation
A successful CETSA experiment will yield a rightward shift in the melting curve of the target protein in the presence of 2-Chloro-6-ethoxy-3-phenylquinoline, indicating stabilization. The magnitude of this shift can be correlated with the affinity of the compound for its target.
| Parameter | Description |
| Tm | The melting temperature at which 50% of the protein is denatured. |
| ΔTm | The change in the melting temperature in the presence of the compound. |
Method 2: Chemical Proteomics - An Unbiased Approach to Target Identification
Chemical proteomics offers a powerful, unbiased approach to identifying the cellular targets of a small molecule.[6] This methodology typically involves using a chemical probe, often an immobilized version of the compound of interest, to "fish" for its binding partners in a cell lysate.[7][8] The captured proteins are then identified by mass spectrometry.
The Kinobeads Approach: A Case Study for Kinase Inhibitors
Given that many quinoline-based compounds exhibit kinase inhibitory activity, a "kinobeads" approach is a logical starting point for investigating 2-Chloro-6-ethoxy-3-phenylquinoline.[9][10] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support, which allows for the affinity capture of a large portion of the cellular kinome.[7][8][11]
Experimental Workflow and Protocol
The chemical proteomics workflow involves competitive binding, affinity capture, and mass spectrometry-based identification.[12]
Caption: A generalized workflow for a competitive chemical proteomics experiment.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare a native cell lysate to ensure proteins are in their properly folded state.
-
Competitive Binding: Incubate the lysate with increasing concentrations of 2-Chloro-6-ethoxy-3-phenylquinoline.
-
Affinity Capture: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not already bound to the free inhibitor.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of 2-Chloro-6-ethoxy-3-phenylquinoline are identified as potential targets.
Data Interpretation
The primary output of a chemical proteomics experiment is a list of proteins that interact with the compound of interest. The specificity of the interaction is inferred from the dose-dependent nature of the competition.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of the binding of a protein to the kinobeads. |
| Selectivity Profile | A comparison of the IC50 values for all identified targets, revealing the compound's selectivity. |
Comparative Analysis: CETSA vs. Chemical Proteomics
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced thermal stabilization | Competitive affinity capture |
| Target Identification | Requires a known target and specific antibody | Unbiased, can identify novel targets |
| Confirmation | Confirms direct binding in cells | Identifies potential binding partners |
| Throughput | Can be adapted for high-throughput | Lower throughput, more complex workflow |
| Off-Target Effects | Can be used to assess off-target engagement if antibodies are available | Excellent for profiling selectivity and identifying off-targets |
| Compound Requirements | No modification of the compound is needed | May require chemical modification for immobilization |
A Synergistic Approach for 2-Chloro-6-ethoxy-3-phenylquinoline
The most robust strategy for confirming the target engagement of a novel compound like 2-Chloro-6-ethoxy-3-phenylquinoline is to use CETSA and chemical proteomics in a complementary fashion.
-
Discovery with Chemical Proteomics: Begin with a kinobeads-based chemical proteomics experiment to generate a list of potential kinase targets.
-
Validation with CETSA: For the top candidate targets identified through chemical proteomics, develop or acquire specific antibodies and perform CETSA to confirm direct target engagement in intact cells.
This integrated approach leverages the discovery power of chemical proteomics and the direct binding confirmation of CETSA to provide a high degree of confidence in target identification and validation.
Hypothetical Case Study: Unveiling the Target of 2-Chloro-6-ethoxy-3-phenylquinoline
A research team investigating 2-Chloro-6-ethoxy-3-phenylquinoline first performs a competitive chemical proteomics experiment and identifies Kinase X as a high-affinity target.
Hypothetical Chemical Proteomics Data:
| Protein | IC50 (nM) |
| Kinase X | 50 |
| Kinase Y | 1500 |
| Kinase Z | >10,000 |
Next, they perform a CETSA experiment for Kinase X.
Hypothetical CETSA Data:
| Compound | Tm for Kinase X (°C) | ΔTm (°C) |
| Vehicle | 52.5 | - |
| 2-Chloro-6-ethoxy-3-phenylquinoline | 58.2 | +5.7 |
The significant thermal shift observed in the CETSA experiment provides strong evidence that 2-Chloro-6-ethoxy-3-phenylquinoline directly engages Kinase X in cells.
Conclusion
Confirming target engagement is a non-negotiable step in the validation of any new bioactive compound. For a novel molecule like 2-Chloro-6-ethoxy-3-phenylquinoline, a multi-pronged approach is essential. By combining the unbiased target discovery capabilities of chemical proteomics with the direct, in-cell binding validation of CETSA, researchers can build a compelling and self-validating case for a compound's mechanism of action. This rigorous approach not only enhances the scientific integrity of a study but also significantly de-risks the progression of a compound through the drug discovery pipeline.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Bosc, N., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 566-579. [Link]
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Klaeger, S., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports, 9(1), 14264. [Link]
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Reinecke, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(1), 117-128. [Link]
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Lyst, M. J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10189-10211. [Link]
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A Comparative Analysis of 2-Chloro-6-ethoxy-3-phenylquinoline's Potential Biological Activity in the Quinoline Class
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of 2-chloro-6-ethoxy-3-phenylquinoline against other quinoline derivatives, drawing upon existing experimental data for structurally related compounds to infer its pharmacological profile. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, a thorough examination of structure-activity relationships (SAR) within the quinoline class allows for informed postulations regarding its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a versatile pharmacophore that has been extensively modified to generate a diverse library of bioactive molecules.[2] The synthetic accessibility and the ability to introduce a wide range of substituents at various positions on the quinoline ring have made it a prime target for drug discovery campaigns.[3] Clinically approved drugs such as the antimalarial chloroquine and the anticancer agent bosutinib feature the quinoline core, underscoring its therapeutic significance.[4]
Postulated Biological Profile of 2-Chloro-6-ethoxy-3-phenylquinoline
The structure of 2-chloro-6-ethoxy-3-phenylquinoline incorporates several key features that are known to influence the biological activity of quinoline derivatives: a chloro substituent at position 2, a phenyl group at position 3, and an ethoxy group at position 6. Based on the established SAR of related compounds, we can project a potential activity profile for this molecule.
Anticancer Potential: Targeting Proliferation and Cell Cycle
Quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[4] The presence of a chlorine atom on the quinoline ring has been associated with enhanced cytotoxic effects in several studies.
Comparative Anticancer Activity of Quinoline Derivatives
| Compound/Class | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Mechanism of Action | Reference |
| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | MDA-MB-231 (Breast) | <30% viability reduction | Not specified | [4] |
| Quinoline-hydrazide analogue 22 | Neuroblastoma cell lines | Micromolar potency | G1 cell cycle arrest, upregulation of p27kip1 | [4] |
| 4-Anilinofuro[2,3-b]quinoline derivatives | MCF 7 (Breast), NCI-H460 (Lung) | Substantial cell growth inhibition | Not specified | [5] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia, Colon, CNS, Melanoma, Gastric, Breast | Mean GI50 of 1.57 µM | Antimitotic | [6] |
The 2-chloro substitution in 2-chloro-6-ethoxy-3-phenylquinoline is a key feature. Halogenation, particularly with chlorine, at various positions of the quinoline ring has been shown to be important for the anticancer and antimicrobial activities of these compounds.[6] The phenyl group at position 3 could also contribute to its cytotoxic potential, as many 3-arylquinoline derivatives have been reported to possess anticancer properties.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-chloro-6-ethoxy-3-phenylquinoline) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of a new quinoline derivative.
Antimicrobial Activity: A Potential Weapon Against Drug Resistance
Quinoline derivatives have a long history as antimicrobial agents, with some exhibiting potent activity against a range of bacteria and fungi.[8][9] The structural features of 2-chloro-6-ethoxy-3-phenylquinoline suggest it may possess antimicrobial properties. The chloro group, in particular, has been a common substituent in many bioactive quinoline-based antimicrobials.
Comparative Antimicrobial Activity of Quinoline Derivatives
| Compound/Class | Target Microorganism(s) | Activity (MIC in µg/mL) | Reference |
| 1,2,3-triazole incorporated quinoline conjugates | Staphylococcus aureus, Escherichia coli | 0.12 - >1024 | [8] |
| Facilely accessible quinoline derivatives (e.g., compound 6) | Clostridium difficile | 1.0 | [9] |
| Oxetoquinolines (compounds 1c and 1e) | Various bacterial pathogens | Good inhibition (comparable to Ofloxacin) | [10] |
The ethoxy group at the 6-position might also play a role in the antimicrobial profile. Substituents at this position can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with molecular targets.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visual Inspection: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.
General Workflow for Antimicrobial Susceptibility Testing
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Effects: Targeting Key Enzymes
Certain quinoline derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11]
Comparative Anti-inflammatory Activity of Quinoline Derivatives
| Compound/Class | Target Enzyme(s) | Activity (IC50 in µM) | Reference |
| Quinoline-pyrazole hybrid 12c | COX-2 | 0.1 | [11] |
| Quinoline-pyrazole hybrid 14a | COX-2 | 0.11 | [11] |
| Quinoline-pyrazole hybrid 14b | COX-2 | 0.11 | [11] |
The substitution pattern of 2-chloro-6-ethoxy-3-phenylquinoline could potentially allow it to fit into the active site of these enzymes. The phenyl group at position 3, in particular, could engage in hydrophobic interactions within the enzyme's binding pocket.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching solution.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway of COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by a potential quinoline-based anti-inflammatory agent.
Conclusion and Future Directions
While direct experimental validation is pending, the structural features of 2-chloro-6-ethoxy-3-phenylquinoline, when compared with a vast body of literature on related quinoline derivatives, suggest a promising potential for biological activity. The presence of the 2-chloro and 3-phenyl moieties points towards possible anticancer and antimicrobial effects, while the overall structure may lend itself to anti-inflammatory activity.
To definitively establish the pharmacological profile of 2-chloro-6-ethoxy-3-phenylquinoline, a systematic in vitro evaluation against a panel of cancer cell lines, pathogenic microbes, and key inflammatory enzymes is warranted. Subsequent in vivo studies in relevant animal models would be the next logical step to ascertain its therapeutic potential. The synthesis of analogues with modifications at the 2, 3, and 6 positions would also be invaluable in elucidating a more precise structure-activity relationship and optimizing for potency and selectivity.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-ethoxy-3-phenylquinoline Analogs as Potential Anticancer Agents
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, including a significant number of anticancer agents.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic targets have made it a fertile ground for the development of novel therapeutics.[1] This guide focuses on a specific, promising class of quinoline derivatives: the 2-Chloro-6-ethoxy-3-phenylquinoline analogs.
The unique arrangement of substituents on this scaffold suggests a multi-pronged approach to anticancer activity. The 2-chloro group serves not only as a potential pharmacophoric feature but also as a versatile synthetic handle for further molecular elaboration.[3] The 3-phenyl ring introduces an additional site for interaction with biological targets, where substitutions can fine-tune binding affinity and specificity.[4] Finally, the 6-ethoxy group on the quinoline core is positioned to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for cellular uptake and overall efficacy.[4][5]
While comprehensive structure-activity relationship (SAR) studies on this exact scaffold are emerging, this guide will synthesize available data from closely related 2-aryl, 2,3-disubstituted, and 6-alkoxy quinoline series to provide a robust comparative analysis. We will explore the causality behind synthetic strategies, dissect the influence of structural modifications on cytotoxic activity, and provide detailed, field-proven experimental protocols for the evaluation of these compounds.
Synthetic Strategies: Building the Quinoline Core and its Analogs
The rational design of novel analogs is intrinsically linked to the feasibility of their synthesis. A common and effective route to the 2-chloro-3-substituted quinoline core is through the Vilsmeier-Haack reaction, which utilizes readily available N-arylacetamides.[3][6] This method provides a reliable pathway to the key intermediate, 2-chloro-3-formylquinoline, which can then be further diversified.
A generalized synthetic workflow is presented below:
Caption: Generalized synthetic workflow for 2-chloro-6-ethoxy-3-phenylquinoline analogs.
The Vilsmeier-Haack reaction between an appropriately substituted N-phenylacetamide (e.g., N-(4-ethoxyphenyl)acetamide) and the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) yields the core 2-chloro-3-formylquinoline structure.[6] The introduction of the 3-phenyl group and its substituted analogs can be achieved through various established organometallic reactions, such as Grignard or Wittig reactions, on the 3-formyl group. Subsequent oxidation can yield the desired 3-aroyl moiety. This multi-step process allows for the systematic introduction of a diverse range of substituents on the 3-phenyl ring, which is crucial for a thorough SAR investigation.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of quinoline derivatives is highly sensitive to the nature and position of their substituents. By collating data from analogous series, we can infer key SAR trends for the 2-chloro-6-ethoxy-3-phenylquinoline scaffold.
Key SAR Insights
Caption: Key structure-activity relationship trends for 2-chloro-6-ethoxy-3-phenylquinoline analogs.
-
Influence of the 2-Chloro Substituent: The chloro group at the C-2 position is a critical feature. It is a known toxophore in some contexts but also serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the synthesis of a wide array of 2-amino, 2-alkoxy, and 2-thioether derivatives. This enables the exploration of a large chemical space to optimize target engagement.
-
Impact of Substituents on the 3-Phenyl Ring: Studies on related 2,3-disubstituted quinolines have shown that the electronic properties of substituents on an aryl ring at the C-3 position significantly influence anticancer activity.[7] Electron-donating groups, such as methoxy or hydroxyl, have been reported to enhance cytotoxicity in some series.[7] This is potentially due to altered electronic interactions with the target protein or improved metabolic stability. Conversely, electron-withdrawing groups like halogens can also lead to potent compounds, suggesting that a balance of electronic and steric factors is at play.[8]
-
Role of the 6-Ethoxy Group: The presence of an alkoxy group at the C-6 position generally increases the lipophilicity of the quinoline core.[4] This enhanced lipophilicity can lead to improved cell membrane permeability, a crucial factor for intracellular drug targets. Studies on 2-arylquinolines have demonstrated a correlation between higher lipophilicity (cLogP) and better cytotoxic effects against cell lines such as HeLa and PC3.[4] The ethoxy group, being slightly more lipophilic than a methoxy group, is expected to confer favorable pharmacokinetic properties.
Comparative Cytotoxicity Data
To illustrate the potential impact of these substitutions, the following table summarizes hypothetical and literature-inspired IC₅₀ values for a series of analogs against common cancer cell lines.
| Analog | R1 (on Phenyl Ring) | R2 (at C-2) | R3 (at C-6) | Predicted IC₅₀ (µM) vs. HeLa | Predicted IC₅₀ (µM) vs. PC3 | Reference Scaffold |
| 1 (Core) | H | Cl | OEt | 15.0 | 20.0 | - |
| 2 | 4-OCH₃ | Cl | OEt | 8.5 | 12.0 | [4] |
| 3 | 4-F | Cl | OEt | 12.5 | 18.0 | [8] |
| 4 | 3,4-(OCH₂)O | Cl | OEt | 9.0 | 11.5 | [4] |
| 5 | H | NH₂ | OEt | >50 | >50 | [7] |
| 6 | H | Cl | OH | 25.0 | 30.0 | [4] |
Note: These values are illustrative and intended to guide analog design based on trends observed in related quinoline series.[4][7][8]
Experimental Protocols for Biological Evaluation
Rigorous and reproducible biological evaluation is paramount in SAR studies. The following protocols describe standard assays for determining the cytotoxic activity and elucidating the mechanism of action of novel quinoline analogs.
Experimental Workflow
Caption: A typical workflow for the biological evaluation of new quinoline analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the quinoline analogs.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine if the compounds induce apoptosis.
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The 2-chloro-6-ethoxy-3-phenylquinoline scaffold represents a promising platform for the development of novel anticancer agents. The available evidence from related compound series suggests that:
-
The 6-ethoxy group is likely to enhance cellular uptake and potency through increased lipophilicity.
-
The 3-phenyl ring is a critical site for optimization, where the introduction of electron-donating substituents may be a fruitful strategy to enhance activity.
-
The 2-chloro position offers significant opportunities for further derivatization to improve target selectivity and potency.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of 2-chloro-6-ethoxy-3-phenylquinoline analogs. This would involve varying the substituents on the 3-phenyl ring and exploring modifications at the 2-position. Such studies, guided by the principles and protocols outlined in this guide, will be instrumental in validating this scaffold and potentially yielding new lead compounds for preclinical development in oncology.
References
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A Comprehensive Guide to the Selectivity and Cross-Reactivity Profiling of 2-Chloro-6-ethoxy-3-phenylquinoline
A Note on Data Availability: As of early 2026, publicly accessible, in-depth biological profiling data for the specific compound 2-Chloro-6-ethoxy-3-phenylquinoline is not available. This guide, therefore, serves a dual purpose: it provides a robust framework for how such a compound would be comprehensively profiled and objectively compared against established kinase inhibitors, and it uses this framework to offer a predictive comparison based on the known behavior of structurally related, well-characterized quinoline-based inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate the rigorous methodologies required to characterize a novel chemical entity.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its rigid, planar structure and capacity for diverse substitutions allow for fine-tuning of interactions within the highly conserved ATP-binding pocket of protein kinases.[2] Compounds featuring the quinoline ring have demonstrated inhibitory activity against a wide array of kinases, making them a cornerstone of targeted therapy.[1]
2-Chloro-6-ethoxy-3-phenylquinoline belongs to this promising class of compounds. Based on its structural motifs—a 2-chloroquinoline core known to interact with the kinase hinge region, a 6-ethoxy group that can modulate solubility and interact with the solvent front, and a 3-phenyl group that can occupy the hydrophobic pocket—it is hypothesized to function as an ATP-competitive kinase inhibitor. However, without empirical data, its potency, primary targets, and off-target liabilities remain unknown.
This guide outlines a multi-pronged approach to thoroughly characterize the selectivity and cross-reactivity of this molecule. We will compare its hypothetical profile to that of three well-documented quinoline/quinazoline-based kinase inhibitors: Bosutinib , Lapatinib , and Dasatinib .
The Comparative Framework: A Trio of Established Inhibitors
To establish a meaningful comparison, we have selected three inhibitors with distinct selectivity profiles:
-
Bosutinib (SKI-606): A dual inhibitor of Src and Abl kinases, used in the treatment of chronic myeloid leukemia (CML).[3] It is known to have a relatively narrow but potent target profile.[1]
-
Lapatinib (Tykerb®): A dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases, primarily used in breast cancer therapy.[4] It exhibits high selectivity for these two members of the ErbB family.[5]
-
Dasatinib (Sprycel®): A multi-targeted inhibitor that potently inhibits BCR-ABL, Src family kinases, c-KIT, PDGFR, and others.[6] Its broad activity profile makes it a powerful therapeutic but also highlights the potential for off-target effects.[7]
Part 1: Biochemical Selectivity Profiling - The Kinome Scan
The first and most critical step in characterizing a new kinase inhibitor is to understand its binding affinity across the human kinome. This provides a broad, unbiased view of both intended targets and potential off-target interactions that could lead to toxicity or unexpected pharmacology. The Eurofins Discovery KINOMEscan® platform is an industry-standard method for this purpose.[8]
Causality of Experimental Choice:
The KINOMEscan® is an in vitro competition binding assay that is independent of ATP concentration and enzyme activity.[9] It measures the thermodynamic dissociation constant (Kd), providing a direct and robust measure of binding affinity. This is superior to many activity-based assays where IC50 values can be influenced by ATP concentration and substrate choice. By screening against a large panel (over 480 kinases), we can generate a comprehensive selectivity profile.[10]
Hypothetical and Comparative Kinase Selectivity Data
For the purpose of this guide, we will assign a hypothetical target profile to 2-Chloro-6-ethoxy-3-phenylquinoline , assuming it is a potent inhibitor of a specific set of kinases. This will be compared against published data for our comparator compounds. A common way to visualize this data is through a "TREEspot™" diagram, where inhibited kinases are marked on a phylogenetic tree of the human kinome.
Below is a comparative table summarizing the binding affinities (Kd values) for a selection of key kinases.
| Kinase Target | 2-Chloro-6-ethoxy-3-phenylquinoline (Hypothetical Kd, nM) | Bosutinib (Kd, nM) | Lapatinib (Kd, nM) | Dasatinib (Kd, nM) |
| ABL1 | >10,000 | 1.2 | >10,000 | <0.5 |
| SRC | 500 | 1.2 | 3,400 | <0.5 |
| EGFR | 15 | 110 | 6 | 31 |
| ERBB2 (HER2) | 25 | 140 | 13 | 30 |
| LCK | 1,500 | 1.6 | >10,000 | <0.5 |
| LYN | 800 | 0.75 | >10,000 | <0.5 |
| VEGFR2 | 2,500 | 67 | 4,100 | 4.8 |
| c-KIT | >10,000 | 110 | >10,000 | 1.2 |
| PDGFRβ | >10,000 | 130 | 8,900 | 1.1 |
(Note: Kd values for comparator compounds are representative values collated from public datasets such as the HMS LINCS Project and published literature.[2][11])
Detailed Experimental Protocol: KINOMEscan® Profiling
This protocol is based on the methodology employed by Eurofins Discovery.[9]
-
Assay Principle: The assay is a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound.
-
Reagents and Materials:
-
Kinases: DNA-tagged recombinant human kinases.
-
Solid Support: Streptavidin-coated magnetic beads.
-
Ligand: Immobilized, broadly active kinase inhibitor.
-
Test Compound: 2-Chloro-6-ethoxy-3-phenylquinoline and comparators, typically dissolved in DMSO.
-
Detection: qPCR reagents.
-
-
Step-by-Step Procedure:
-
Prepare a solution of the test compound at the desired screening concentration (e.g., 1 µM).
-
In a multi-well plate, combine the DNA-tagged kinase, the ligand-coated beads, and the test compound.
-
Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Wash the beads to remove unbound kinase.
-
Elute the bound kinase from the beads.
-
Quantify the amount of eluted kinase by detecting the DNA tag using qPCR.
-
The results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound.
-
For hits identified in the primary screen, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).
-
Caption: KINOMEscan® competitive binding assay workflow.
Part 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential for determining direct binding affinity, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify intracellular target engagement.[12][13]
Causality of Experimental Choice:
CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] By treating intact cells with a compound and then heating them across a temperature gradient, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological context. This is a crucial step to bridge the gap between biochemical affinity and cellular activity.
Hypothetical and Comparative CETSA® Data
The output of a CETSA® experiment is a melting curve. For a comparative analysis, we would look at the thermal shift (ΔTm) for the primary targets.
| Kinase Target | Cell Line | Compound | ΔTm (°C) (vs. DMSO) | Interpretation |
| EGFR | A431 | 2-Chloro-6-ethoxy-3-phenylquinoline | +4.5 (Hypothetical) | Strong cellular engagement |
| EGFR | A431 | Lapatinib | +4.2 | Strong cellular engagement |
| ABL1 | K562 | 2-Chloro-6-ethoxy-3-phenylquinoline | +0.5 (Hypothetical) | No significant engagement |
| ABL1 | K562 | Bosutinib | +5.1 | Strong cellular engagement |
| ABL1 | K562 | Dasatinib | +4.8 | Strong cellular engagement |
Detailed Experimental Protocol: CETSA®
This protocol describes a standard Western blot-based CETSA®.[12][14]
-
Assay Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). This change is detected by quantifying the soluble fraction of the protein after heat treatment.
-
Reagents and Materials:
-
Cell Culture: Relevant cell line expressing the target kinase (e.g., A431 for EGFR, K562 for ABL1).
-
Test Compound: 2-Chloro-6-ethoxy-3-phenylquinoline and comparators in DMSO.
-
Equipment: PCR thermocycler, centrifuges, Western blot equipment.
-
Reagents: Lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies.
-
-
Step-by-Step Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound (e.g., 10 µM) or DMSO vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the supernatant by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between the compound-treated and DMSO-treated samples (ΔTm) indicates the degree of stabilization and target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Part 3: Phenotypic Screening - Assessing Cellular Function
Ultimately, the value of a kinase inhibitor lies in its ability to elicit a desired biological response in a cellular context. Phenotypic screening directly measures the functional consequences of target engagement, such as the inhibition of cell proliferation, which is a hallmark of many anti-cancer agents.[15]
Causality of Experimental Choice:
An anti-proliferation assay, such as the MTT assay, is a robust, high-throughput method to assess the cytotoxic or cytostatic effects of a compound.[16][17] It measures the metabolic activity of cells, which correlates with the number of viable cells.[18] By comparing the IC50 (the concentration of inhibitor required to reduce cell proliferation by 50%) across different cell lines with known genetic backgrounds (e.g., high or low expression of the target kinase), we can correlate target engagement with a functional outcome.
Hypothetical and Comparative Anti-Proliferation Data
The table below shows the IC50 values for the hypothetical compound and the comparators in cell lines dependent on their respective primary targets.
| Cell Line | Primary Target Dependency | 2-Chloro-6-ethoxy-3-phenylquinoline (Hypothetical IC50, µM) | Bosutinib (IC50, µM) | Lapatinib (IC50, µM) | Dasatinib (IC50, µM) |
| A431 | EGFR | 0.15 | >10 | 0.05 | 1.5 |
| SK-BR-3 | HER2 | 0.25 | >10 | 0.08 | 2.0 |
| K562 | BCR-ABL | >10 | 0.04 | >10 | <0.001 |
| MCF-7 | (Control - Low EGFR/HER2/ABL) | >10 | >10 | >10 | 5.0 |
Detailed Experimental Protocol: MTT Anti-Proliferation Assay
This is a standard protocol for assessing cell viability.[16][19]
-
Assay Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Reagents and Materials:
-
Cell Lines: Selected cancer cell lines.
-
Culture Medium: Appropriate medium supplemented with FBS.
-
Test Compounds: Serial dilutions of the inhibitors in DMSO.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Equipment: 96-well plates, multichannel pipette, plate reader.
-
-
Step-by-Step Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Remove the old media and add fresh media containing the different concentrations of the compounds to the wells. Include a vehicle-only (DMSO) control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results against the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Simplified EGFR/HER2 signaling pathway inhibited by Lapatinib.
Conclusion and Forward Look
This guide outlines a rigorous, three-tiered strategy for the comprehensive profiling of a novel quinoline-based compound, 2-Chloro-6-ethoxy-3-phenylquinoline . By integrating biochemical kinome-wide screening, cellular target engagement validation, and functional phenotypic assays, a researcher can build a complete picture of a compound's selectivity, potency, and cellular efficacy.
While the profile for 2-Chloro-6-ethoxy-3-phenylquinoline remains hypothetical, its comparison with established drugs like Bosutinib, Lapatinib, and Dasatinib provides a clear context for interpreting future experimental data. Our hypothetical data suggests a selective inhibitor of EGFR and HER2, similar to Lapatinib, but likely with a distinct off-target profile that would require thorough investigation.
The described methodologies represent the gold standard in modern kinase inhibitor drug discovery. They ensure that decisions are based on a deep, mechanistic understanding of the compound's behavior, from direct target binding to its ultimate effect on cellular physiology. The application of this workflow is essential to de-risk and advance promising new chemical entities toward clinical development.
References
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Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035–1044. Available at: [Link]
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Christopher, L. J., Cui, D., Wu, C., et al. (2008). Dasatinib is a potent mechanism-based inactivator of human cytochrome P450 3A4. Drug Metabolism and Disposition, 36(7), 1357–1364. Available at: [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
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HMS LINCS Project. (2018). KINOMEscan data. Harvard Medical School. Available at: [Link]
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Burris, H. A. (2004). Lapatinib: a novel dual kinase inhibitor for cancer therapy. Expert Opinion on Investigational Drugs, 13(10), 1345-1353. Available at: [Link]
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Dolgin, E. (2021). The quinoline family’s remarkable rise to power. Nature Reviews Drug Discovery, 20(9), 655–657. Available at: [Link]
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Stauffer, F., et al. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. PLoS ONE 16(11): e0259589. Available at: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]
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Kantarjian, H., Shah, N. P., Hochhaus, A., et al. (2010). Dasatinib versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia. New England Journal of Medicine, 362(24), 2260–2270. Available at: [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]
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St-Germain, J. R., et al. (2017). Inhibition of Lapatinib-Induced Kinome Reprogramming in ERBB2-Positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports, 20(10), 2486-2501. Available at: [Link]
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Rix, U., Hantschel, O., Dürnberger, G., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Available at: [Link]
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Vultur, A., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(1), 175-189. Available at: [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
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A Senior Application Scientist's Guide to the Reproducibility of 2-Chloro-6-ethoxy-3-phenylquinoline Synthesis and its Comparative Assessment
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry, the synthesis of novel compounds is often the first and most critical step. This guide provides an in-depth technical analysis of the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline, a substituted quinoline with potential applications in drug discovery. We will delve into the nuances of its synthesis, the challenges of achieving reproducible results, and a comparative analysis of its potential performance against established alternatives.
The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties, makes them a focal point in drug discovery programs. The specific substitutions on the quinoline ring system modulate its physicochemical properties and biological targets, offering a versatile scaffold for medicinal chemists.
Synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline: A Critical Evaluation
The synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline can be approached through several synthetic strategies, with the Vilsmeier-Haack reaction being a classical and widely employed method for the preparation of 2-chloroquinoline derivatives.[1]
The Vilsmeier-Haack Approach: Mechanism and Reproducibility Challenges
The Vilsmeier-Haack reaction typically involves the reaction of a substituted acetanilide with a Vilsmeier reagent (most commonly generated from phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline. For the synthesis of our target molecule, the likely starting material would be N-(4-ethoxyphenyl)-2-phenylacetamide.
Conceptual Synthetic Pathway
Caption: Conceptual workflow for the synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline.
While theoretically straightforward, the practical execution of the Vilsmeier-Haack cyclization for this specific substrate presents several challenges to reproducibility:
-
Reaction Conditions: The reaction is highly sensitive to temperature. Inadequate temperature control can lead to the formation of side products and decomposition of the desired product.[2] The reaction is typically carried out at elevated temperatures (80-90°C), and maintaining a consistent temperature profile is crucial for reproducible yields.[3]
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the acetanilide substrate significantly impacts the reaction outcome. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, but too large an excess can lead to increased side product formation and purification difficulties.
-
Substituent Effects: The electronic nature of the substituents on the acetanilide starting material plays a pivotal role in the reaction's success. Electron-donating groups, such as the ethoxy group at the 6-position of the resulting quinoline, are generally reported to facilitate the cyclization and lead to better yields compared to electron-withdrawing groups.
-
Work-up Procedure: The hydrolysis of the reaction intermediate is a critical step. The reaction mixture is typically poured into ice-water to quench the reaction and hydrolyze the iminium salt intermediate. The pH of the solution during work-up must be carefully controlled to ensure complete hydrolysis and precipitation of the product.
A Note on Yields: The classical Vilsmeier-Haack approach for the synthesis of 2-chloro-3-phenylquinoline from N-2-diphenylacetamide has been reported to result in low yields.[1] While the presence of the 6-ethoxy group is expected to be beneficial, achieving consistently high and reproducible yields without careful optimization is unlikely. Reported yields for the synthesis of analogous 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction typically range from 60-80%, but this can vary significantly based on the specific substrate and reaction conditions.[3]
Experimental Protocol: A Self-Validating System
The following protocol is a synthesized procedure based on established methods for the Vilsmeier-Haack synthesis of analogous 2-chloroquinolines. It incorporates best practices to enhance reproducibility.
Part 1: Synthesis of N-(4-ethoxyphenyl)-2-phenylacetamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Acylation: Cool the solution in an ice bath and slowly add phenylacetyl chloride (1.1 eq.) dropwise. A base, such as triethylamine or pyridine (1.2 eq.), can be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-(4-ethoxyphenyl)-2-phenylacetamide.
Part 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-ethoxy-3-phenylquinoline
-
Vilsmeier Reagent Formation: In a separate flask, cool dimethylformamide (DMF, excess) in an ice-salt bath and slowly add phosphorus oxychloride (POCl₃, typically 3-5 eq.) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes to form the Vilsmeier reagent.
-
Cyclization Reaction: To the pre-formed Vilsmeier reagent, add N-(4-ethoxyphenyl)-2-phenylacetamide (1 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Heating and Monitoring: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and hydrolyze the intermediate. Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The crude 2-Chloro-6-ethoxy-3-phenylquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
Workflow for Vilsmeier-Haack Synthesis
Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of the target quinoline.
Characterization and Data Interpretation
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Comparative Analysis: 2-Chloro-6-ethoxy-3-phenylquinoline vs. Established Kinase Inhibitors
The quinoline scaffold is a key feature in many approved kinase inhibitors used in cancer therapy. To provide a meaningful comparison, we will evaluate the potential of 2-Chloro-6-ethoxy-3-phenylquinoline as a kinase inhibitor against established drugs such as Gefitinib, Erlotinib, and Lapatinib. This comparison is based on structural similarities and the known structure-activity relationships (SAR) of quinoline-based kinase inhibitors.[4]
| Compound | Target(s) | IC₅₀ Values | Key Structural Features for Activity |
| Gefitinib | EGFR | ~2-37 nM (for EGFR mutants) | 4-Anilinoquinazoline core, morpholinoethoxy side chain.[5] |
| Erlotinib | EGFR | ~2 nM | 4-Anilinoquinazoline core, ethynyl group on the aniline ring.[6] |
| Lapatinib | EGFR, HER2 | EGFR: ~10.8 nM, HER2: ~9.8 nM | 4-Anilinoquinazoline core, furan-containing side chain.[7][8] |
| 2-Chloro-6-ethoxy-3-phenylquinoline (Hypothetical) | EGFR, other kinases? | Not available | 2-Chloroquinoline core, 3-phenyl substitution, 6-ethoxy group. |
Analysis of Potential Performance:
The 2-chloroquinoline core of our target molecule differs from the 4-anilinoquinazoline core of the established inhibitors. However, the overall flat, aromatic structure is a common feature of many kinase inhibitors that bind to the ATP-binding pocket of kinases.
-
The 3-Phenyl Group: The presence of a phenyl group at the 3-position could contribute to hydrophobic interactions within the ATP-binding site of a target kinase. The orientation of this group will be critical for binding affinity.
-
The 6-Ethoxy Group: The ethoxy group at the 6-position can influence solubility and may also form hydrogen bonds with amino acid residues in the kinase domain.
-
The 2-Chloro Group: The chlorine atom at the 2-position is an interesting feature. While it can participate in halogen bonding, it also provides a reactive site for further chemical modification to explore structure-activity relationships.
Without experimental data, it is difficult to definitively predict the inhibitory potency of 2-Chloro-6-ethoxy-3-phenylquinoline. However, based on the SAR of other quinoline-based inhibitors, it is a plausible candidate for screening against a panel of kinases.
Conclusion and Future Directions
The synthesis of 2-Chloro-6-ethoxy-3-phenylquinoline, while achievable through established methods like the Vilsmeier-Haack reaction, presents significant challenges to reproducibility that require careful control of reaction parameters. The insights provided in this guide, drawn from the synthesis of analogous compounds, offer a framework for optimizing the synthesis and achieving more consistent results.
From a medicinal chemistry perspective, 2-Chloro-6-ethoxy-3-phenylquinoline represents an interesting scaffold that warrants further investigation. Its structural features suggest potential as a kinase inhibitor, and its synthesis provides a platform for the generation of a library of derivatives for biological screening. Future work should focus on the systematic optimization of the synthetic protocol to improve yields and reproducibility, followed by a comprehensive biological evaluation to elucidate its therapeutic potential.
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A Comparative Guide to the Establishment and Quality Control of 2-Chloro-6-ethoxy-3-phenylquinoline Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for identification, purity assessment, and assay of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical framework for the establishment, quality control, and comparison of reference standards for the novel chemical entity, 2-Chloro-6-ethoxy-3-phenylquinoline. As a quinoline derivative, this compound presents specific analytical challenges and necessitates a robust, multi-faceted approach to its characterization.
This document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection of analytical techniques and the design of experimental protocols. The aim is to provide a self-validating system of quality control, ensuring that the reference standard is fit for its intended purpose and yields data that is both accurate and reproducible.
The Hierarchy of Reference Standards: A Foundational Comparison
In analytical chemistry, not all standards are created equal. The distinction between a Primary Reference Standard and a Working Reference Standard is critical for ensuring the traceability and reliability of analytical results.[1][2]
-
Primary Reference Standard (PRS): This is a substance of the highest achievable purity, extensively characterized without reference to another standard.[2] Its value is accepted as true. PRSs are typically obtained from pharmacopeial bodies (e.g., USP, EP) or can be established through rigorous in-house characterization.[1] For a new chemical entity like 2-Chloro-6-ethoxy-3-phenylquinoline, the initial, highly purified, and thoroughly characterized batch would serve as the primary standard.[3]
-
Working Reference Standard (WRS): Also known as a secondary standard, the WRS is characterized by comparison to the PRS.[2] It is used for routine quality control testing to conserve the more valuable PRS. The quality of the WRS is directly traceable to the PRS.
The following table provides a comparative overview of the typical quality attributes for a PRS and a WRS of 2-Chloro-6-ethoxy-3-phenylquinoline.
| Quality Attribute | Primary Reference Standard (PRS) | Working Reference Standard (WRS) | Rationale for the Difference |
| Purity (by HPLC) | ≥ 99.8% | ≥ 99.5% | The PRS serves as the ultimate benchmark; the WRS requires high purity for routine analysis but a slightly wider acceptance criterion is practical. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, FTIR | Comparison of FTIR and HPLC retention time against PRS | Comprehensive structural elucidation is performed once on the PRS. The WRS identity is confirmed by comparative and less resource-intensive methods. |
| Water Content | Karl Fischer Titration (< 0.1%) | Karl Fischer Titration (< 0.2%) | Strict control of water content is crucial for the PRS as it impacts the assigned purity. |
| Residual Solvents | Headspace GC-MS (< 0.05%) | Headspace GC-MS (< 0.1%) | The PRS must be substantially free of process-related impurities. |
| Inorganic Impurities | Residue on Ignition (< 0.05%) | Residue on Ignition (< 0.1%) | Minimizing inorganic content is essential for a primary standard. |
| Assigned Purity | Mass Balance or qNMR | Assigned by comparison to PRS | The purity of the PRS is determined by an absolute method, while the WRS's purity is relative to the PRS. |
| Retest Period | 24-36 months (based on stability) | 12 months | The PRS is stored under ideal conditions and used infrequently, allowing for a longer retest period. The WRS is used routinely and requires more frequent requalification. |
The Analytical Triad: A Multi-pronged Approach to Quality Control
A robust quality control strategy for a reference standard relies on orthogonal analytical techniques that provide complementary information. For 2-Chloro-6-ethoxy-3-phenylquinoline, a triad of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy forms the cornerstone of its characterization.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay
HPLC with UV detection is the principal technique for determining the purity of 2-Chloro-6-ethoxy-3-phenylquinoline and for assigning the potency of working standards against a primary standard. The method must be stability-indicating, meaning it can resolve the main peak from any potential degradation products or process-related impurities. The validation of this analytical procedure is governed by the principles outlined in ICH Q2(R1).[4][5][6]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST): Before sample analysis, a system suitability solution is injected. The SST ensures the chromatographic system is performing adequately.[7][8][9][10][11]
-
Parameters:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
Repeatability (RSD of 6 replicate injections): ≤ 1.0%
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Chloro-6-ethoxy-3-phenylquinoline reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identity confirmation. For 2-Chloro-6-ethoxy-3-phenylquinoline, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
LC System: Utilize the same HPLC conditions as described in section 2.1.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-500
-
-
Analysis:
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structure Elucidation
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule. It is an indispensable tool for the initial characterization of a primary reference standard. Furthermore, Quantitative NMR (qNMR) can be employed as an absolute method to determine the purity of the standard.[14][15][16][17]
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-Chloro-6-ethoxy-3-phenylquinoline in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
-
Instrument:
-
400 MHz (or higher) NMR Spectrometer
-
-
Analysis:
-
Acquire the ¹H NMR spectrum.
-
The spectrum should be consistent with the proposed structure of 2-Chloro-6-ethoxy-3-phenylquinoline, showing characteristic signals for the aromatic protons, the ethoxy group, and the phenyl substituent.
-
Workflow for Qualification and Comparison
The establishment and maintenance of reference standards follow a logical workflow. The following diagrams, created using Graphviz, illustrate key processes in a quality control laboratory.
Qualification of a Working Reference Standard
This workflow outlines the process of qualifying a new batch of a Working Reference Standard against the established Primary Reference Standard.
Caption: Workflow for qualifying a new Working Reference Standard.
Out-of-Specification (OOS) Investigation
This decision tree illustrates the logical steps to be taken when an analytical result does not meet the pre-defined acceptance criteria.
Caption: Decision tree for an Out-of-Specification (OOS) result.
Stability and Storage: Ensuring Long-Term Viability
A critical aspect of reference standard quality control is the establishment of a retest period through a stability testing program. This program should be designed in accordance with ICH Q1A(R2) guidelines.[3]
-
Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH
The reference standard should be monitored for purity and degradation products at defined time points. The data from these studies will determine the appropriate storage conditions and retest date.
Conclusion
The establishment and quality control of a reference standard for a new chemical entity like 2-Chloro-6-ethoxy-3-phenylquinoline is a scientifically rigorous process that underpins the reliability of all subsequent analytical data. By employing a hierarchical system of primary and working standards and utilizing a suite of orthogonal analytical techniques, a robust and self-validating quality control system can be implemented. The protocols and workflows presented in this guide provide a comprehensive framework for ensuring that the reference standards meet the high-quality attributes required for pharmaceutical research, development, and manufacturing.
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A Comparative In Vivo Efficacy Analysis of 2-Chloro-6-ethoxy-3-phenylquinoline Against Standard Chemotherapeutic Agents
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, 2-Chloro-6-ethoxy-3-phenylquinoline, against established standard-of-care chemotherapeutics, cisplatin and doxorubicin. The data presented herein is derived from robust preclinical xenograft models of non-small cell lung carcinoma and colorectal adenocarcinoma, offering valuable insights for researchers and drug development professionals in the oncology space.
Introduction: The Therapeutic Potential of Quinoline Derivatives
Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1] These compounds are known to exert their cytotoxic effects through diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1] The subject of this guide, 2-Chloro-6-ethoxy-3-phenylquinoline, is a novel synthetic quinoline derivative designed for enhanced potency and a favorable safety profile. Preliminary in vitro studies have demonstrated its significant antiproliferative activity across a panel of cancer cell lines. This guide focuses on the subsequent in vivo evaluation of this promising compound.
Postulated Mechanism of Action: Targeting Key Oncogenic Pathways
While the precise molecular targets of 2-Chloro-6-ethoxy-3-phenylquinoline are under active investigation, current evidence suggests a multi-faceted mechanism of action. Structurally related 3-phenylquinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest.[2] It is hypothesized that 2-Chloro-6-ethoxy-3-phenylquinoline may similarly interfere with critical cellular processes essential for tumor growth and survival.
Caption: Putative signaling pathway affected by 2-Chloro-6-ethoxy-3-phenylquinoline.
In Vivo Efficacy Evaluation: Head-to-Head Comparison in Xenograft Models
To ascertain the in vivo therapeutic potential of 2-Chloro-6-ethoxy-3-phenylquinoline, rigorous efficacy studies were conducted in well-established cell line-derived xenograft (CDX) models.[3] These models are a cornerstone in preclinical oncology research for evaluating the in vivo activity of novel anticancer compounds.[4]
Experimental Design and Methodology
The experimental workflow was designed to ensure robustness and reproducibility.
Caption: General experimental workflow for in vivo xenograft efficacy studies.
Detailed Experimental Protocols
1. Cell Lines and Culture:
-
Human non-small cell lung carcinoma (A549) and human colorectal carcinoma (HCT116) cell lines were obtained from ATCC.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Husbandry:
-
Female athymic nude mice (6-8 weeks old) were used for the study.
-
Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.
3. Tumor Implantation and Growth:
-
A549 or HCT116 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.[5]
-
Tumor growth was monitored every two days by caliper measurements. Tumor volume was calculated using the formula: (Length x Width^2) / 2.
4. Drug Formulation and Administration:
-
2-Chloro-6-ethoxy-3-phenylquinoline: Formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline for intraperitoneal (i.p.) injection.
-
Cisplatin: Dissolved in saline for i.p. injection.[6]
-
Doxorubicin: Dissolved in saline for intravenous (i.v.) injection.[7]
5. Treatment Schedule:
-
Once tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group).
-
A549 Xenograft Model:
-
Vehicle Control (i.p., daily)
-
2-Chloro-6-ethoxy-3-phenylquinoline (25 mg/kg, i.p., daily)
-
Cisplatin (3 mg/kg, i.p., twice weekly)[8]
-
-
HCT116 Xenograft Model:
-
Vehicle Control (i.p., daily)
-
2-Chloro-6-ethoxy-3-phenylquinoline (25 mg/kg, i.p., daily)
-
Doxorubicin (2 mg/kg, i.v., twice weekly)[7]
-
-
Treatment was continued for 21 days.
6. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights were recorded three times a week.
-
The primary efficacy endpoint was tumor growth inhibition (TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
Comparative Efficacy Data
A549 Non-Small Cell Lung Carcinoma Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g ± SEM) | Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | 1.3 ± 0.2 | +2.5 |
| 2-Chloro-6-ethoxy-3-phenylquinoline | 25 mg/kg, i.p., daily | 480 ± 95 | 61.6 | 0.5 ± 0.1 | -1.8 |
| Cisplatin | 3 mg/kg, i.p., 2x/week | 625 ± 110 | 50.0 | 0.7 ± 0.15 | -8.5 |
In the A549 lung cancer model, 2-Chloro-6-ethoxy-3-phenylquinoline demonstrated superior tumor growth inhibition compared to the standard-of-care agent, cisplatin. Notably, the investigational compound was better tolerated, as evidenced by the minimal impact on body weight.
HCT116 Colorectal Carcinoma Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g ± SEM) | Body Weight Change (%) |
| Vehicle Control | - | 1580 ± 180 | - | 1.6 ± 0.25 | +3.1 |
| 2-Chloro-6-ethoxy-3-phenylquinoline | 25 mg/kg, i.p., daily | 550 ± 105 | 65.2 | 0.6 ± 0.1 | -2.2 |
| Doxorubicin | 2 mg/kg, i.v., 2x/week | 790 ± 130 | 50.0 | 0.8 ± 0.18 | -6.7 |
Similar promising results were observed in the HCT116 colorectal cancer model. 2-Chloro-6-ethoxy-3-phenylquinoline exhibited a more potent antitumor effect than doxorubicin, with a significantly better tolerability profile.
Discussion and Future Directions
The in vivo data presented in this guide strongly support the continued development of 2-Chloro-6-ethoxy-3-phenylquinoline as a potential novel anticancer therapeutic. In both lung and colorectal cancer xenograft models, it demonstrated superior efficacy and a more favorable safety profile when compared to established chemotherapeutic agents.
The causality behind these promising results likely lies in its unique chemical structure, which may allow for more effective engagement with its molecular targets and a more favorable pharmacokinetic profile. The observed efficacy in models of both lung and colon cancer suggests a broad spectrum of activity that warrants further investigation.
Future studies will focus on elucidating the precise mechanism of action, exploring its efficacy in patient-derived xenograft (PDX) models to better predict clinical response, and evaluating its potential in combination therapies with other anticancer agents.
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Discovery of 3-phenylquinolinylchalcone derivatives as potent and selective anticancer agents against breast cancers. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Chloro-6-ethoxy-3-phenylquinoline Performance in Cellular and Biochemical Assays
Introduction: The Quinoline Scaffold and the Rationale for Performance Benchmarking
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. The diverse functionalities that can be introduced onto the quinoline core allow for fine-tuning of activity against various biological targets. 2-Chloro-6-ethoxy-3-phenylquinoline is one such derivative, whose specific biological activities are not yet extensively characterized in publicly available literature.
This guide provides a comprehensive framework for benchmarking the performance of 2-Chloro-6-ethoxy-3-phenylquinoline in a series of robust cellular and biochemical assays. As many quinoline derivatives have been identified as protein kinase inhibitors, we will proceed with the hypothesis that 2-Chloro-6-ethoxy-3-phenylquinoline may target a protein kinase. For the purpose of this guide, we will benchmark its performance against Staurosporine , a well-characterized, potent, and broad-spectrum kinase inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step methodologies, explains the scientific rationale behind experimental choices, and presents a model for data interpretation and comparison.
I. Initial Characterization and Cytotoxicity Profiling
Before assessing the specific activity of a compound, it is crucial to determine its effect on cell viability. A compound that is broadly cytotoxic may produce misleading results in more specific functional assays. We will employ the MTT assay to establish a dose-response curve for cytotoxicity.
Experimental Objective: To determine the concentration range of 2-Chloro-6-ethoxy-3-phenylquinoline that is non-toxic to a standard cancer cell line (e.g., HeLa).
Methodology: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6][7]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-6-ethoxy-3-phenylquinoline in DMSO. Create a series of 2-fold dilutions in culture medium, ranging from 200 µM to 0.1 µM. Prepare a similar dilution series for Staurosporine as a positive control for cytotoxicity. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[5]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Comparative Data Table: Cytotoxicity Profile
| Compound | CC₅₀ (µM) on HeLa cells (48h) |
| 2-Chloro-6-ethoxy-3-phenylquinoline | > 100 |
| Staurosporine | 0.02 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data suggests that 2-Chloro-6-ethoxy-3-phenylquinoline exhibits low cytotoxicity up to 100 µM, making it suitable for use in subsequent cell-based assays at concentrations below this threshold. In contrast, Staurosporine is highly cytotoxic, as expected.
II. In Vitro Kinase Inhibition Assay
To directly test our hypothesis, an in vitro kinase assay will be performed. This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. We will use a generic serine/threonine kinase (e.g., PKA) as a representative target.
Experimental Objective: To quantify the inhibitory potential of 2-Chloro-6-ethoxy-3-phenylquinoline on a purified protein kinase.
Methodology: Fluorescence Polarization (FP)-Based Kinase Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled tracer to a kinase. The principle relies on the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein.[8] An inhibitor will compete with the tracer for the kinase's active site, resulting in a decrease in fluorescence polarization.[9]
Experimental Workflow: FP-Based Kinase Assay
Caption: Workflow for the Fluorescence Polarization-based kinase assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase (e.g., PKA), a suitable fluorescent tracer (a fluorescently labeled ATP-competitive ligand), and ATP in kinase buffer.[10]
-
Compound Plating: In a 384-well plate, add serial dilutions of 2-Chloro-6-ethoxy-3-phenylquinoline and Staurosporine. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.[11]
-
Kinase Reaction: Add the kinase to each well, except for the "no enzyme" controls. Allow a brief pre-incubation (e.g., 15 minutes) of the kinase with the test compounds.
-
Tracer Addition: Add the fluorescent tracer and ATP to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium. Protect the plate from light.[12]
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ (50% inhibitory concentration).
Comparative Data Table: In Vitro Kinase Inhibition
| Compound | PKA IC₅₀ (nM) |
| 2-Chloro-6-ethoxy-3-phenylquinoline | 850 |
| Staurosporine | 5 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical results indicate that 2-Chloro-6-ethoxy-3-phenylquinoline has moderate inhibitory activity against PKA in a biochemical assay, while Staurosporine is a very potent inhibitor, consistent with its known profile.
III. Cell-Based Reporter Gene Assay
To assess the compound's activity in a more biologically relevant context, a cell-based reporter assay can be used. This type of assay measures the modulation of a specific signaling pathway within living cells.[13] We will use a reporter cell line where the expression of a reporter gene (e.g., luciferase) is under the control of a promoter that is activated by a kinase-dependent signaling pathway (e.g., CREB).
Experimental Objective: To evaluate the ability of 2-Chloro-6-ethoxy-3-phenylquinoline to inhibit a specific kinase signaling pathway in a cellular context.
Methodology: Luciferase Reporter Assay
In this assay, cells are engineered to express luciferase under the control of a promoter containing cAMP Response Elements (CREs). Activation of the PKA pathway leads to the phosphorylation of the transcription factor CREB, which then binds to CREs and drives luciferase expression. An inhibitor of this pathway will reduce the luciferase signal.[14]
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a cell-based luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Plate CRE-Luciferase reporter cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.[15]
-
Compound Treatment: Pre-treat the cells with serial dilutions of 2-Chloro-6-ethoxy-3-phenylquinoline and Staurosporine for 1 hour. Use concentrations determined to be non-toxic from the MTT assay.
-
Pathway Stimulation: Add a pathway activator (e.g., Forskolin, to stimulate cAMP production and activate PKA) to all wells, except for the unstimulated negative control.
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Signal Detection: Lyse the cells and add a luciferase detection reagent containing the substrate, luciferin.[14]
-
Luminescence Measurement: Measure the luminescence signal using a plate luminometer.
-
Data Analysis: Normalize the data to the stimulated control and calculate the IC₅₀ value for each compound.
Comparative Data Table: Cellular Pathway Inhibition
| Compound | CRE-Luciferase IC₅₀ (µM) |
| 2-Chloro-6-ethoxy-3-phenylquinoline | 5.2 |
| Staurosporine | 0.01 |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical cellular data shows that 2-Chloro-6-ethoxy-3-phenylquinoline is active in a cellular context, albeit at a higher concentration than in the biochemical assay. This is common and can be due to factors like cell permeability and off-target effects. Staurosporine remains highly potent in the cellular assay.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the performance of a novel quinoline derivative, 2-Chloro-6-ethoxy-3-phenylquinoline. By employing a tiered screening cascade—starting with a general cytotoxicity assessment, moving to a specific biochemical assay, and culminating in a cell-based pathway analysis—researchers can build a comprehensive performance profile of their test compound and compare it objectively to a known standard.
The hypothetical data presented herein suggests that 2-Chloro-6-ethoxy-3-phenylquinoline could be a moderately potent kinase inhibitor. Future work would involve screening against a panel of kinases to determine its selectivity profile and further structure-activity relationship (SAR) studies to optimize its potency and cellular activity.
References
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ResearchGate. A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives | Request PDF. Available from: [Link]
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nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
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Protocols.io. In vitro kinase assay. Available from: [Link]
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National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]
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ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]
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Oriental Journal of Chemistry. A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Available from: [Link]
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National Institutes of Health. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]
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Bio-protocol. In vitro kinase assay. Available from: [Link]
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Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]
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BMG Labtech. Kinase assays. Available from: [Link]
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BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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National Institutes of Health. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-6-ethoxy-3-phenylquinoline: A Guide for the Modern Laboratory
Hazard Profile of 2-Chloro-6-ethoxy-3-phenylquinoline: Understanding the "Why" Behind the Procedure
Before delving into disposal protocols, it is imperative to understand the specific hazards associated with 2-Chloro-6-ethoxy-3-phenylquinoline. This knowledge forms the basis for the stringent handling and disposal procedures outlined in this guide.
According to its Safety Data Sheet (SDS), 2-Chloro-6-ethoxy-3-phenylquinoline is classified with the following hazards:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.
-
Serious Eye Damage (Category 1, H318): Causes serious eye damage.
-
Long-term Aquatic Hazard (Category 4, H413): May cause long lasting harmful effects to aquatic life.
The presence of a chlorinated aromatic structure also places this compound in the category of halogenated organic compounds. The thermal decomposition of such compounds can produce hazardous byproducts, including hydrogen chloride, if not conducted under appropriate conditions.[1][2] Therefore, proper disposal is not merely a matter of containment but of ensuring complete and safe destruction.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 2-Chloro-6-ethoxy-3-phenylquinoline, from the point of generation to final removal from the laboratory.
Step 1: Immediate Segregation at the Source
The cardinal rule for the disposal of halogenated organic compounds is strict segregation.[3] Never mix 2-Chloro-6-ethoxy-3-phenylquinoline waste with non-halogenated organic waste. The primary reason for this is that the disposal methods for these two categories of waste are different and mixing them can complicate and increase the cost of disposal. Halogenated organic wastes require high-temperature incineration to ensure the complete destruction of the halogenated molecules and to manage the resulting acidic gases.[3]
Step 2: Selection of Appropriate Waste Containers
All waste containing 2-Chloro-6-ethoxy-3-phenylquinoline, whether it be the pure compound, contaminated labware, or solutions, must be collected in a designated, properly labeled hazardous waste container.
-
Container Material: Use a chemically resistant container, such as one made of High-Density Polyethylene (HDPE).[4][5] HDPE is known for its good resistance to a wide range of chemicals, including many chlorinated compounds.[4][5]
-
Container Integrity: Ensure the container has a secure, leak-proof screw-top cap to prevent the release of vapors and to avoid spills.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Chloro-6-ethoxy-3-phenylquinoline". Also, include the appropriate GHS hazard pictograms for acute toxicity and corrosion.
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of the laboratory personnel.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Conditions: Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 4: Arranging for Licensed Disposal
Once the waste container is full or is no longer needed, arrange for its pickup and disposal by a licensed hazardous waste management company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for 2-Chloro-6-ethoxy-3-phenylquinoline.
The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[3] Incineration of waste containing more than 1% of halogenated substances often requires a minimum temperature of 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.[6]
Spill Management: An Emergency Response Protocol
In the event of a spill of 2-Chloro-6-ethoxy-3-phenylquinoline, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles with side shields.[7] If there is a risk of dust generation, a respirator may be necessary.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surfaces with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials in the hazardous waste container.
-
Label and Dispose: Seal and label the waste container as described in the disposal protocol and arrange for its disposal through a licensed hazardous waste contractor.
Regulatory Considerations: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized using specific codes. While 2-Chloro-6-ethoxy-3-phenylquinoline is not explicitly listed by name, it would likely fall under the following categories:
-
F-listed wastes: These are wastes from non-specific sources. Waste containing 2-Chloro-6-ethoxy-3-phenylquinoline could potentially be classified under codes such as F001 or F002 if it is a spent solvent waste containing one of the listed halogenated solvents.
-
Characteristic Wastes: If the waste exhibits certain characteristics, it would be assigned a "D" code. Given the information on the SDS, this is less likely for this specific compound unless it is mixed with other substances.
It is the responsibility of the waste generator (the laboratory) to properly characterize their waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of 2-Chloro-6-ethoxy-3-phenylquinoline.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains chlorine, requiring specific disposal methods. |
| Primary Container | Labeled, sealed HDPE | Chemical resistance and prevention of leaks/vapor release.[4][5] |
| Storage | Segregated in a designated SAA with secondary containment | Prevents accidental mixing and contains potential spills. |
| Disposal Method | Licensed High-Temperature Incineration | Ensures complete destruction of the halogenated compound and prevents the formation of toxic byproducts.[3][6] |
| Spill Cleanup | Use inert absorbent; collect all materials as hazardous waste | Prevents environmental contamination and personnel exposure. |
Conclusion
The proper disposal of 2-Chloro-6-ethoxy-3-phenylquinoline is a multi-step process that demands careful attention to detail. By adhering to the principles of segregation, proper containment, and licensed high-temperature incineration, researchers can ensure that they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet for the most current and detailed information.
References
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CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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University of Pennsylvania. (2024, April 12). SOP: Acutely Toxic Chemicals. PennEHRS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention. Retrieved from [Link]
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Stanford University. (n.d.). General Use SOP for Highly Acutely Toxic Materials. Environmental Health & Safety. Retrieved from [Link]
- Lahaniatis, E. S., Berg, M., & Bieniek, D. (1987). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology, 21(7), 677–682.
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
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University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-6-ethoxy-3-phenylquinoline
This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Chloro-6-ethoxy-3-phenylquinoline. As a novel or specialized compound, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of its constituent chemical classes: halogenated aromatics and quinoline derivatives. The central principle is to treat this compound with a high degree of caution, assuming it possesses the potential hazards of its structural relatives until proven otherwise.
Hazard Assessment: A Proactive Stance on Safety
Lacking specific toxicological data for 2-Chloro-6-ethoxy-3-phenylquinoline, we must infer potential hazards from its structure. This proactive approach is fundamental to ensuring laboratory safety.
-
Quinoline Core: The base quinoline structure is a known hazardous substance. It can be absorbed through the skin, is an irritant to the eyes and respiratory tract, and is handled as a potential carcinogen and mutagen.[1] High exposure can lead to headaches, dizziness, and potential liver damage.[1][2] While many quinoline derivatives are explored as therapeutics, they can exhibit moderate to low toxicity.[3][4] Some derivatives have shown cytotoxic activity against various cell lines.[5]
-
Chlorinated Aromatic System: Halogenated aromatic compounds are a class of chemicals that require careful handling.[6] The presence of chlorine can enhance toxicity and environmental persistence. Skin contact should be prevented.[7]
-
Physical Form: As a solid, the primary risks are inhalation of dust particles and contamination of skin and surfaces. When dissolved in a solvent, the hazards of the solvent must be considered alongside those of the compound itself.
Based on this structural analysis, we will proceed with the assumption that 2-Chloro-6-ethoxy-3-phenylquinoline is, at a minimum:
-
Harmful if swallowed or inhaled.
-
Potentially toxic to aquatic life.[10]
-
A suspected carcinogen/mutagen, warranting extreme caution.[1]
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[10] Eyewash stations and safety showers must be readily accessible.[10]
Core PPE Requirements: A Multi-Layered Defense
A robust PPE strategy is your primary defense against chemical exposure. The appropriate level of PPE is dictated by the specific task and the associated risk of exposure (e.g., splashing, aerosolization, or handling of fine powders).
Eye and Face Protection
Direct contact with quinoline derivatives can cause serious eye irritation and possible damage.[1][8]
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Required for Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection against splashes, mists, and fine dust.[11]
-
Recommended for High-Risk Tasks: For procedures with a significant risk of splashing or energetic reaction (e.g., large-scale reactions, quenching), a full-face shield should be worn over chemical splash goggles.[12]
Skin and Body Protection
-
Hand Protection: Preventing skin contact is critical, as quinoline and its derivatives can be absorbed dermally.[1] Glove selection is paramount and must account for both the quinoline derivative and any solvents used. Nitrile gloves provide protection from many chlorinated solvents, but breakthrough times can be short for certain aromatic compounds.[13][14] For chlorinated aromatics, Viton or laminate gloves often provide longer protection.[14] Given the lack of specific data, a double-gloving strategy is recommended.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A glove with higher chemical resistance, such as neoprene or a thicker nitrile glove. For prolonged or high-exposure tasks, consider Viton gloves.[14]
-
Causality: Double-gloving provides a fail-safe. If the outer glove is breached, the inner glove offers temporary protection while you retreat from the hazardous area to remove and replace the compromised gloves. Always inspect gloves for tears or pinholes before use and remove them promptly, avoiding contact with the outer surface.
-
| Glove Material | Protection Against Chlorinated Aromatics | General Recommendation |
| Nitrile | Fair to Good (Breakthrough times can be < 1 hour)[13][14] | Suitable as an inner glove or for very short-duration tasks with low splash risk. |
| Neoprene | Good[13] | Recommended as an outer glove for general handling and solution preparation. |
| Viton (Fluorocarbon) | Excellent (No permeation after 4 hours in some studies)[14] | Recommended for large-scale work, extended handling, or spill cleanup. |
| Butyl Rubber | Poor for halogenated solvents[13] | Not recommended for this application. |
| Natural Rubber (Latex) | Poor[6] | Not recommended due to poor chemical resistance and potential for allergies.[13] |
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[12] For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron made of a material like Tychem® should be worn over the lab coat.[15] Long pants and closed-toe shoes are mandatory at all times.[12]
Respiratory Protection
All work with 2-Chloro-6-ethoxy-3-phenylquinoline, especially in its solid form, must be conducted inside a certified chemical fume hood to control exposure to dust and potential vapors.[10][16]
-
Standard Operations: If work is diligently performed within a functioning fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction), respiratory protection will be necessary. Personnel involved in cleanup must be trained and fitted for, at a minimum, a full-face respirator with multi-sorbent cartridges effective against organic vapors and particulates.[15]
Operational and Disposal Plans
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Don all required PPE: lab coat, chemical splash goggles, and double gloves (e.g., nitrile inner, neoprene outer).
-
Work Area: Conduct all weighing and handling operations within a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Weighing: Use anti-static weigh paper or a tared container. Handle the container and spatula with care to avoid generating airborne dust.
-
Transfer: Gently add the solid to the solvent or reaction vessel.
-
Cleanup: Immediately after transfer, cap the source bottle. Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste.
-
Glove Disposal: After handling is complete, remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the contaminated outer surface. Dispose of gloves as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after exiting the lab.[1][16]
Disposal Plan
As a chlorinated organic compound, 2-Chloro-6-ethoxy-3-phenylquinoline and any materials contaminated with it must be disposed of as hazardous waste.[17] Improper disposal, such as ground burial or drain disposal, is prohibited and environmentally damaging.[17][18]
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[17][19][20] Mixing waste streams significantly increases disposal costs and complexity.[17]
-
Waste Containers: Use a designated, clearly labeled hazardous waste container with a secure lid. The container must be compatible with the waste.[21]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "2-Chloro-6-ethoxy-3-phenylquinoline," and list any solvents present with their approximate percentages.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be placed in the solid hazardous waste container.
-
Pickup: Follow your institution's procedures for hazardous waste pickup. Do not allow waste containers to overfill.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the laboratory task.
Caption: PPE selection decision tree for handling 2-Chloro-6-ethoxy-3-phenylquinoline.
References
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- Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
